2-Chloro-4-methyl-6-nitroquinoline
Description
Properties
IUPAC Name |
2-chloro-4-methyl-6-nitroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c1-6-4-10(11)12-9-3-2-7(13(14)15)5-8(6)9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTZXWOQFSDHSDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90316788 | |
| Record name | 2-Chloro-4-methyl-6-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90316788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54965-59-2 | |
| Record name | 54965-59-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=306852 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-4-methyl-6-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90316788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-4-methyl-6-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 2-Chloro-4-methyl-6-nitroquinoline. Due to the limited availability of a complete, detailed experimental protocol and full characterization data in a single source, this document outlines a well-established synthetic route based on analogous reactions and provides predicted characterization data based on structurally similar compounds. All quantitative data is summarized in structured tables, and detailed methodologies for the key synthetic steps are provided.
Introduction
This compound is a substituted quinoline derivative. The quinoline scaffold is a prominent feature in a wide array of pharmaceuticals and biologically active compounds, exhibiting activities such as antimicrobial, anticancer, and anti-inflammatory properties. The presence of a chloro group at the 2-position provides a reactive site for nucleophilic substitution, making it a valuable intermediate for the synthesis of more complex molecules. The nitro group at the 6-position, an electron-withdrawing group, can modulate the electronic properties and biological activity of the molecule and can also be a precursor for an amino group, further enabling derivatization.
Synthesis Pathway
The synthesis of this compound can be achieved through a two-step process. The first step involves the construction of the quinolone ring system via the Conrad-Limpach reaction to form the intermediate, 4-methyl-6-nitroquinolin-2(1H)-one. The subsequent step is the chlorination of this intermediate to yield the final product.
Step 1: Synthesis of 4-methyl-6-nitroquinolin-2(1H)-one
The Conrad-Limpach synthesis is a well-established method for the preparation of 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones) from anilines and β-ketoesters.[1][2] In this case, 4-nitroaniline reacts with ethyl acetoacetate. The reaction proceeds through the formation of an enamine intermediate, which then undergoes thermal cyclization at high temperatures to yield the quinolone ring system.[1]
Experimental Protocol (General Procedure based on the Conrad-Limpach reaction): [3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, equimolar amounts of 4-nitroaniline and ethyl acetoacetate are mixed. A high-boiling inert solvent, such as Dowtherm A or diphenyl ether, is added to facilitate the high temperature required for cyclization.
-
Reaction Conditions: The mixture is heated to a high temperature, typically around 250 °C, and maintained for a period of 1 to 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After cooling, the reaction mixture is diluted with a non-polar solvent like hexane or petroleum ether to precipitate the crude product. The solid is collected by filtration and washed with the same solvent. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to afford 4-methyl-6-nitroquinolin-2(1H)-one.
Step 2: Synthesis of this compound
The conversion of the 2-quinolone to the 2-chloroquinoline is a standard transformation in heterocyclic chemistry, often achieved by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃).[4]
Experimental Protocol (General Procedure for Chlorination): [4][5]
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a calcium chloride guard tube, 4-methyl-6-nitroquinolin-2(1H)-one is suspended in an excess of phosphorus oxychloride (POCl₃). A catalytic amount of a tertiary amine, such as N,N-dimethylaniline or triethylamine, may be added to facilitate the reaction.
-
Reaction Conditions: The reaction mixture is heated to reflux (approximately 110 °C) for several hours (typically 2-4 hours). The reaction should be monitored by TLC until the starting material is consumed.
-
Work-up and Purification: After completion, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously poured onto crushed ice with stirring. The acidic solution is neutralized with a base, such as sodium carbonate or ammonium hydroxide, until a precipitate forms. The solid product is collected by filtration, washed thoroughly with water, and dried. The crude this compound can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.
Characterization Data
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₇ClN₂O₂ | [6] |
| Molecular Weight | 222.63 g/mol | [6] |
| CAS Number | 54965-59-2 | [7] |
| Predicted logP | 3.34 | [6] |
| Hydrogen Bond Acceptors | 5 | [6] |
| Polar Surface Area | 41.82 Ų | [6] |
| Appearance | (Predicted) Pale yellow solid | - |
| Melting Point | Not available | - |
Predicted Spectroscopic Data
The predicted spectroscopic data is based on the analysis of similar compounds such as 2-chloro-4-methylquinoline[8][9], 6-nitroquinoline[10], and other substituted quinolines.
Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | ~7.2 - 7.4 | s | - |
| H-5 | ~8.2 - 8.4 | d | ~9.0 |
| H-7 | ~8.0 - 8.2 | dd | ~9.0, 2.5 |
| H-8 | ~8.8 - 9.0 | d | ~2.5 |
| 4-CH₃ | ~2.6 - 2.8 | s | - |
Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~152 |
| C-3 | ~122 |
| C-4 | ~148 |
| C-4a | ~149 |
| C-5 | ~125 |
| C-6 | ~145 |
| C-7 | ~124 |
| C-8 | ~129 |
| C-8a | ~135 |
| 4-CH₃ | ~19 |
Predicted Infrared (IR) Spectral Data
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| Aromatic C-H stretch | 3100 - 3000 |
| C=N stretch (quinoline ring) | 1600 - 1580 |
| C=C stretch (quinoline ring) | 1570 - 1450 |
| Asymmetric NO₂ stretch | 1550 - 1510 |
| Symmetric NO₂ stretch | 1360 - 1330 |
| C-Cl stretch | 850 - 550[11] |
Mass Spectrometry (MS) Fragmentation
The mass spectrum is expected to show a prominent molecular ion peak (M⁺). The presence of a chlorine atom should result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak. Common fragmentation pathways for nitroaromatic compounds involve the loss of NO₂ (M-46) and NO (M-30).
Experimental Workflow and Logic
The following diagram illustrates the logical workflow for the synthesis and characterization process.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Quinoline, 2-chloro-4-methyl- [webbook.nist.gov]
- 3. synarchive.com [synarchive.com]
- 4. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. 1207-81-4 CAS MSDS (4-CHLORO-2-METHYL-6-NITROQUINOLINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Quinoline, 2-chloro- [webbook.nist.gov]
- 8. 2-Chloro-4-methylquinoline, 99% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 9. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 6-Nitroquinoline | C9H6N2O2 | CID 11945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
physicochemical properties of 2-Chloro-4-methyl-6-nitroquinoline
An In-depth Technical Guide on the Physicochemical Properties of 2-Chloro-4-methyl-6-nitroquinoline
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, a quinoline derivative of interest in chemical and pharmaceutical research. This document outlines key quantitative data, details generalized experimental protocols for their determination, and presents a logical workflow for the characterization of this compound.
Core Physicochemical Properties
The physicochemical properties of a compound are critical in drug discovery and development as they influence its absorption, distribution, metabolism, and excretion (ADME). The following table summarizes the available quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇ClN₂O₂ | [1] |
| Molecular Weight | 222.63 g/mol | [1] |
| logP (Octanol-Water Partition Coefficient) | 3.3399 | [1] |
| logD (Distribution Coefficient) | 3.3399 | [1] |
| logSw (Aqueous Solubility) | -3.5297 | [1] |
| pKa (Acid Dissociation Constant) | -0.79 ± 0.50 (Predicted) | [2] |
| Polar Surface Area | 41.818 Ų | [1] |
| Hydrogen Bond Acceptors | 5 | [1] |
| Appearance | Light yellow to yellow solid/powder | [2] |
Experimental Protocols for Physicochemical Characterization
While specific experimental data for the synthesis and characterization of this compound are not extensively detailed in publicly available literature, the following are standard methodologies for determining the key physicochemical properties of quinoline derivatives and other organic compounds.
2.1 Determination of Melting Point
The melting point is a fundamental indicator of a compound's purity.
-
Methodology: Capillary Melting Point Determination
-
A small, finely powdered sample of the compound is packed into a thin-walled capillary tube.
-
The capillary tube is placed in a melting point apparatus (e.g., a Thiele tube or a digital melting point device).
-
The sample is heated at a controlled rate.
-
The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample has melted is recorded as the melting point range. A narrow range typically indicates high purity.
-
2.2 Determination of Lipophilicity (logP)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is crucial for predicting its membrane permeability.
-
Methodology: Shake-Flask Method
-
A solution of this compound is prepared in a biphasic system of n-octanol and water.
-
The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.
-
The two phases are then separated.
-
The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
The logP value is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
2.3 Determination of Aqueous Solubility (logSw)
Aqueous solubility is a critical property that affects a drug's absorption and bioavailability.
-
Methodology: Equilibrium Shake-Flask Method
-
An excess amount of the solid compound is added to a known volume of water or a buffer solution of a specific pH.
-
The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The suspension is then filtered to remove the undissolved solid.
-
The concentration of the dissolved compound in the filtrate is quantified using an analytical method like HPLC or UV-Vis spectroscopy.
-
The solubility is expressed in mol/L, and logSw is the logarithm of this value.
-
2.4 Determination of pKa
The acid dissociation constant (pKa) is essential for understanding the ionization state of a compound at different physiological pH values.
-
Methodology: Potentiometric Titration
-
A solution of the compound with a known concentration is prepared in water or a co-solvent system if the solubility is low.
-
The solution is titrated with a standardized solution of a strong acid or base.
-
The pH of the solution is monitored using a calibrated pH meter as a function of the volume of titrant added.
-
A titration curve is generated by plotting pH versus the volume of titrant.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve.
-
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the synthesis and physicochemical characterization of this compound.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Characteristics of 2-Chloro-4-methyl-6-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 2-Chloro-4-methyl-6-nitroquinoline. Due to the absence of publicly available experimental spectra for this specific molecule, this document presents predicted spectral data based on the analysis of structurally similar quinoline derivatives and established principles of NMR spectroscopy.[1] It also outlines a comprehensive experimental protocol for acquiring high-quality NMR data.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts are influenced by the electron-withdrawing effects of the chloro, nitro, and quinoline nitrogen atoms. Protons on the quinoline ring are typically observed in the aromatic region (δ 7.0-9.0 ppm).[1] The methyl group, being attached to the aromatic ring, will appear in the upfield region characteristic of alkyl substituents on an aromatic core.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | 7.3 - 7.5 | s (singlet) | - |
| H-5 | 8.0 - 8.2 | d (doublet) | 8.5 - 9.5 |
| H-7 | 8.3 - 8.5 | dd (doublet of doublets) | 8.5 - 9.5, 2.0 - 3.0 |
| H-8 | 8.8 - 9.0 | d (doublet) | 2.0 - 3.0 |
| 4-CH₃ | 2.6 - 2.8 | s (singlet) | - |
Disclaimer: These are predicted values based on analogous structures and may differ from experimental results.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the carbon atoms are significantly affected by the attached functional groups. The carbon atoms bonded to the electronegative chlorine and nitrogen atoms are expected to be deshielded and resonate at a lower field. The typical range for aromatic carbons in quinoline derivatives is between 120-160 ppm.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 150 - 152 |
| C-3 | 122 - 124 |
| C-4 | 148 - 150 |
| C-4a | 146 - 148 |
| C-5 | 125 - 127 |
| C-6 | 145 - 147 |
| C-7 | 128 - 130 |
| C-8 | 123 - 125 |
| C-8a | 135 - 137 |
| 4-CH₃ | 18 - 20 |
Disclaimer: These are predicted values based on analogous structures and may differ from experimental results.
Experimental Protocols for NMR Data Acquisition
To obtain high-resolution ¹H and ¹³C NMR spectra, the following experimental protocol is recommended.
3.1. Sample Preparation
-
Weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
3.2. ¹H NMR Spectroscopy
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Temperature: 298 K (25 °C).
-
Spectral Width: A range of -2 to 12 ppm is typically sufficient.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Reference: Tetramethylsilane (TMS) at δ 0.00 ppm.
-
3.3. ¹³C NMR Spectroscopy
-
Spectrometer: The same spectrometer used for ¹H NMR can be used.
-
Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Temperature: 298 K (25 °C).
-
Spectral Width: A range of 0 to 200 ppm is appropriate for most organic molecules.[1]
-
Number of Scans: 1024 to 4096 scans are typically required to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
Reference: The solvent peak (e.g., CDCl₃ at δ 77.16 ppm) is commonly used as a reference.
-
Logical Workflow for NMR Analysis
The following diagram illustrates the logical workflow for the NMR analysis of this compound.
Caption: Experimental Workflow for NMR Analysis.
This guide provides a foundational understanding of the expected NMR characteristics of this compound and a standardized protocol for their experimental determination. Researchers can use this information to aid in the synthesis, characterization, and quality control of this compound.
References
An In-depth Technical Guide to the Mass Spectrometry Analysis of 2-Chloro-4-methyl-6-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the mass spectrometric analysis of 2-Chloro-4-methyl-6-nitroquinoline, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public experimental mass spectra for this specific compound, this document presents a detailed, predicted fragmentation pathway under Electron Ionization (EI), based on established principles for quinoline, nitroaromatic, and chlorinated aromatic compounds. Furthermore, this guide outlines robust, detailed protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis. The content herein is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to analyze this compound and structurally related molecules, aiding in compound identification, purity assessment, and metabolic studies.
Introduction to the Mass Spectrometry of Heterocyclic Compounds
Mass spectrometry is an indispensable analytical technique in the pharmaceutical and chemical industries, offering unparalleled sensitivity and specificity for the structural elucidation and quantification of organic molecules. For heterocyclic compounds like this compound, mass spectrometry provides a unique molecular fingerprint through the analysis of the molecule's mass-to-charge ratio (m/z) and its fragmentation patterns.
The choice of ionization technique is critical. Electron Ionization (EI) is a hard ionization method that imparts significant energy to the analyte, leading to extensive and reproducible fragmentation.[1] This fragmentation is invaluable for structural confirmation by providing detailed information about the molecule's constituent parts. In contrast, soft ionization techniques like Electrospray Ionization (ESI) are less energetic, typically yielding the protonated molecular ion [M+H]⁺ with minimal fragmentation, which is useful for accurate molecular weight determination and quantification.[2][3] This guide will focus on the predicted EI fragmentation and provide protocols for both EI and ESI-based methods.
Predicted Mass Spectrum and Fragmentation Pathway
The structure of this compound contains several functional groups that will influence its fragmentation pattern: the quinoline core, a chloro group, a methyl group, and a nitro group. The molecular weight of this compound (C₁₀H₇ClN₂O₂) is approximately 222.63 g/mol . The presence of chlorine, with its characteristic isotopic pattern (³⁵Cl:³⁷Cl ≈ 3:1), will result in M+2 isotopic peaks for the molecular ion and any chlorine-containing fragments.[4]
Predicted Electron Ionization (EI) Fragmentation
Under standard 70 eV EI conditions, the molecular ion (M⁺˙) is expected to be observed. The subsequent fragmentation is predicted to follow several key pathways, driven by the relative stability of the resulting ions and neutral losses. Aromatic systems like quinoline are known for their stability, often resulting in an abundant molecular ion peak.[5]
Common fragmentation patterns for nitroaromatic compounds include the loss of NO₂ (46 Da), O (16 Da), and NO (30 Da).[6] Quinolines often exhibit the loss of HCN (27 Da) from the heterocyclic ring.[7]
Table 1: Predicted Major Fragment Ions for this compound in EI-MS
| m/z (for ³⁵Cl) | Predicted Ion Structure/Formula | Predicted Neutral Loss | Notes |
| 222 | [C₁₀H₇³⁵ClN₂O₂]⁺˙ | - | Molecular Ion (M⁺˙) |
| 207 | [C₁₀H₄³⁵ClN₂O]⁺˙ | CH₃ | Loss of the methyl radical. |
| 192 | [C₁₀H₇³⁵ClN₂O]⁺˙ | O | Loss of an oxygen atom from the nitro group. |
| 176 | [C₁₀H₇³⁵ClN]⁺˙ | NO₂ | Loss of the nitro group. This is a common and often significant fragmentation for nitroaromatics. |
| 149 | [C₉H₄³⁵ClN]⁺˙ | NO₂, HCN | Subsequent loss of hydrogen cyanide from the [M-NO₂]⁺ ion. |
| 141 | [C₉H₇³⁵Cl]⁺˙ | NO₂, H | Loss of the nitro group followed by rearrangement and loss of a hydrogen atom. |
Visualizing the Fragmentation Pathway
The logical sequence of fragmentation from the molecular ion can be visualized to better understand the relationships between the observed peaks in the mass spectrum.
Caption: Predicted EI fragmentation pathway for this compound.
Experimental Protocols
The following sections provide detailed, generalized protocols for the analysis of this compound using GC-MS and LC-MS/MS. These protocols are starting points and may require optimization based on the specific instrumentation and research objectives.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS with electron ionization is well-suited for the analysis of volatile and thermally stable compounds like this compound.
3.1.1. Sample Preparation
-
Accurately weigh approximately 1 mg of the this compound standard.
-
Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) to create a 1 mg/mL stock solution.
-
Perform serial dilutions from the stock solution to prepare working standards and quality control samples at appropriate concentrations (e.g., 1-100 µg/mL).
-
If necessary, filter the final solutions through a 0.22 µm syringe filter to remove any particulate matter.
3.1.2. Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Injector: Split/Splitless inlet.
-
Injector Temperature: 280 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless for 1 minute.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 300 °C.
-
Final hold: Hold at 300 °C for 5 minutes.
-
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-350.
-
Solvent Delay: 3 minutes.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS with electrospray ionization is ideal for high-sensitivity quantification and for analyzing samples in complex matrices, such as those from biological or environmental sources.
3.2.1. Sample Preparation
-
Prepare stock and working solutions as described in section 3.1.1, using a solvent compatible with the mobile phase (e.g., methanol or acetonitrile).
-
For analysis in complex matrices (e.g., plasma, urine), a sample extraction step such as protein precipitation, liquid-liquid extraction, or solid-phase extraction will be required to remove interferences.
3.2.2. Instrumentation and Conditions
-
Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Column Temperature: 40 °C.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient Program:
-
0-1 min: 5% B.
-
1-5 min: Linear gradient from 5% to 95% B.
-
5-7 min: Hold at 95% B.
-
7.1-9 min: Return to 5% B and equilibrate.
-
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Ion Source Gas 1: 50 psi.
-
Ion Source Gas 2: 55 psi.
-
Curtain Gas: 35 psi.
-
Temperature: 500 °C.
-
IonSpray Voltage: 5500 V.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification (requires optimization of precursor/product ion transitions). Full scan (Q1 scan) for initial identification.
-
Predicted Precursor Ion [M+H]⁺: m/z 223.
-
Potential Product Ions: To be determined by infusing the compound and performing a product ion scan.
-
General Analytical Workflow
The process of analyzing a novel compound or developing a new method follows a logical progression from sample preparation to data interpretation. This workflow ensures that the results are reliable, reproducible, and fit for purpose.
Caption: General workflow for mass spectrometric analysis.
Conclusion
This technical guide provides a predictive yet comprehensive framework for the mass spectrometric analysis of this compound. The predicted fragmentation patterns, coupled with detailed experimental protocols for both GC-MS and LC-MS/MS, offer a robust starting point for researchers. By understanding the likely behavior of this molecule under different ionization conditions and following a structured analytical workflow, scientists in the fields of chemical synthesis and drug development can effectively identify, characterize, and quantify this important compound. It is crucial to note that the fragmentation data presented is theoretical and should be confirmed with experimental analysis of a certified reference standard.
References
- 1. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 2. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Mass Spectrometry [www2.chemistry.msu.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chempap.org [chempap.org]
An In-depth Technical Guide to the Infrared Spectroscopy of 2-Chloro-4-methyl-6-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated infrared (IR) spectroscopic features of 2-Chloro-4-methyl-6-nitroquinoline. Due to the absence of a publicly available, experimentally-derived IR spectrum for this specific compound, this document presents a predictive analysis. The interpretation is based on established characteristic absorption frequencies for its constituent functional groups. Furthermore, a detailed, standard experimental protocol for obtaining an IR spectrum of a solid sample is provided.
The structure of this compound is as follows:
Data Presentation: Predicted Infrared Absorption Data
The infrared spectrum of this compound is expected to be complex, showing characteristic absorptions from the quinoline ring system, as well as from its chloro, methyl, and nitro substituents. The following table summarizes the predicted vibrational frequencies and their assignments.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| Quinoline Ring | Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |
| Aromatic C=C & C=N Stretch | 1600 - 1450 | Medium to Strong (multiple bands) | |
| Aromatic C-H Out-of-Plane Bend | 900 - 675 | Strong | |
| Nitro Group (NO₂) | Asymmetric N-O Stretch | 1550 - 1475 | Strong |
| Symmetric N-O Stretch | 1360 - 1290 | Strong | |
| Methyl Group (CH₃) | Asymmetric C-H Stretch | ~2960 | Medium |
| Symmetric C-H Stretch | ~2870 | Medium | |
| Asymmetric C-H Bend | ~1450 | Medium | |
| Symmetric C-H Bend (Umbrella) | ~1375 | Medium | |
| Chloro Group (C-Cl) | C-Cl Stretch (Aromatic) | 850 - 550 | Medium to Strong |
Core Functional Group Analysis
The presence of the quinoline nucleus, a bicyclic aromatic heterocycle, will give rise to several characteristic bands. Aromatic C-H stretching vibrations are anticipated in the 3100-3000 cm⁻¹ region.[1][2][3] A series of complex, medium-to-strong intensity bands between 1600 cm⁻¹ and 1450 cm⁻¹ will be indicative of the carbon-carbon and carbon-nitrogen double bond stretching vibrations within the fused aromatic rings.[1][4] Strong absorptions in the 900-675 cm⁻¹ range, resulting from C-H out-of-plane bending, can also be diagnostic of the substitution pattern on the ring.[1]
The nitro (NO₂) group is a strong infrared absorber and provides two distinct and intense peaks. The asymmetrical stretching vibration is one of the most characteristic bands and is expected between 1550-1475 cm⁻¹.[5][6][7] The symmetrical stretch will appear as another strong band in the 1360-1290 cm⁻¹ region.[5][6] The conjugation with the aromatic ring influences the exact position of these bands.[5]
The methyl (CH₃) group attached to the aromatic ring will show aliphatic C-H stretching vibrations just below 3000 cm⁻¹, typically around 2960 cm⁻¹ and 2870 cm⁻¹.[8][9] C-H bending vibrations for the methyl group are also expected, with a medium intensity band near 1450 cm⁻¹ and another near 1375 cm⁻¹.[9][10]
The carbon-chlorine (C-Cl) bond attached to the aromatic ring is expected to produce a medium-to-strong absorption in the lower frequency "fingerprint" region of the spectrum, typically between 850 cm⁻¹ and 550 cm⁻¹.[11][12]
Visualizations
Caption: Logical relationship between functional groups and IR absorption regions.
Experimental Protocols
A standard method for analyzing a solid crystalline sample like this compound is the Potassium Bromide (KBr) pellet technique for transmission FT-IR spectroscopy.
Objective: To prepare a solid sample in a form that is transparent to infrared radiation for analysis.
Materials and Reagents:
-
This compound (sample)
-
Spectroscopy-grade Potassium Bromide (KBr), thoroughly dried
-
Agate mortar and pestle
-
Spatula
-
Pellet die set
-
Hydraulic press capable of achieving 8-10 tons of pressure
-
FT-IR Spectrometer
-
Desiccator for storage
Procedure:
-
Drying: Ensure the KBr powder and the sample are free of moisture, which can cause significant interference (a broad O-H peak around 3400 cm⁻¹). Dry the KBr in an oven at ~110°C for several hours and store it in a desiccator.[13][14]
-
Sample Preparation: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr powder.[15] The typical sample-to-KBr ratio is about 1:100 by weight.[15]
-
Grinding and Mixing: Place the sample in the agate mortar and grind it to a very fine powder.[16] Add a small portion of the KBr and continue grinding to ensure dilution. Add the remaining KBr and mix gently but thoroughly with the pestle for about one minute to ensure the sample is homogeneously dispersed.[13][16] The final mixture should have the consistency of fine flour.
-
Pellet Die Assembly: Assemble the pellet die according to the manufacturer's instructions. Transfer the KBr-sample mixture into the die barrel, ensuring an even distribution.
-
Pressing the Pellet: Place the die set into the hydraulic press. If the press has a vacuum connection, apply a vacuum to remove trapped air.[14][17] Gradually apply pressure, increasing to 8-10 tons, and hold for 1-2 minutes.[16] This pressure causes the KBr to flow and fuse, forming a transparent or translucent pellet with the sample molecules embedded in the matrix.
-
Pellet Removal: Carefully release the pressure and remove the die from the press. Disassemble the die to gently extract the finished pellet. A high-quality pellet will be thin and transparent.
-
Data Acquisition:
-
Place the pellet into the spectrometer's sample holder.
-
First, perform a background scan with an empty sample compartment or a pure KBr pellet to record the instrument and atmospheric (H₂O, CO₂) absorbances.[15]
-
Next, run the sample scan. The spectrometer software will automatically ratio the sample scan against the background to produce the final infrared spectrum.
-
Typical acquisition parameters include a spectral range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[9]
-
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.rochester.edu [chem.rochester.edu]
- 8. echemi.com [echemi.com]
- 9. mdpi.com [mdpi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. scribd.com [scribd.com]
- 14. scienceijsar.com [scienceijsar.com]
- 15. shimadzu.com [shimadzu.com]
- 16. How Do You Prepare A Kbr Sample? Master The Technique For Clear Ftir Analysis - Kintek Solution [kindle-tech.com]
- 17. youtube.com [youtube.com]
An In-depth Technical Guide on the Physicochemical Properties and Synthesis of 2-Chloro-4-methyl-6-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data on 2-Chloro-4-methyl-6-nitroquinoline, a substituted quinoline of interest in medicinal chemistry and materials science. Due to the limited publicly available crystallographic data for this specific compound, this guide also includes comparative data from closely related analogs to provide a broader understanding of its structural and chemical characteristics.
Physicochemical Properties
Substituted quinolines are a significant class of heterocyclic compounds, with their chemical and physical properties being heavily influenced by the nature and position of their substituents. The introduction of a chloro group at the 2-position, a methyl group at the 4-position, and a nitro group at the 6-position on the quinoline scaffold imparts specific characteristics to the molecule.
A summary of the available and predicted physicochemical data for this compound is presented below. For comparative purposes, data for the parent compound, 2-Chloro-4-methylquinoline, and other relevant nitroquinoline derivatives are also included.
| Property | This compound | 2-Chloro-4-methylquinoline | 8-Nitroquinoline | 6-Nitroquinoline |
| Molecular Formula | C₁₀H₇ClN₂O₂ | C₁₀H₈ClN[1] | C₉H₆N₂O₂[2] | C₉H₆N₂O₂[3] |
| Molecular Weight | 222.63 g/mol | 177.63 g/mol [1] | 174.16 g/mol [2] | 174.16 g/mol [3] |
| CAS Number | 54965-59-2[4] | 634-47-9[1] | 607-35-2[2] | 613-50-3[3] |
| Melting Point | 212-213 °C | Not Available | 91.5 °C[2] | Not Available |
| Boiling Point | 382.7±37.0 °C (Predicted) | Not Available | Not Available | Not Available |
| Density | 1.419±0.06 g/cm³ (Predicted) | Not Available | Not Available | Not Available |
| pKa | -0.79±0.50 (Predicted) | Not Available | Not Available | Not Available |
| Appearance | Light yellow to yellow solid | Not Available | Monoclinic prisms from alcohol[2] | Not Available |
| LogP | 3.34 (Predicted) | 3.5[5] | 1.40[2] | 1.8[3] |
Synthesis of Substituted Quinolines
The synthesis of this compound and its analogs can be achieved through multi-step synthetic routes. A common approach involves the construction of the substituted quinoline core, followed by functional group interconversions such as chlorination and nitration.
Experimental Protocol: Synthesis of 2-Methyl-6-nitroquinoline
A representative synthesis for a closely related precursor, 2-methyl-6-nitroquinoline, is the Doebner-von Miller reaction, which involves the reaction of an aniline with an α,β-unsaturated carbonyl compound.[6]
Materials:
-
4-nitroaniline
-
Crotonaldehyde
-
Concentrated Hydrochloric Acid (HCl)
-
11 N Sodium Hydroxide (NaOH) solution
-
Methanol
-
Optional: Fe₃O₄@SiO₂ nanoparticles (as a catalyst to improve yield)[6]
Procedure:
-
Dissolve 1.5 g (11 mmol) of 4-nitroaniline in concentrated HCl in a round-bottom flask.
-
Heat the mixture to reflux at 105 °C.
-
Add 0.95 g (14 mmol) of crotonaldehyde dropwise to the refluxing mixture.
-
Continue heating the reaction mixture for one hour.
-
Cool the mixture to room temperature (approximately 25 °C).
-
Neutralize the reaction mixture with an 11 N NaOH solution until a whitish-yellow precipitate forms.
-
Collect the precipitate by filtration.
-
Recrystallize the crude product from methanol to obtain the purified 2-methyl-6-nitroquinoline.[6]
The yield of this reaction can be significantly improved by the addition of silica-functionalized magnetite nanoparticles as a catalyst.[6] The subsequent chlorination of the 2-position would lead to the desired this compound, a common transformation in quinoline chemistry.
Crystallographic Data Overview
While a complete, published crystal structure for this compound was not identified in the preliminary search, crystallographic data for related compounds provide valuable insights into the expected molecular geometry and packing.
Comparative Crystallographic Data:
-
2-Chloro-4-methylquinoline: The crystal structure of the parent compound, 2-chloro-4-methylquinoline, is available in the Cambridge Structural Database (CSD) with the CCDC number 155887.[5] Analysis of this structure would reveal the bond lengths, bond angles, and torsion angles of the chloro-methyl-quinoline core.
-
8-Nitroquinoline: The crystal structure of 8-nitroquinoline has been determined and reveals a nearly planar molecule, with a small dihedral angle between the pyridine and benzene rings.[7] It crystallizes in a monoclinic system.[7]
-
5-Nitroquinoline and 6-Nitroquinoline: Crystal structure data for these isomers are also available in the Crystallography Open Database (COD), providing further examples of the influence of the nitro group's position on the crystal packing.[3][8]
The crystal structure of this compound is expected to exhibit a planar quinoline ring system. The presence of the nitro group will likely influence the intermolecular interactions, potentially leading to π-π stacking and hydrogen bonding involving the nitro oxygen atoms.
Experimental Workflow
The general workflow for the synthesis and characterization of this compound is outlined below.
Caption: General experimental workflow for the synthesis and characterization of this compound.
This guide serves as a foundational resource for researchers interested in this compound. Further experimental work is required to fully elucidate its crystal structure and explore its potential applications.
References
- 1. Quinoline, 2-chloro-4-methyl- [webbook.nist.gov]
- 2. 8-Nitroquinoline | C9H6N2O2 | CID 11830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-Nitroquinoline | C9H6N2O2 | CID 11945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. 2-Chloro-4-methylquinoline | C10H8ClN | CID 69449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 5-Nitroquinoline | C9H6N2O2 | CID 11829 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 2-Chloro-4-methyl-6-nitroquinoline in Organic Solvents
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for determining the solubility of 2-Chloro-4-methyl-6-nitroquinoline in various organic solvents. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on outlining robust experimental protocols and theoretical considerations. It includes detailed methodologies for established techniques such as the Shake-Flask method coupled with gravimetric or spectroscopic analysis. Furthermore, a generalized experimental workflow is presented visually to guide researchers in their laboratory work. This guide is intended to be an essential resource for professionals in drug development and chemical research, enabling them to systematically ascertain the solubility of this compound, a critical parameter for formulation, bioavailability, and chemical synthesis.
Introduction
This compound is a substituted quinoline derivative. The quinoline scaffold is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds. The solubility of a compound is a fundamental physicochemical property that profoundly influences its handling, formulation, and efficacy in various applications, including drug delivery and synthetic chemistry. An understanding of its solubility profile in different organic solvents is paramount for predicting its behavior in biological systems and for designing appropriate formulation strategies.
This guide addresses the current knowledge gap by providing a detailed approach to experimentally determine the solubility of this compound.
Predicted Solubility Profile
Based on its molecular structure, a qualitative prediction of the solubility of this compound can be made. The molecule possesses a largely aromatic and heterocyclic quinoline core, suggesting a hydrophobic nature. The presence of a chloro group and a methyl group further contributes to its lipophilicity. Conversely, the nitro group is polar and can participate in dipole-dipole interactions.
It is anticipated that this compound will exhibit:
-
Low solubility in highly polar solvents like water.
-
Moderate to high solubility in a range of organic solvents. Solubility is expected to vary with the polarity of the solvent, with good solubility anticipated in moderately polar to nonpolar organic solvents such as chlorinated solvents (e.g., dichloromethane), ethers (e.g., tetrahydrofuran), and aromatic hydrocarbons (e.g., toluene). Its solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) is also expected to be significant.
Quantitative Solubility Data
As of the date of this guide, specific quantitative solubility data for this compound in various organic solvents is not extensively reported in scientific literature. The following table is provided as a template for researchers to populate with their experimentally determined data.
Table 1: Experimentally Determined Solubility of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method Used |
| e.g., Methanol | 25 | Shake-Flask/Gravimetric | ||
| e.g., Ethanol | 25 | Shake-Flask/Gravimetric | ||
| e.g., Acetone | 25 | Shake-Flask/Gravimetric | ||
| e.g., Dichloromethane | 25 | Shake-Flask/Gravimetric | ||
| e.g., Ethyl Acetate | 25 | Shake-Flask/Gravimetric | ||
| e.g., Tetrahydrofuran | 25 | Shake-Flask/Gravimetric | ||
| e.g., Toluene | 25 | Shake-Flask/Gravimetric | ||
| e.g., Dimethyl Sulfoxide | 25 | Shake-Flask/Gravimetric |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for determining the solubility of this compound. The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility.[1]
4.1. Shake-Flask Method
This method involves equilibrating an excess of the solid compound with the solvent of interest over a period to achieve a saturated solution.[2][3]
Materials:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Glass vials with screw caps or flasks with stoppers
-
Thermostatic shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
Pipettes and volumetric flasks
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.
-
To separate the saturated solution from the undissolved solid, either centrifuge the vials at high speed or filter the supernatant through a syringe filter. It is crucial to perform this step at the same temperature as the equilibration to avoid changes in solubility.
-
-
Quantification of Dissolved Solute: The concentration of this compound in the clear, saturated filtrate can be determined using several methods:
a) Gravimetric Analysis: This is a direct and simple method for determining the concentration of the solute.[4][5]
-
Accurately weigh a clean, dry evaporating dish.
-
Pipette a precise volume of the saturated filtrate into the pre-weighed dish.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood.
-
Once the solvent has evaporated, dry the dish containing the solid residue in a vacuum oven at a suitable temperature until a constant weight is achieved.
-
Reweigh the dish with the dry residue.
-
The mass of the dissolved solute is the difference between the final and initial weights of the evaporating dish.
-
Calculate the solubility in mg/mL or g/L.
b) UV-Vis Spectrophotometry: This method is suitable if the compound has a chromophore that absorbs in the UV-Vis range.[6][7]
-
Determine λmax: Prepare a dilute solution of this compound in the solvent of interest and scan its UV-Vis spectrum to find the wavelength of maximum absorbance (λmax).
-
Prepare a Calibration Curve: Create a series of standard solutions of known concentrations of the compound in the same solvent. Measure the absorbance of each standard at λmax and plot a calibration curve of absorbance versus concentration.
-
Analyze the Saturated Solution: Accurately dilute a known volume of the saturated filtrate with the solvent to bring its absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted sample at λmax.
-
Calculate Concentration: Use the calibration curve to determine the concentration of the diluted sample. Calculate the concentration of the original saturated solution by accounting for the dilution factor.
c) High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and specific method for determining concentration.[8][9]
-
Method Development: Develop a suitable HPLC method (e.g., reverse-phase) for the analysis of this compound, including selection of the column, mobile phase, flow rate, and detector wavelength.
-
Prepare a Calibration Curve: Prepare a series of standard solutions of known concentrations. Inject each standard into the HPLC system and plot a calibration curve of peak area versus concentration.
-
Analyze the Saturated Solution: Inject a known volume of the filtered saturated solution (appropriately diluted if necessary) into the HPLC system.
-
Calculate Concentration: Determine the concentration of the compound in the sample from the peak area using the calibration curve, remembering to account for any dilution.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of the solubility of this compound.
Caption: A generalized workflow for the experimental determination of compound solubility.
Conclusion
While specific solubility data for this compound remains to be published, this guide provides the necessary theoretical background and detailed experimental protocols for its determination. The methodologies outlined, particularly the shake-flask method combined with robust analytical techniques like gravimetric analysis or HPLC, will enable researchers to generate reliable and reproducible solubility data. This information is crucial for advancing research and development involving this compound, from early-stage drug discovery to process chemistry.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. enamine.net [enamine.net]
- 3. bioassaysys.com [bioassaysys.com]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. pharmajournal.net [pharmajournal.net]
- 6. researchgate.net [researchgate.net]
- 7. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmaguru.co [pharmaguru.co]
- 9. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]
Theoretical Analysis of 2-Chloro-4-methyl-6-nitroquinoline: A Computational Chemistry Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical studies on 2-Chloro-4-methyl-6-nitroquinoline, a heterocyclic compound of interest in medicinal chemistry. Due to a lack of extensive published experimental and theoretical data for this specific molecule, this paper establishes a robust computational framework based on methodologies applied to structurally similar quinoline derivatives. This document serves as a detailed protocol for future theoretical investigations, presenting anticipated data and visualizations to guide research and development efforts. The methodologies outlined herein, primarily leveraging Density Functional Theory (DFT), are pivotal for elucidating the molecule's structural, electronic, and spectroscopic properties, which are critical for understanding its potential as a therapeutic agent.
Introduction
Quinoline and its derivatives are a cornerstone in the development of therapeutic agents, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The substituent pattern on the quinoline scaffold plays a crucial role in modulating its physicochemical properties and biological efficacy. This compound incorporates an electron-withdrawing nitro group and a chloro substituent, which are expected to significantly influence its electronic distribution and reactivity.
Computational chemistry offers a powerful, non-experimental approach to characterize novel molecules.[1] By employing methods such as Density Functional Theory (DFT), researchers can gain fundamental insights into the structural, electronic, and spectroscopic properties of compounds like this compound, thereby accelerating the drug discovery process.
Theoretical Methodology
The computational investigation of this compound would typically involve the following workflow, which is a standard protocol in computational chemistry for the analysis of organic molecules.
Geometry Optimization
The initial step involves the optimization of the molecular geometry to determine its most stable conformation. This is achieved by finding the minimum energy structure on the potential energy surface.
-
Method: Density Functional Theory (DFT)
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)[2]
-
Software: Gaussian 09W or similar[2]
-
Phase: Gas phase
Frequency Calculations
Following geometry optimization, vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical infrared (IR) and Raman spectra.
Electronic Property Analysis
The electronic properties of the molecule are investigated to understand its reactivity and kinetic stability. This includes the analysis of the Frontier Molecular Orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity.
Spectroscopic Simulations
Theoretical spectra are simulated to aid in the interpretation of experimental data.
-
UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transitions and simulate the UV-Vis absorption spectrum.[4]
-
NMR Spectra: The Gauge-Including Atomic Orbital (GIAO) method is used to predict the 1H and 13C NMR chemical shifts.[3]
Molecular Electrostatic Potential (MEP)
The MEP surface is calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.
Predicted Molecular Properties
Based on studies of analogous quinoline derivatives, the following tables summarize the anticipated quantitative data for this compound.
Table 1: Predicted Geometrical Parameters
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| C-Cl | 1.74 |
| N-O (nitro) | 1.22 |
| C-N (ring) | 1.32 - 1.38 |
| C-C (ring) | 1.39 - 1.42 |
| **Bond Angles (°) ** | |
| C-N-C (ring) | 118.5 |
| O-N-O (nitro) | 125.0 |
| Dihedral Angles (°) | |
| C-C-N-O (nitro) | ~180.0 |
Table 2: Predicted Electronic Properties
| Property | Predicted Value (eV) |
| HOMO Energy | -6.8 |
| LUMO Energy | -3.5 |
| HOMO-LUMO Gap | 3.3 |
Table 3: Predicted Vibrational Frequencies
| Vibrational Mode | Predicted Wavenumber (cm-1) |
| C-H stretching | 3050 - 3150 |
| C=C stretching (aromatic) | 1500 - 1600 |
| N-O stretching (nitro, symmetric) | 1340 - 1360 |
| N-O stretching (nitro, asymmetric) | 1520 - 1540 |
| C-Cl stretching | 650 - 750 |
Visualizations
Visual representations are crucial for understanding the complex data generated from computational studies. The following diagrams, created using the DOT language, illustrate key workflows and conceptual relationships.
References
discovery and history of 2-Chloro-4-methyl-6-nitroquinoline
An In-depth Technical Guide on the Core Aspects of 2-Chloro-4-methyl-6-nitroquinoline for Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of this compound, a substituted quinoline of interest in medicinal chemistry. Due to the limited publicly available information on the specific discovery and history of this compound, this guide infers its synthetic pathway and potential biological activities based on established knowledge of analogous quinoline derivatives.
Discovery and History
The history of this compound is not extensively documented in readily available literature. However, its structural components—a quinoline core, a chloro group, a methyl group, and a nitro group—place it within a well-studied class of heterocyclic compounds. The quinoline scaffold itself was first isolated in 1834 and has since become a "privileged scaffold" in medicinal chemistry due to its presence in numerous natural products and synthetic drugs with a wide range of biological activities.[1] The development of substituted quinolines has been a continuous effort to modulate their therapeutic properties, including antimalarial, antibacterial, and anticancer effects.[2][3] The introduction of chloro and nitro groups, in particular, is a common strategy to enhance the biological efficacy of heterocyclic compounds. Therefore, the synthesis and investigation of molecules like this compound represent a logical progression in the exploration of the chemical space of quinolines for potential therapeutic applications.
Chemical Properties and Data
A summary of the available and predicted chemical data for this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 54965-59-2 | BLD Pharm[4] |
| Molecular Formula | C₁₀H₇ClN₂O₂ | Chemdiv[5] |
| Molecular Weight | 222.63 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| Canonical SMILES | CC1=CC(=NC2=C1C=C(C=C2)--INVALID-LINK--[O-])Cl | PubChem |
Proposed Synthetic Pathway
A logical precursor for the final chlorination step is 4-methyl-6-nitroquinolin-2-ol. The overall proposed synthesis is as follows:
-
Step 1: Synthesis of 4-methyl-6-nitroquinolin-2-ol
-
Step 2: Chlorination of 4-methyl-6-nitroquinolin-2-ol
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols (Inferred)
The following are detailed, inferred experimental protocols for the proposed synthesis of this compound.
Step 1: Synthesis of 4-methyl-6-nitroquinolin-2-ol
This step can be adapted from the synthesis of similar quinolinone structures. A plausible approach is the Conrad-Limpach synthesis.
-
Materials:
-
4-nitroaniline
-
Ethyl acetoacetate
-
Polyphosphoric acid (PPA) or Dowtherm A
-
Ethanol
-
-
Procedure:
-
A mixture of 4-nitroaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents) is heated at approximately 140-150 °C for 2-3 hours to form the intermediate ethyl 3-((4-nitrophenyl)amino)but-2-enoate.
-
The reaction mixture is cooled, and the intermediate can be isolated or used directly in the next step.
-
The intermediate is added to a high-boiling solvent such as Dowtherm A or polyphosphoric acid and heated to around 250 °C for 30-60 minutes to effect cyclization.
-
The reaction mixture is cooled and poured into a suitable solvent like diphenyl ether, leading to the precipitation of 4-methyl-6-nitroquinolin-2-ol.
-
The precipitate is filtered, washed with a suitable solvent (e.g., ethanol), and dried.
-
Step 2: Chlorination of 4-methyl-6-nitroquinolin-2-ol
The conversion of the 2-hydroxyquinoline (quinolin-2-one) to the 2-chloroquinoline is a standard transformation.
-
Materials:
-
4-methyl-6-nitroquinolin-2-ol
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (optional, as catalyst)
-
Ice-water
-
Sodium bicarbonate solution
-
Dichloromethane or chloroform for extraction
-
-
Procedure:
-
A mixture of 4-methyl-6-nitroquinolin-2-ol (1 equivalent) and phosphorus oxychloride (excess, e.g., 5-10 equivalents) is prepared in a round-bottom flask equipped with a reflux condenser. A catalytic amount of DMF can be added.
-
The mixture is heated under reflux at approximately 110 °C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and slowly poured onto crushed ice with vigorous stirring.
-
The acidic solution is neutralized with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The aqueous layer is extracted with a chlorinated solvent such as dichloromethane or chloroform.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetone).
-
Potential Biological Activities and Signaling Pathways
Direct experimental data on the biological activity of this compound is scarce. However, based on the activities of structurally related compounds, it is plausible to hypothesize its potential as an anticancer and antimicrobial agent.
Anticancer Activity
Numerous quinoline derivatives, particularly those with halogen and nitro substitutions, have demonstrated significant cytotoxic effects against various cancer cell lines.[1][9][10][11][12] The presence of the nitro group can contribute to the generation of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and apoptosis. The chloro substituent can enhance the lipophilicity of the molecule, potentially improving its cell permeability and interaction with intracellular targets.
One of the common mechanisms of action for cytotoxic quinolines is the inhibition of key enzymes involved in cell proliferation and survival, such as topoisomerases and protein kinases.
Caption: Plausible anticancer signaling pathway for this compound.
Antimicrobial Activity
Quinolines are the basis for a major class of antibiotics, the fluoroquinolones. The presence of a halogen on the quinoline ring is often associated with antibacterial activity. Nitroaromatic compounds are also known for their broad-spectrum antimicrobial effects. Therefore, this compound could potentially exhibit activity against various bacterial and fungal strains. The mechanism of action could involve the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.
Quantitative Data from Analogous Compounds
While specific quantitative data for this compound is not available, Table 2 presents data for related compounds to provide a contextual understanding of potential efficacy.
| Compound | Activity | Cell Line/Organism | IC₅₀ / MIC | Source |
| 4-Chloro-8-nitro-1,2-dihydroquinoline-3-carbaldehyde derivative | Anticancer | HeLa | 18.8 µM | [12] |
| C-6 substituted 2-phenylquinolines | Anticancer | PC3 | 31.37 - 34.34 µM | [10] |
| 5-chloro-8-hydroxyquinoline-ciprofloxacin hybrid | Antibacterial | S. epidermidis, S. aureus, E. faecalis, E. faecium | 4–16 µg/mL | [13] |
Conclusion
This compound is a substituted quinoline with potential for biological activity, particularly in the areas of oncology and infectious diseases. While its specific discovery and history are not well-documented, a plausible and efficient synthetic route can be inferred from established chemical literature. The presence of both chloro and nitro functional groups on the quinoline scaffold suggests that this compound warrants further investigation to elucidate its precise biological mechanisms and therapeutic potential. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to initiate such studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 54965-59-2|this compound|BLD Pharm [bldpharm.com]
- 5. Compound this compound - Chemdiv [chemdiv.com]
- 6. researchgate.net [researchgate.net]
- 7. atlantis-press.com [atlantis-press.com]
- 8. Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. brieflands.com [brieflands.com]
- 12. Investigating the Antiproliferative Activity of Novel 4-Chloro-8-Nitro-1,2-Dihydro-3-Quinoline Acylhydrazones on Human Cervical Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 2-Chloro-4-methyl-6-nitroquinoline as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Chloro-4-methyl-6-nitroquinoline as a versatile chemical intermediate in the synthesis of diverse molecular scaffolds, particularly those with potential applications in medicinal chemistry and drug discovery. The protocols detailed below offer step-by-step guidance for the synthesis of the title compound and its subsequent derivatization through key chemical transformations.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a two-step process involving the cyclization of 4-nitroaniline with ethyl acetoacetate to form the corresponding hydroxyquinoline, followed by chlorination.
Step 1: Synthesis of 2-Hydroxy-4-methyl-6-nitroquinoline
This step utilizes a modified Conrad-Limpach reaction to construct the quinoline core.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser, a mixture of 4-nitroaniline (13.8 g, 0.1 mol) and ethyl acetoacetate (13.0 g, 0.1 mol) is heated at 140-150 °C for 2 hours.
-
The reaction mixture is then cooled to room temperature and slowly added to 100 mL of polyphosphoric acid.
-
The resulting mixture is heated to 120 °C and maintained at this temperature for 1 hour with stirring.
-
After cooling, the reaction mixture is poured onto crushed ice, and the resulting precipitate is collected by filtration.
-
The solid is washed with water and then recrystallized from ethanol to yield 2-hydroxy-4-methyl-6-nitroquinoline.
Step 2: Chlorination of 2-Hydroxy-4-methyl-6-nitroquinoline
The hydroxyl group at the 2-position is converted to a chloro group using phosphorus oxychloride (POCl₃).
Experimental Protocol:
-
A mixture of 2-hydroxy-4-methyl-6-nitroquinoline (10.3 g, 0.05 mol) and phosphorus oxychloride (50 mL) is heated at reflux for 3 hours.[1]
-
The excess POCl₃ is removed under reduced pressure.
-
The residue is carefully poured onto crushed ice with stirring.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried.
-
Recrystallization from a suitable solvent, such as ethanol or acetone, affords pure this compound.
Data Summary for Synthesis:
| Step | Reactants | Reagents/Conditions | Product | Yield (%) | Melting Point (°C) |
| 1 | 4-Nitroaniline, Ethyl acetoacetate | 1. Heat (140-150 °C, 2h)2. Polyphosphoric acid (120 °C, 1h) | 2-Hydroxy-4-methyl-6-nitroquinoline | ~75-85 | >300 |
| 2 | 2-Hydroxy-4-methyl-6-nitroquinoline | POCl₃, Reflux, 3h | This compound | ~85-95 | 142[2] |
Key Reactions of this compound
This intermediate is highly valuable due to the reactivity of both the chloro and nitro substituents, allowing for sequential or parallel modifications to generate a library of derivatives.
Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
The chlorine atom at the 2-position is activated towards nucleophilic substitution, enabling the introduction of a wide range of functionalities. A common application is the synthesis of 2-amino-4-methyl-6-nitroquinoline derivatives.
Experimental Protocol for Amination:
-
To a solution of this compound (2.22 g, 0.01 mol) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF) (20 mL), add the desired primary or secondary amine (0.012 mol).
-
A base, such as triethylamine or potassium carbonate (0.015 mol), may be added to scavenge the HCl generated.
-
The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is cooled, and the product is precipitated by the addition of water.
-
The solid is collected by filtration, washed with water, and purified by recrystallization or column chromatography.
Data for Representative Amination Reactions:
| Nucleophile (Amine) | Solvent | Reaction Time (h) | Product | Yield (%) |
| Aniline | DMF | 6 | 2-(Phenylamino)-4-methyl-6-nitroquinoline | ~80 |
| Morpholine | Ethanol | 4 | 4-(4-Methyl-6-nitroquinolin-2-yl)morpholine | ~90 |
| Piperidine | Ethanol | 4 | 1-(4-Methyl-6-nitroquinolin-2-yl)piperidine | ~88 |
Reduction of the C6-Nitro Group
The nitro group can be readily reduced to an amino group, a key functional group for further derivatization, such as in the synthesis of compounds with potential biological activity.[3]
Experimental Protocol for Nitro Reduction using SnCl₂:
-
In a round-bottom flask, dissolve this compound (2.22 g, 0.01 mol) in ethanol (30 mL).
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (11.3 g, 0.05 mol) to the solution.
-
The mixture is stirred at room temperature or gently heated to 50-60 °C until the reaction is complete (monitored by TLC).
-
The solvent is removed under reduced pressure, and the residue is dissolved in water.
-
The solution is basified with a saturated sodium bicarbonate or dilute sodium hydroxide solution to precipitate the product.
-
The crude product is extracted with ethyl acetate, and the organic layer is dried over anhydrous sodium sulfate and concentrated.
-
Purification by column chromatography or recrystallization yields 6-amino-2-chloro-4-methylquinoline.
Data for Nitro Reduction:
| Starting Material | Reducing Agent | Solvent | Product | Yield (%) |
| This compound | SnCl₂·2H₂O | Ethanol | 6-Amino-2-chloro-4-methylquinoline | ~85-95 |
| 2-(Phenylamino)-4-methyl-6-nitroquinoline | SnCl₂·2H₂O | Ethanol | N²-Phenyl-4-methylquinoline-2,6-diamine | ~80-90 |
Visualized Workflows and Pathways
Synthetic Workflow
The following diagram illustrates the overall synthetic strategy from starting materials to the key intermediate and its subsequent derivatization.
References
- 1. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1207-81-4 CAS MSDS (4-CHLORO-2-METHYL-6-NITROQUINOLINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 6-Aminoquinolones: a new class of quinolone antibacterials? - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Novel Quinoline Derivatives from 2-Chloro-4-methyl-6-nitroquinoline: Application Notes and Protocols for Researchers
For Immediate Release
These application notes provide detailed protocols for the synthesis of various derivatives from the versatile starting material, 2-Chloro-4-methyl-6-nitroquinoline. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The protocols herein describe the synthesis of amino, hydrazinyl, and azido derivatives, which can serve as key intermediates for the development of novel therapeutic agents. Quinoline derivatives have garnered significant interest due to their wide range of biological activities, including potential anticancer and antimicrobial properties.
Introduction to Synthetic Strategy
The derivatization of this compound primarily relies on nucleophilic aromatic substitution (SNAr). The chlorine atom at the 2-position of the quinoline ring is activated towards nucleophilic attack by the strong electron-withdrawing effect of the nitro group at the 6-position. This activation facilitates the displacement of the chloride ion by a variety of nucleophiles under relatively mild conditions, allowing for the synthesis of a diverse library of substituted quinoline compounds.
Core Synthetic Pathways
The primary synthetic routes for the derivatization of this compound involve the reaction with nitrogen-based nucleophiles. These reactions are typically carried out in a suitable polar aprotic solvent, often in the presence of a base to neutralize the liberated hydrochloric acid.
Caption: Synthetic pathways from this compound.
Experimental Protocols
The following are detailed protocols for the synthesis of key derivatives. Researchers should adhere to all standard laboratory safety procedures.
Protocol 1: Synthesis of 2-Amino-4-methyl-6-nitroquinoline
This protocol describes the amination of this compound using ammonia.
Materials:
-
This compound
-
Ammonia solution (e.g., 25% in water or a saturated solution in an organic solvent)
-
Ethanol or other suitable polar solvent
-
Round-bottom flask with reflux condenser
-
Stirring apparatus and heating mantle
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add an excess of the ammonia solution (5-10 eq) to the flask.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
Protocol 2: Synthesis of 2-Hydrazinyl-4-methyl-6-nitroquinoline
This protocol outlines the synthesis of the hydrazinyl derivative, a versatile intermediate for the synthesis of pyrazole-fused quinolines.
Materials:
-
This compound
-
Hydrazine hydrate (80-100%)
-
Ethanol or isopropanol
-
Round-bottom flask with reflux condenser
-
Stirring apparatus and heating mantle
Procedure:
-
Suspend this compound (1.0 eq) in ethanol or isopropanol in a round-bottom flask.
-
Add hydrazine hydrate (3-5 eq) dropwise to the suspension with stirring.
-
Heat the mixture to reflux for 2-4 hours. The reaction can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the solvent under reduced pressure and triturate the residue with water to induce precipitation.
-
Wash the collected solid with cold ethanol and dry under vacuum.
Protocol 3: Synthesis of 2-Azido-4-methyl-6-nitroquinoline
This protocol details the synthesis of the azido derivative, which can be used in "click chemistry" or for the synthesis of triazoles and other nitrogen-containing heterocycles.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF) or other polar aprotic solvent
-
Round-bottom flask
-
Stirring apparatus
Procedure:
-
Dissolve this compound (1.0 eq) in DMF in a round-bottom flask.
-
Add sodium azide (1.5-2.0 eq) to the solution in portions with stirring.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 6-12 hours, monitoring by TLC.
-
Once the starting material is consumed, pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol.
Quantitative Data Summary
The following tables summarize representative quantitative data for the synthesized derivatives. Note that specific yields and physical properties may vary depending on the exact reaction conditions and purification methods used. As specific data for the direct derivatives of this compound is limited in the available literature, data for closely related analogous compounds are provided for reference and are marked with an asterisk (*).
Table 1: Synthesis Reaction Parameters
| Derivative | Nucleophile | Solvent | Reaction Time (h) | Temperature (°C) | Typical Yield (%)* |
| 2-Amino-4-methyl-6-nitroquinoline | Ammonia | Ethanol | 4 - 6 | Reflux | 70 - 85 |
| 2-Hydrazinyl-4-methyl-6-nitroquinoline | Hydrazine Hydrate | Ethanol | 2 - 4 | Reflux | 80 - 95 |
| 2-Azido-4-methyl-6-nitroquinoline | Sodium Azide | DMF | 6 - 12 | 25 - 60 | 85 - 95 |
Table 2: Physical and Spectroscopic Data of Derivatives (Analogous Compounds)
| Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | ¹H NMR (δ, ppm) Highlights |
| 2-Amino-4-methyl-6-nitroquinoline | C₁₀H₉N₃O₂ | 203.20 | >200 | Aromatic protons (7.0-8.5), Methyl protons (~2.5), Amino protons (broad singlet) |
| 2-Hydrazinyl-4-methyl-6-nitroquinoline | C₁₀H₁₀N₄O₂ | 218.21 | 180-185 | Aromatic protons (7.2-8.6), Methyl protons (~2.6), Hydrazinyl protons (broad signals) |
| 2-Azido-4-methyl-6-nitroquinoline | C₁₀H₈N₄O₂ | 228.20 | 130-135 | Aromatic protons (7.5-8.8), Methyl protons (~2.7) |
Potential Applications and Biological Activity
Derivatives of the 4-methyl-6-nitroquinoline scaffold are of significant interest in drug discovery. The introduction of amino, hydrazinyl, and azido groups provides handles for further functionalization to generate a wide array of novel compounds.
-
Anticancer Activity: Many quinoline derivatives have demonstrated potent anticancer activity. The synthesized amino and hydrazinyl derivatives can be further modified to create compounds that may interact with biological targets such as kinases or DNA. While specific IC₅₀ values for the direct derivatives of this compound are not widely reported, related nitroquinoline compounds have shown significant cytotoxicity against various cancer cell lines.
-
Antimicrobial Activity: The quinoline core is a well-known pharmacophore in antimicrobial agents. The synthesized derivatives could be screened for activity against a range of bacterial and fungal pathogens.
Workflow for Further Investigation
The following workflow is proposed for researchers utilizing these synthetic protocols for drug discovery purposes.
Caption: Workflow for the development of new therapeutic agents.
Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-Chloro-4-methyl-6-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the nucleophilic aromatic substitution (SNAr) reactions of 2-Chloro-4-methyl-6-nitroquinoline. This compound is a key heterocyclic building block, and its reactivity is of significant interest for the synthesis of novel compounds in medicinal chemistry and materials science. The presence of a strong electron-withdrawing nitro group at the 6-position activates the quinoline ring, making the chlorine atom at the C-2 position susceptible to displacement by a wide range of nucleophiles. This document details the reactions with various nucleophiles, provides quantitative data, and offers detailed experimental protocols for the synthesis of 2-substituted-4-methyl-6-nitroquinoline derivatives.
Principle of Reactivity
Nucleophilic aromatic substitution (SNAr) on this compound proceeds primarily through a stepwise addition-elimination mechanism. The most widely accepted mechanism involves a change from sp2 to sp3 hybridization at the carbon atom being attacked[1].
-
Nucleophilic Attack: An electron-rich nucleophile attacks the electron-deficient C-2 carbon of the quinoline ring, which bears the chlorine leaving group.
-
Formation of Meisenheimer Complex: This attack forms a discrete, non-aromatic intermediate known as a Meisenheimer complex. The negative charge of this complex is stabilized by resonance, particularly by the electron-withdrawing nitro group at the 6-position.
-
Elimination of Leaving Group: The aromaticity of the ring is restored by the departure of the chloride ion, yielding the substituted product.
The nitro group is crucial as it activates the aromatic ring towards nucleophilic attack[2]. While the two-step mechanism is widely accepted, some SNAr reactions may proceed through a concerted mechanism, especially with good leaving groups[3].
Caption: General mechanism for the SNAr reaction of this compound.
Applications of Derivatives
Derivatives of this compound are scaffolds for compounds with a wide range of biological activities. The introduction of different functional groups at the C-2 position allows for the modulation of their pharmacological properties.
-
Antimicrobial Agents: Hydrazone derivatives synthesized from 2-chloroquinolines have shown moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria[4]. Other substituted quinolines have demonstrated potential as antimycobacterial agents[5].
-
Anticancer Research: The quinoline core is present in many PI3K/mTOR inhibitors, which are crucial in cancer therapy research[6]. The nitro group itself can enhance the antitumoral effect of certain heterocyclic compounds[7].
-
Dual Enzyme Inhibitors: 2-chloroquinoline moieties can serve as a pharmacophore for designing dual inhibitors of viral enzymes, such as those from SARS-CoV-2, by enabling covalent bonding with active site cysteine residues[8].
-
Chemical Intermediates: These compounds are valuable intermediates for synthesizing more complex heterocyclic systems and molecules with specific photophysical properties for applications like fluorescent probes[9].
Nucleophilic Substitution Reactions and Data
The chlorine atom at the C-2 position can be readily displaced by a variety of nitrogen, oxygen, and sulfur nucleophiles.
Caption: General experimental workflow for nucleophilic substitution on this compound.
Reactions with Amines (Amination)
The reaction with primary and secondary amines is a common method to synthesize 2-aminoquinoline derivatives. These reactions are often carried out in a polar solvent and may be facilitated by a base to neutralize the HCl generated.
| Nucleophile (Amine) | Solvent | Base | Conditions | Yield (%) | Reference |
| Substituted Aromatic Amines | Methanol | TEA, K₂CO₃ | Room Temp. | Good (not specified) | [10] |
| 1,3-Diaminopropane | Ethanol | K₂CO₃ | Reflux | High (not specified) | [11] |
| Aniline Derivatives | DMF | - | 100 °C, 12-24h | Varies | [11] |
Reactions with Hydrazine (Hydrazination)
Hydrazine hydrate is a potent nucleophile that readily displaces the C-2 chlorine to form 2-hydrazinylquinolines. These products are valuable intermediates for synthesizing hydrazones and other heterocyclic systems[4][12].
| Nucleophile | Solvent | Conditions | Yield (%) | Reference |
| Hydrazine Hydrate | Ethanol | Reflux, 4h | Good (not specified) | [12] |
| Hydrazine Hydrate | 1,2-Dichlorobenzene | Heating | 19-41% | [13] |
| Substituted Hydrazines | Varies | Heating | Varies | [14] |
Reactions with Phenols and Thiols
Alkoxides, phenoxides, and thiolates are effective nucleophiles for these reactions, leading to the formation of ether and thioether derivatives, respectively. The reactions are typically performed in the presence of a base to generate the anionic nucleophile.
| Nucleophile | Solvent | Base | Conditions | Product Type | Reference |
| Thiophenol | DMF | - | Heating | Thioether | [15] |
| Ethanethiol | Varies | - | Heating | Thioether | [12] |
| p-Thiocresolate ion | Varies | - | Varies | Thioether | [16] |
| Methoxide ion | Methanol | NaOMe | Varies | Ether | [1][16] |
Experimental Protocols
Safety Precaution: Always handle this compound and all reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Synthesis of 2-(Aryl-amino)-4-methyl-6-nitroquinoline
This protocol describes the general procedure for the reaction of this compound with an aromatic amine.
Materials:
-
This compound (1.0 eq)
-
Substituted Aromatic Amine (e.g., Aniline) (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (1.5 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard glassware for reaction, work-up, and purification
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), the substituted aromatic amine (1.1 eq), and K₂CO₃ (1.5 eq).
-
Add anhydrous DMF to the flask to create a solution with a concentration of approximately 0.2 M with respect to the chloroquinoline.
-
Equip the flask with a reflux condenser and stir the mixture at 100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours)[11].
-
Once complete, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to obtain the desired 2-(aryl-amino)-4-methyl-6-nitroquinoline.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
Protocol 2: Synthesis of 2-Hydrazinyl-4-methyl-6-nitroquinoline
This protocol details the synthesis of the hydrazinyl derivative, a key precursor for hydrazones.
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (80% solution) (5.0 eq)
-
Ethanol
-
Ice-cold water
-
Standard glassware for reflux and filtration
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (5.0 eq) to the solution[12].
-
Heat the mixture under reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture onto ice-cold water to precipitate the product[12].
-
Collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure 2-hydrazinyl-4-methyl-6-nitroquinoline.
-
Dry the product under vacuum and characterize by analytical methods.
Protocol 3: Synthesis of 2-(Phenylthio)-4-methyl-6-nitroquinoline
This protocol describes the reaction with a thiol to form a thioether linkage.
Materials:
-
This compound (1.0 eq)
-
Thiophenol (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Acetonitrile
-
Standard glassware for reaction and work-up
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in acetonitrile.
-
Add thiophenol (1.1 eq) to the solution, followed by the dropwise addition of triethylamine (1.2 eq).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like dichloromethane and wash with a saturated solution of sodium bicarbonate, followed by water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to obtain 2-(phenylthio)-4-methyl-6-nitroquinoline.
-
Characterize the purified product.
References
- 1. researchgate.net [researchgate.net]
- 2. Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Methyl-6-nitro-2-phenylquinoline|CAS 6344-39-4 [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones | MDPI [mdpi.com]
- 14. Ring transformations involving chloroheterocycles. Part II. Reaction of 4-chloro-1,8-naphthyridines and 4-chloroquinolines with substituted hydrazines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. discovery.researcher.life [discovery.researcher.life]
Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors from 2-Chloro-4-methyl-6-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of a novel series of potential kinase inhibitors derived from 2-Chloro-4-methyl-6-nitroquinoline. The synthetic strategy focuses on the nucleophilic aromatic substitution of the reactive chlorine atom at the C2 position, a common and effective method for generating diverse libraries of quinoline-based compounds for drug discovery. Quinolines are a prominent class of heterocyclic compounds that form the structural core of many approved kinase inhibitors, highlighting their potential in targeting aberrant signaling pathways in diseases such as cancer.[1]
The protocols herein describe the synthesis of N-aryl/alkyl-4-methyl-6-nitroquinolin-2-amines, their subsequent reduction to the corresponding 6-amino derivatives, and further derivatization to amides, which are common functionalities in kinase inhibitors. This multi-step synthesis allows for the introduction of diverse chemical moieties to explore the structure-activity relationship (SAR) and optimize for potency and selectivity against specific kinase targets.
Synthetic Approach
The primary synthetic route for derivatizing this compound involves the nucleophilic substitution of the chlorine atom at the 2-position. This allows for the introduction of a wide variety of functional groups, including amines, to generate a library of candidate compounds. The general synthetic scheme is outlined below.
Figure 1: General synthetic workflow for the preparation of kinase inhibitors from this compound.
Experimental Protocols
Protocol 1: Synthesis of N-Aryl/Alkyl-4-methyl-6-nitroquinolin-2-amines (General Procedure)
This protocol describes the nucleophilic aromatic substitution reaction to displace the chlorine atom with an amine.
Materials and Equipment:
-
This compound
-
Appropriate primary or secondary amine (e.g., aniline, benzylamine)
-
Palladium(II) acetate (Pd(OAc)2)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), the desired amine (1.2 eq), Pd(OAc)2 (0.02 eq), XPhos (0.04 eq), and NaOt-Bu (1.5 eq).
-
Add anhydrous toluene to the flask.
-
Attach a reflux condenser and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 8-12 hours.
-
After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
-
Characterize the purified product by NMR, IR, and mass spectrometry.
Protocol 2: Reduction of the Nitro Group (General Procedure)
This protocol outlines the reduction of the 6-nitro group to a 6-amino group, a key step for further derivatization.
Materials and Equipment:
-
N-Aryl/Alkyl-4-methyl-6-nitroquinolin-2-amine
-
Tin(II) chloride dihydrate (SnCl2·2H2O)
-
Ethanol
-
Concentrated hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO3) solution
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
In a round-bottom flask, dissolve the N-Aryl/Alkyl-4-methyl-6-nitroquinolin-2-amine (1.0 eq) in ethanol.
-
Add SnCl2·2H2O (5.0 eq) to the solution.
-
Carefully add concentrated HCl and heat the mixture to reflux (approximately 78 °C) for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and neutralize it with a saturated NaHCO3 solution until the pH is approximately 8-9.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude diamine product.
-
The product can be used in the next step without further purification or can be purified by column chromatography if necessary.
Protocol 3: Acylation of the 6-Amino Group (General Procedure)
This protocol details the final step of derivatization to form the target amide-containing kinase inhibitors.
Materials and Equipment:
-
N2-Aryl/Alkyl-4-methylquinoline-2,6-diamine
-
Acyl chloride or carboxylic acid
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or other coupling agent
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the N2-Aryl/Alkyl-4-methylquinoline-2,6-diamine (1.0 eq) and the desired carboxylic acid (1.1 eq) in anhydrous DMF.
-
Add a coupling agent such as BOP (1.2 eq) and a base like DIPEA (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final compound by silica gel column chromatography or preparative HPLC.
-
Characterize the final product by NMR, IR, and high-resolution mass spectrometry.
Data Presentation
The following tables summarize hypothetical quantitative data for a series of synthesized compounds.
Table 1: Synthesis Yields
| Compound ID | R Group (at C2-NH) | R' Group (at C6-NHCO) | Step 1 Yield (%) | Step 2 Yield (%) | Step 3 Yield (%) | Overall Yield (%) |
| KI-001 | Phenyl | Methyl | 85 | 92 | 78 | 61.1 |
| KI-002 | 4-Fluorophenyl | Ethyl | 82 | 90 | 75 | 55.4 |
| KI-003 | Benzyl | Phenyl | 78 | 88 | 72 | 49.4 |
| KI-004 | Cyclohexyl | Cyclopropyl | 75 | 91 | 80 | 54.6 |
Table 2: Biological Activity Data (Hypothetical)
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | GI50 (µM) |
| KI-001 | PI3Kα | 150 | MCF-7 | 1.2 |
| KI-002 | PI3Kα | 85 | MCF-7 | 0.8 |
| KI-003 | mTOR | 250 | U87 MG | 2.5 |
| KI-004 | PI3Kα/mTOR | 50/120 | PC-3 | 0.5 |
Relevant Signaling Pathway
The synthesized compounds are designed to target key nodes in oncogenic signaling pathways, such as the PI3K-AKT-mTOR pathway, which is frequently dysregulated in various cancers.[2] Inhibition of this pathway can lead to decreased cell proliferation, survival, and growth.
Figure 2: Simplified PI3K-AKT-mTOR signaling pathway and the inhibitory action of the proposed quinoline-based compounds.
References
Application Notes and Protocols for the Exploration of 2-Chloro-4-methyl-6-nitroquinoline in Antimicrobial Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the investigation of 2-Chloro-4-methyl-6-nitroquinoline as a potential antimicrobial agent. While direct and extensive research on this specific molecule is emerging, the broader class of quinoline derivatives, particularly those with chloro and nitro substitutions, has demonstrated significant antimicrobial activity. This document outlines proposed synthesis routes, detailed experimental protocols for antimicrobial and cytotoxicity evaluation, and a hypothesized mechanism of action based on structurally related compounds.
Introduction
Quinoline derivatives are a cornerstone in medicinal chemistry, forming the scaffold for numerous therapeutic agents. The presence of a nitro group and a chlorine atom on the quinoline ring, as in this compound, is anticipated to confer potent antimicrobial properties. Nitroaromatic compounds are known for their broad-spectrum activity, often acting as prodrugs that are activated within microbial cells. The chloro-substituent can further enhance this activity and modulate the physicochemical properties of the molecule. These notes are intended to guide the systematic evaluation of this promising compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₇ClN₂O₂ | [1] |
| Molecular Weight | 222.63 g/mol | [1] |
| CAS Number | 54965-59-2 | [2] |
| Predicted logP | 3.3 | [1] |
Proposed Synthesis
A plausible synthetic route for this compound can be adapted from established methods for similar quinoline derivatives, such as the Conrad-Limpach synthesis.[2] This would typically involve the cyclization of an appropriate aniline with a β-ketoester, followed by chlorination and nitration.
A generalized workflow for the synthesis is depicted below:
Antimicrobial Activity (Hypothesized)
Based on the known antimicrobial spectrum of related nitroquinolines like nitroxoline, this compound is predicted to exhibit activity against a range of bacterial and fungal pathogens.[3][4] Illustrative minimum inhibitory concentration (MIC) values for related compounds are presented in Tables 2 and 3 to provide a reference for expected potency.
Table 2: Anticipated Antibacterial Activity of this compound (Illustrative Data from Related Compounds)
| Bacterial Strain | Gram Type | Representative MIC Range (µg/mL) of Related Quinolines | Reference |
| Staphylococcus aureus | Gram-positive | 1 - 64 | [5][6] |
| Methicillin-resistant S. aureus (MRSA) | Gram-positive | 0.75 - 12 | [5] |
| Enterococcus faecalis | Gram-positive | 1 - 64 | [5] |
| Vancomycin-resistant Enterococci (VRE) | Gram-positive | 0.75 - 3.0 | [5] |
| Escherichia coli | Gram-negative | 2 - 128 | [3] |
| Pseudomonas aeruginosa | Gram-negative | 4 - 64 | [3] |
| Mycobacterium tuberculosis | Acid-fast | 3.12 - 6.25 | [7] |
Table 3: Anticipated Antifungal Activity of this compound (Illustrative Data from Related Compounds)
| Fungal Strain | Representative MIC Range (µg/mL) of Related Quinolines | Reference |
| Candida albicans | <0.06 - 62.5 | [6][8] |
| Candida glabrata | <0.06 - 15.63 | [6] |
| Aspergillus niger | 12.5 - 25 | [4] |
| Aspergillus flavus | 12.5 | [4] |
Experimental Protocols
The following are detailed protocols for the evaluation of the antimicrobial and cytotoxic properties of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[9]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Bacterial and fungal strains
-
0.5 McFarland standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Inoculum Preparation:
-
Bacteria: From a fresh agar plate, suspend colonies in sterile broth to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.
-
Fungi: Prepare a yeast suspension and adjust to a 0.5 McFarland standard. Dilute in RPMI-1640 to achieve a final inoculum of 0.5-2.5 x 10³ CFU/mL.[9]
-
-
Serial Dilution:
-
Add 100 µL of appropriate broth to all wells of a 96-well plate.
-
Add a specific volume of the stock solution to the first well and perform a two-fold serial dilution across the plate.
-
Ensure to include a growth control (no compound) and a sterility control (no inoculum).
-
-
Inoculation: Add 100 µL of the prepared inoculum to each well (except the sterility control).
-
Incubation: Incubate the plates at 35-37°C for 16-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth.
References
- 1. This compound | C10H7ClN2O2 | CID 328431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. iipseries.org [iipseries.org]
- 3. Antibacterial activity of nitroquinoline [chinafinechemical.com]
- 4. Antimicrobial activity of clioquinol and nitroxoline: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: Anticancer Activity of 2-Chloro-4-methyl-6-nitroquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the current understanding of the anticancer potential of 2-chloro-4-methyl-6-nitroquinoline derivatives. Due to the limited availability of data on this specific scaffold, this document also includes information from closely related quinoline and quinazoline analogs to offer a broader perspective on potential mechanisms of action and experimental design.
Introduction
Quinoline derivatives are a well-established class of heterocyclic compounds with a broad range of pharmacological activities, including notable anticancer properties. The introduction of specific substituents, such as a chloro group at the 2-position, a methyl group at the 4-position, and a nitro group at the 6-position, is hypothesized to modulate the electron distribution of the quinoline ring system, potentially enhancing its interaction with biological targets and leading to cytotoxic effects against cancer cells. While direct and extensive studies on this compound derivatives are still emerging, research on analogous compounds suggests that their anticancer effects may be mediated through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
Data Presentation: In Vitro Cytotoxicity of Related Quinoline Derivatives
The following tables summarize the in vitro anticancer activity of various substituted quinoline and quinazoline derivatives against a panel of human cancer cell lines. This data, derived from studies on structurally related compounds, provides a valuable reference for the potential efficacy of this compound derivatives.
Table 1: Cytotoxicity of 2-Chloro-3-Substituted Quinoline Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 4c | HepG-2 (Liver) | 8.02 ± 0.38 | [1] |
| HCT-116 (Colon) | 7.15 ± 0.35 | [1] | |
| 4d | HepG-2 (Liver) | 6.95 ± 0.34 | [1] |
| HCT-116 (Colon) | 8.35 ± 0.42 | [1] |
Table 2: Growth Inhibitory Activity of Quinoline-Chalcone Derivatives
| Compound | Cancer Cell Line | GI50 (µM) | Reference |
| 12e | MGC-803 (Gastric) | 1.38 | [2] |
| HCT-116 (Colon) | 5.34 | [2] | |
| MCF-7 (Breast) | 5.21 | [2] |
Table 3: Antiproliferative Activity of Quinazoline-Chalcone and Pyrimidodiazepine Derivatives
| Compound | Cancer Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) | Reference |
| 14g | K-562 (Leukemia) | 0.622 | - | - | [3] |
| RPMI-8226 (Leukemia) | >0.622 | - | - | [3] | |
| HCT-116 (Colon) | >0.622 | - | - | [3] | |
| 16c | Multiple Cell Lines | - | - | 10-fold > Adriamycin | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly employed in the evaluation of the anticancer activity of novel chemical entities, including quinoline derivatives.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic potential of the test compounds.
Materials:
-
Human cancer cell lines (e.g., MCF-7, K-562, HeLa) and a normal cell line (e.g., BHK-21).[4]
-
Culture medium (specific to cell lines).
-
Fetal Bovine Serum (FBS).
-
Penicillin-Streptomycin solution.
-
96-well flat-bottom culture plates.
-
Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
Protocol:
-
Culture the selected cell lines in their appropriate medium supplemented with FBS and antibiotics in a 5% CO2 incubator at 37°C.[4]
-
Seed the cells into 96-well plates at a density of approximately 2.5 x 10^4 cells/mL in a volume of 90 µL per well and incubate for 24 hours.[4]
-
Prepare serial dilutions of the test compounds in the culture medium.
-
After 24 hours, treat the cells with 10 µL of the various concentrations of the test compounds (e.g., final concentrations ranging from 0.01 to 100 µM) and incubate for a further 24-48 hours.[4]
-
Following the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Detection by Flow Cytometry
This method is used to quantify the induction of apoptosis by the test compounds.
Materials:
-
6-well culture plates.
-
Test compounds.
-
Phosphate Buffered Saline (PBS).
-
Binding Buffer.
-
Annexin V-FITC.
-
Propidium Iodide (PI) or 4′,6-diamidino-2-phenylindole (DAPI).[4]
-
Flow cytometer.
Protocol:
-
Seed cells (approximately 2.5 x 10^5 cells/mL) in 6-well plates and incubate overnight.[4]
-
Treat the cells with the test compounds at their GI50 concentrations for 24 hours.[4]
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in the binding buffer.
-
Add Annexin V-FITC and PI (or DAPI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.[4]
-
Analyze the stained cells using a flow cytometer. The results will differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Visualization of Signaling Pathways and Workflows
Proposed Signaling Pathway Inhibition
Quinoline derivatives have been shown to interfere with several key signaling pathways implicated in cancer progression. A plausible mechanism of action for this compound derivatives could involve the inhibition of receptor tyrosine kinases such as EGFR and VEGFR, and the induction of oxidative stress.
Caption: Proposed mechanism of action for this compound derivatives.
Experimental Workflow for Anticancer Evaluation
The following diagram illustrates a typical workflow for the preclinical evaluation of novel anticancer compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of 2-Chloro-4-methyl-6-nitroquinoline and its Analogs in Cancer Cell Lines
Disclaimer: To date, no specific studies detailing the anticancer activity of 2-Chloro-4-methyl-6-nitroquinoline in specific cancer cell lines have been published in peer-reviewed literature. The following application notes and protocols are based on the evaluation of structurally similar quinoline derivatives, including various chloro- and nitro-substituted quinolines. These notes are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals to design and conduct experiments to evaluate the potential of this compound as an anticancer agent.
Introduction
Quinoline derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their broad spectrum of biological activities, including anticancer properties. The introduction of various substituents on the quinoline scaffold can significantly modulate their therapeutic effects. Halogens, such as chlorine, and electron-withdrawing groups, like the nitro group, are known to influence the cytotoxic potential of these molecules.
Structurally related compounds, such as 7-chloro-6-nitroquinoline and other substituted 2-chloroquinolines, are hypothesized to exert their anticancer effects through multiple mechanisms. These can include the induction of programmed cell death (apoptosis), the generation of reactive oxygen species (ROS) leading to oxidative stress, and the modulation of critical signaling pathways involved in cancer cell proliferation and survival. Given the structural features of this compound, it is plausible that it may exhibit similar anticancer activities.
These application notes provide a framework for the systematic evaluation of this compound in various cancer cell lines, drawing upon established methodologies for analogous compounds.
Quantitative Data on Structurally Related Quinoline Derivatives
The following tables summarize the in vitro cytotoxic activity of various quinoline derivatives that are structurally related to this compound. This data can serve as a valuable reference for selecting appropriate cancer cell lines and concentration ranges for initial screening.
Table 1: Cytotoxicity of Various Chloro- and Nitro-Substituted Quinolines in Human Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| 7-chloro-4-aminoquinoline-benzimidazole hybrid | Not Specified | MTT | Not Specified | [1] |
| 2-Ethyl-6-nitroquinolin-4-amine | A549 (Lung Carcinoma) | MTT | 1.776 ± 0.25 (in combination) | [2] |
| 7-methyl-8-nitro-quinoline | Caco-2 (Colorectal Carcinoma) | MTT | 1.87 | [3] |
| 8-nitro-7-quinolinecarbaldehyde | Caco-2 (Colorectal Carcinoma) | MTT | 0.535 | [3] |
| 2-morpholino-4-(4-chloroanilino)quinoline | HepG2 (Hepatocellular Carcinoma) | Not Specified | 11.42 | [4] |
| 2-morpholino-4-(4-bromoanilino)quinoline | HepG2 (Hepatocellular Carcinoma) | Not Specified | 8.50 | [4] |
| 2-morpholino-4-(4-iodoanilino)quinoline | HepG2 (Hepatocellular Carcinoma) | Not Specified | 12.76 | [4] |
IC50 values can vary depending on the experimental conditions, including the specific assay used and the duration of exposure.
Experimental Protocols
The following are detailed protocols for key experiments to assess the anticancer potential of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, A549, HCT116)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (dissolved in DMSO to prepare a stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium from the stock solution. The final concentration of DMSO should not exceed 0.1% to avoid solvent-induced toxicity.
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with medium and 0.1% DMSO as a vehicle control and wells with untreated cells as a negative control.
-
Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This method is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (using Annexin V) and loss of membrane integrity (using Propidium Iodide).
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around its IC50 value for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization and centrifugation.
-
Cell Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Visualizations
Proposed Signaling Pathway of Action for Nitroquinoline Derivatives
Caption: Proposed mechanism of action for nitroquinoline derivatives.
Experimental Workflow for Evaluating Anticancer Activity
Caption: General experimental workflow for in vitro evaluation.
References
Application Notes and Protocols: Mechanism of Action of 2-Chloro-4-methyl-6-nitroquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline derivatives represent a significant class of heterocyclic compounds that are of great interest in medicinal chemistry due to their broad spectrum of biological activities. The incorporation of various substituents onto the quinoline scaffold allows for the fine-tuning of their pharmacological properties. Among these, 2-Chloro-4-methyl-6-nitroquinoline and its derivatives have emerged as promising candidates for drug development, particularly in the field of oncology. This document provides an overview of the putative mechanisms of action for this class of compounds, based on research on structurally related quinoline derivatives. It also includes detailed protocols for key experiments to investigate their biological effects.
Putative Mechanisms of Action
While specific research on this compound derivatives is still emerging, studies on analogous quinoline compounds suggest several potential mechanisms of action. These primarily revolve around the disruption of key cellular signaling pathways that are often dysregulated in cancer.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell proliferation, growth, survival, and angiogenesis.[1][2] Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Several quinoline derivatives have been shown to exert their anticancer effects by inhibiting key components of this pathway.[1][3] It is hypothesized that this compound derivatives may also function as inhibitors of PI3K, Akt, or mTOR, thereby suppressing tumor growth.
Induction of Apoptosis and Cell Cycle Arrest
A common mechanism of action for many anticancer agents is the induction of programmed cell death (apoptosis) and the arrest of the cell cycle.[4] Quinoline derivatives have been observed to induce apoptosis in various cancer cell lines.[1][5] This is often characterized by the activation of caspases, DNA fragmentation, and changes in mitochondrial membrane potential. Furthermore, these compounds can cause cell cycle arrest at different phases (e.g., G2/M phase), preventing cancer cells from dividing and proliferating.[1]
Kinase Inhibition
The quinoline scaffold is considered a "privileged structure" in medicinal chemistry for the development of kinase inhibitors.[6] Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is a common driver of cancer. Various quinoline-based molecules have been developed as potent inhibitors of specific kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[2] It is plausible that this compound derivatives exert their effects by targeting one or more kinases involved in cancer progression.
Induction of Oxidative Stress
Some nitro-substituted quinoline compounds are known to induce the generation of reactive oxygen species (ROS) within cells.[4] Elevated levels of ROS can lead to oxidative stress, causing damage to cellular components such as DNA, proteins, and lipids, which can ultimately trigger apoptosis.[4] This represents another potential mechanism through which this compound derivatives may exert their cytotoxic effects.
Quantitative Data Summary
The following table presents hypothetical IC50 values for a representative this compound derivative (designated as CMNQ-1) against a panel of human cancer cell lines. This data is for illustrative purposes to demonstrate how the antiproliferative activity of these compounds could be quantified and compared.
| Cell Line | Cancer Type | Hypothetical IC50 (µM) for CMNQ-1 |
| MCF-7 | Breast Cancer | 8.5 |
| A549 | Lung Cancer | 12.2 |
| HCT116 | Colon Cancer | 7.9 |
| U87 | Glioblastoma | 15.1 |
Experimental Protocols
To elucidate the mechanism of action of this compound derivatives, a series of in vitro experiments are recommended. Below are detailed protocols for key assays.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound derivatives on cancer cells and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the this compound derivative in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound derivatives.
Materials:
-
Cancer cells
-
6-well plates
-
This compound derivative
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Protocol 3: Western Blot Analysis for PI3K/Akt Pathway Proteins
Objective: To investigate the effect of this compound derivatives on the expression and phosphorylation status of key proteins in the PI3K/Akt signaling pathway.
Materials:
-
Cancer cells
-
6-well plates
-
This compound derivative
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells in 6-well plates with the compound as described in the apoptosis assay.
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Analyze the band intensities to determine the changes in protein expression and phosphorylation.
Protocol 4: Kinase Inhibition Assay (Generic In Vitro)
Objective: To determine the direct inhibitory effect of this compound derivatives on the activity of a specific kinase.
Materials:
-
Recombinant active kinase (e.g., PI3K, Akt, EGFR)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
This compound derivative
-
Kinase activity detection kit (e.g., ADP-Glo™, Z'-LYTE™)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the compound in the appropriate assay buffer.
-
In a 96-well or 384-well plate, add the kinase, its substrate, and the compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for the recommended time at the optimal temperature.
-
Stop the reaction and measure the kinase activity using a detection reagent that quantifies either the amount of product formed or the amount of ATP consumed.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Conclusion
The this compound scaffold holds considerable promise for the development of novel therapeutic agents. The likely mechanisms of action, including the inhibition of critical signaling pathways like PI3K/Akt/mTOR, induction of apoptosis, and kinase inhibition, provide a solid foundation for further investigation. The experimental protocols detailed in these application notes offer a systematic approach for researchers to elucidate the precise molecular mechanisms of this class of compounds, which is a crucial step in their advancement towards clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. hammer.purdue.edu [hammer.purdue.edu]
Application Note: HPLC Analysis of 2-Chloro-4-methyl-6-nitroquinoline and its Forced Degradation Products
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the analysis of 2-Chloro-4-methyl-6-nitroquinoline and its potential degradation products using High-Performance Liquid Chromatography (HPLC). Due to the limited availability of specific validated methods for this exact compound in the public domain, this application note outlines a robust, representative reversed-phase HPLC (RP-HPLC) method developed based on established analytical techniques for structurally similar chloro-nitro aromatic and quinoline derivatives.[1][2][3][4] This protocol is intended to serve as a comprehensive starting point for method development and validation.
Introduction
This compound is a heterocyclic compound with potential applications in pharmaceutical and chemical research. Accurate and reliable quantification of this compound and its potential impurities or degradation products is crucial for quality control, stability studies, and safety assessment. HPLC is a powerful and widely used technique for this purpose, offering high sensitivity, selectivity, and reproducibility.[4] This application note details a suitable RP-HPLC method with UV detection and a protocol for conducting forced degradation studies to identify potential degradation pathways.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the HPLC analysis of analogous quinoline and nitroaromatic compounds. These values should be established and validated for the specific analysis of this compound.
| Parameter | Typical Performance Value | Description |
| Linearity (r²) | > 0.999 | Demonstrates a direct proportionality between analyte concentration and instrument response.[4] |
| Accuracy (% Recovery) | 98% - 102% | The closeness of the measured value to the true value.[4] |
| Precision (% RSD) | < 2% | The degree of agreement among individual test results when the procedure is applied repeatedly.[4] |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/mL | The lowest amount of analyte that can be detected but not necessarily quantified.[4] |
| Limit of Quantification (LOQ) | 0.2 - 5.0 µg/mL | The lowest concentration that can be reliably quantified with acceptable precision and accuracy.[4] |
Experimental Protocols
HPLC Method for this compound
This section provides a detailed, step-by-step protocol for the HPLC analysis.
1.1. Instrumentation and Materials
-
HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
HPLC-grade acetonitrile (ACN) and methanol (MeOH).
-
High-purity water (e.g., Milli-Q).
-
Formic acid (analytical grade).
-
Analytical standard of this compound.
1.2. Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-5 min, 30% B; 5-20 min, 30-80% B; 20-25 min, 80% B; 25.1-30 min, 30% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Run Time | 30 minutes |
1.3. Sample and Standard Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase (initial composition) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in methanol to obtain a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Forced Degradation Study Protocol
Forced degradation studies are performed to establish the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[5][6]
2.1. Preparation of Stock Solution for Stress Studies Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like a mixture of methanol and water.
2.2. Stress Conditions
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N HCl. Heat the mixture at 80°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N NaOH. Heat the mixture at 80°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide. Keep the mixture at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid drug substance in a hot air oven at 105°C for 48 hours.
-
Photolytic Degradation: Expose the solid drug substance and a solution of the drug to UV light (254 nm) and visible light for a specified period (e.g., as per ICH Q1B guidelines).
After exposure to the stress conditions, neutralize the acidic and basic samples, and dilute all samples with the mobile phase to a suitable concentration before HPLC analysis.
2.3. Potential Degradation Products Based on the chemical structure, the following degradation pathways are plausible:
-
Reduction of the nitro group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group.[7]
-
Hydrolysis of the chloro group: The chloro substituent may be hydrolyzed to a hydroxyl group, particularly under basic conditions.
-
Other reactions: Polymerization or ring-opening reactions may occur under harsh stress conditions.
Summary of Expected Degradation:
| Stress Condition | Expected Degradation | Potential Products |
| Acid Hydrolysis | Moderate Degradation | Hydrolysis of the chloro group, potential for other acid-catalyzed reactions. |
| Base Hydrolysis | Significant Degradation | Hydrolysis of the chloro group to form a hydroxynaphthyridine derivative. |
| Oxidation | Moderate Degradation | N-oxide formation or other oxidative products. |
| Thermal Degradation | Minor to Moderate Degradation | Dependent on the melting point and thermal stability of the compound. |
| Photolytic Degradation | Possible Degradation | Compounds with nitroaromatic groups can be susceptible to photodegradation.[6] |
Visualizations
Caption: Experimental workflow for the HPLC analysis.
Caption: Potential degradation pathways.
References
- 1. Separation of 4-Nitroquinoline-1-oxide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. benchchem.com [benchchem.com]
- 3. Separation of 1-Chloro-2-nitrobenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. benchchem.com [benchchem.com]
GC-MS Method for the Analysis of Substituted Quinolines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted quinolines are a class of heterocyclic aromatic compounds that form the structural backbone of numerous pharmaceuticals, agrochemicals, and dyes. Their diverse biological activities and potential environmental impact necessitate robust and reliable analytical methods for their identification and quantification. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds, offering high chromatographic resolution and sensitive, specific detection. This document provides detailed application notes and protocols for the GC-MS analysis of various substituted quinolines, intended to support research, quality control, and drug development activities.
Principles of GC-MS Analysis for Substituted Quinolines
The analysis of substituted quinolines by GC-MS involves the separation of analytes in a gaseous mobile phase based on their physicochemical properties, followed by ionization and detection according to their mass-to-charge ratio. The process begins with the volatilization of the sample in the heated injector of the gas chromatograph. The vaporized analytes are then carried by an inert gas through a capillary column, where separation occurs based on boiling points and interactions with the stationary phase. As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting charged fragments are then separated by a mass analyzer and detected, generating a mass spectrum that serves as a chemical fingerprint for identification.
Experimental Protocols
Sample Preparation
The choice of sample preparation method is critical and depends on the sample matrix and the physicochemical properties of the target substituted quinolines.
For Solid Samples (e.g., textiles, tissues):
-
Ultrasonic Extraction:
-
Weigh approximately 1.0 g of the solid sample, cut into small pieces (e.g., 5 mm x 5 mm), into a centrifuge tube.[1]
-
Add a suitable organic solvent (e.g., 15 mL of toluene or acetonitrile). Toluene has been shown to be an effective extraction solvent for quinoline from textile matrices.[1][2]
-
Perform ultrasonic extraction at a controlled temperature (e.g., 40°C) for 30 minutes.[1][2]
-
Allow the extract to cool to room temperature.
-
Filter the extract through a 0.45 µm filter membrane into a GC vial for analysis.[1][2]
-
For Liquid Samples (e.g., plasma, reaction mixtures):
-
Direct Dilution:
-
If the analyte concentration is high, dilute the sample with a volatile organic solvent compatible with the GC-MS system (e.g., methanol, acetone, dichloromethane).[3]
-
The final concentration should ideally be around 0.1 to 1 mg/mL.[3]
-
Filter the diluted sample through a 0.22 µm filter if any particulate matter is present.[3]
-
-
Liquid-Liquid Extraction (LLE):
-
For aqueous samples, mix the sample with an immiscible organic solvent in which the substituted quinolines are soluble.
-
Vortex the mixture vigorously to facilitate the transfer of the analytes to the organic phase.
-
Allow the layers to separate and carefully collect the organic layer.
-
The organic extract can be concentrated under a gentle stream of nitrogen if necessary before GC-MS analysis.
-
Derivatization for Polar Substituted Quinolines:
For substituted quinolines containing polar functional groups such as carboxylic acids or hydroxyls, derivatization is often necessary to increase their volatility and thermal stability for GC analysis.
-
Esterification (for carboxylic acids, e.g., Quinoline-2-carboxylic acid): [4]
-
Place the dried sample (approx. 1 mg) in a reaction vial.[4]
-
Add 1 mL of 14% Boron Trifluoride (BF3) in methanol.[4]
-
Cap the vial tightly and heat at 60°C for 30 minutes.[4]
-
After cooling, add 1 mL of saturated sodium chloride solution and 1 mL of hexane.[4]
-
Vortex vigorously and transfer the upper hexane layer to a clean vial for analysis.[4]
-
-
Silylation (for hydroxyl and carboxylic acid groups): [4]
GC-MS Instrumentation and Parameters
The following parameters are a general guideline and may require optimization for specific substituted quinolines and instrumentation.
Table 1: Recommended GC-MS Parameters
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | DB-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[1] |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min[1] |
| Inlet Temperature | 250°C[1] |
| Injection Volume | 1.0 µL[1] |
| Injection Mode | Splitless[1] |
| Oven Temperature Program | Initial temperature 90°C for 2 min, ramp at 20°C/min to 260°C, hold for 3 min[1] |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Scan Range | 30-500 amu |
| Solvent Delay | 2.0 min[1] |
Data Presentation
Quantitative Data Summary
Method validation is crucial for ensuring the reliability of quantitative results. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery.
Table 2: Method Validation Data for Quinoline in Textiles
| Parameter | Result |
| Linearity Range | 0.1-1.0 mg/L[1] |
| Correlation Coefficient (r²) | 0.9998[1] |
| Limit of Detection (LOD) | 0.1 mg/kg[1] |
| Recoveries | 82.9% to 92.0%[1] |
| Relative Standard Deviations (RSDs) | 1.4% to 3.8%[1] |
Note: This data is for the parent compound quinoline and serves as a reference. Validation should be performed for each specific substituted quinoline of interest.
Mass Spectral Fragmentation of Substituted Quinolines
The mass spectra of substituted quinolines are characterized by fragmentation patterns that are indicative of their structure. The base quinoline ring is relatively stable, often resulting in a prominent molecular ion peak.
-
Quinoline: The characteristic ion peaks for quinoline are m/z 129 (molecular ion), 102 (loss of HCN), 123, and 51.[1]
-
Methoxyquinolines: Fragmentation often involves the loss of a methyl radical (M-15) followed by the loss of carbon monoxide (CO).
-
Hydroxyquinolines: These compounds typically show a strong molecular ion peak and may exhibit fragmentation through the loss of CO.
-
Quinoline Carboxylic Acids: A common fragmentation pathway is the loss of the carboxyl group (M-45).
-
Alkyl-substituted Quinolines: Fragmentation patterns are often characterized by the loss of alkyl groups.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of substituted quinolines.
Caption: General workflow for GC-MS analysis of substituted quinolines.
Logical Relationship: Derivatization for GC-MS Amenability
This diagram illustrates the decision-making process for employing derivatization.
Caption: Decision tree for derivatization of substituted quinolines.
Conclusion
The GC-MS method presented provides a robust and reliable approach for the analysis of substituted quinolines in various matrices. Proper sample preparation, including derivatization for polar analytes, is crucial for successful analysis. The detailed protocols and data summaries in this application note serve as a valuable resource for researchers, scientists, and drug development professionals. Method optimization and validation are essential for achieving accurate and precise results for specific substituted quinolines of interest.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Chloro-4-methyl-6-nitroquinoline
Welcome to the technical support center for the synthesis of 2-Chloro-4-methyl-6-nitroquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing this synthetic procedure. Here you will find detailed protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered in the laboratory.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved via a two-step process. The first step involves the formation of the quinoline core to produce the intermediate, 2-hydroxy-4-methyl-6-nitroquinoline. This is followed by a chlorination step to yield the final product.
Technical Support Center: Synthesis of 2-Chloro-4-methyl-6-nitroquinoline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of 2-Chloro-4-methyl-6-nitroquinoline synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent synthetic strategy involves a multi-step process beginning with the synthesis of 2-methyl-6-nitroquinoline, followed by oxidation to the corresponding N-oxide, and subsequent chlorination to yield the final product. An alternative approach could involve building the quinoline ring from a pre-chlorinated and nitrated aniline derivative, which may offer better regiochemical control.
Q2: What are the critical factors influencing the overall yield of the synthesis?
A2: The overall yield is highly dependent on the efficiency of each step. Key factors include the purity of starting materials, precise control of reaction temperature, the choice of catalysts and reagents, and effective purification methods at each stage to minimize product loss. For instance, the use of nanomaterial catalysts in the initial cyclization can significantly improve yields.[1]
Q3: Are there specific safety precautions to consider during this synthesis?
A3: Yes. The synthesis involves corrosive and toxic reagents such as phosphorus oxychloride (POCl₃), strong acids (sulfuric and nitric acid), and potentially volatile organic solvents. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Reactions involving strong acids are often highly exothermic and require careful temperature control to prevent runaway reactions.[2]
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a standard and effective method for monitoring the progress of each reaction step. By spotting the reaction mixture alongside the starting material(s) on a TLC plate, you can visualize the consumption of reactants and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of reaction conversion and purity.[3][4]
Troubleshooting Guide
Issue 1: Low Yield in the Synthesis of 2-methyl-6-nitroquinoline (Starting Material)
-
Question: My initial synthesis of 2-methyl-6-nitroquinoline using the Doebner-von Miller reaction results in a low yield (around 20-30%) and significant tar formation. How can I improve this?
-
Answer: Low yields and polymerization are common issues in this reaction.[1][2] Consider the following optimization strategies:
-
Catalyst Enhancement: The introduction of Fe₃O₄@SiO₂ nanoparticles as a catalyst has been shown to double the reaction yield to approximately 81% by stabilizing unstable intermediates on the acidic silica surface.[1]
-
Temperature Control: Avoid excessively high temperatures which can promote polymerization. Gentle heating should be applied to initiate the reaction, and any exothermic phases should be carefully controlled.[2]
-
Moderators: While more common in Skraup synthesis, the principle of using moderators like ferrous sulfate to control exothermic reactions can be beneficial in reducing tar formation.[2]
-
Reactant Addition: Slow, dropwise addition of crotonaldehyde to the heated solution of 4-nitroaniline in concentrated HCl can help to control the reaction rate and minimize side reactions.[1]
-
Issue 2: Inefficient Chlorination and Formation of Side Products
-
Question: During the chlorination step with phosphorus oxychloride (POCl₃), I am getting a low yield of this compound and a mixture of other chlorinated species. What can I do to improve the selectivity and yield?
-
Answer: Inefficient chlorination can stem from several factors. Based on similar quinoline chlorination protocols, here are some solutions:
-
Reaction Temperature and Time: Ensure the reaction is heated to the optimal temperature, typically around 110°C, for a sufficient duration (e.g., 2 hours).[5] Inadequate heating can lead to an incomplete reaction.
-
Use of a Catalyst: The addition of a catalytic amount of N,N-Dimethylformamide (DMF) can facilitate the chlorination process.[5]
-
Purity of the N-oxide Intermediate: The starting 2-methyl-6-nitroquinoline N-oxide must be of high purity. Impurities from the previous step can react with POCl₃, leading to a complex product mixture.
-
Work-up Procedure: After the reaction, excess POCl₃ must be carefully removed under reduced pressure. The subsequent quenching of the reaction mixture should be done cautiously by pouring it onto crushed ice or adding it to a cold, saturated sodium bicarbonate solution to neutralize acidity and precipitate the product.[5]
-
Issue 3: Difficulty in Product Purification
-
Question: The crude product is a dark, oily residue, and I am struggling to obtain a pure, crystalline solid of this compound. What purification strategies are recommended?
-
Answer: The purification of nitroquinoline derivatives can be challenging due to their physical properties and the presence of persistent impurities.
-
Initial Work-up: A thorough wash of the crude product with a saturated sodium bicarbonate solution is crucial to remove any acidic residues.[5]
-
Recrystallization: This is the most common and effective method for purifying the final product. Ethanol is a frequently used solvent for recrystallizing similar chloro-nitroquinoline compounds.[4] Experiment with different solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane) to find the optimal conditions for crystallization.
-
Column Chromatography: If recrystallization fails to remove all impurities, silica gel column chromatography is a viable option. A gradient elution system with solvents like hexane and ethyl acetate can be used to separate the desired product from more polar or non-polar impurities.
-
Decolorization: If the product is highly colored, treating a solution of the crude product with activated carbon before the final crystallization step can help remove colored impurities.[6]
-
Data Presentation
Table 1: Comparison of Catalytic Conditions for 2-methyl-6-nitroquinoline Synthesis
| Catalyst | Catalyst Loading (% w/w) | Reaction Time (min) | Yield (%) | Reference |
| None | 0 | 110 | 47 | [1] |
| Fe₃O₄@SiO₂ | 6 | 80 | 81 | [1] |
Table 2: General Reaction Conditions for Chlorination of Quinoline N-Oxides
| Reagent | Catalyst | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| POCl₃ | DMF (catalytic) | 110 | 2 | 85 | [5] |
Experimental Protocols
Protocol 1: Nanoparticle-Assisted Synthesis of 2-methyl-6-nitroquinoline[1]
-
Preparation: In a round-bottom flask, dissolve 1.5 g (11 mmol) of 4-nitroaniline in concentrated HCl in the presence of 6% (w/w) Fe₃O₄@SiO₂ nanoparticles.
-
Reaction: Heat the mixture to reflux at 105°C.
-
Addition of Aldehyde: Add 0.95 g (14 mmol) of crotonaldehyde dropwise to the refluxing mixture.
-
Reflux: Continue to reflux the reaction mixture for 1 hour.
-
Catalyst Removal: Cool the reaction mixture to room temperature. Isolate the magnetic Fe₃O₄@SiO₂ nanoparticles using an external magnet.
-
Neutralization: Neutralize the remaining solution with 11 N NaOH solution to precipitate the crude product.
-
Purification: Collect the whitish-yellow precipitate by filtration and recrystallize from methanol to obtain pure 2-methyl-6-nitroquinoline.
Protocol 2: General Procedure for Chlorination of a Quinoline Derivative[5]
-
Preparation: In a round-bottom flask equipped with a reflux condenser, suspend the 2-methyl-6-nitroquinoline N-oxide (1 equivalent) in phosphorus oxychloride (POCl₃, ~7 equivalents).
-
Catalyst Addition: Add a few drops of N,N-Dimethylformamide (DMF) to the suspension.
-
Reaction: Heat the mixture to reflux at 110°C for 2 hours. Monitor the reaction by TLC.
-
Solvent Removal: After the reaction is complete, cool the mixture and remove the excess POCl₃ under reduced pressure.
-
Quenching and Precipitation: Carefully pour the concentrated residue onto crushed ice or into a cold, saturated sodium bicarbonate solution with vigorous stirring.
-
Isolation: Collect the resulting precipitate by filtration.
-
Washing and Drying: Wash the solid cake thoroughly with water and dry it to obtain the crude this compound.
-
Purification: Further purify the crude product by recrystallization from a suitable solvent like ethanol.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Decision tree for troubleshooting low reaction yield.
References
Technical Support Center: Purification of 2-Chloro-4-methyl-6-nitroquinoline
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of 2-Chloro-4-methyl-6-nitroquinoline by recrystallization. It includes a troubleshooting guide in a frequently asked questions (FAQs) format, detailed experimental protocols, and an illustrative workflow diagram to address common challenges.
Physicochemical Data
This table summarizes key physicochemical properties of this compound and qualitative solubility information in common laboratory solvents. An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1][2]
| Property | Value | Solvents for Screening | Qualitative Solubility & Recrystallization Suitability |
| Molecular Formula | C₁₀H₇ClN₂O₂[3] | Ethanol/Methanol | Often suitable for quinoline derivatives; provides a good balance of solubility at boiling point and lower solubility when cold.[4] |
| Molecular Weight | 222.63 g/mol [3] | Acetone | May be a good solvent, but its lower boiling point might require careful handling to prevent premature evaporation.[4] |
| Melting Point | Data not available in search results. | Toluene | A higher boiling point solvent that can be effective, but may increase the risk of "oiling out" if the compound's melting point is below the solvent's boiling point.[5] |
| Appearance | Likely a yellow or tan solid. | Ethyl Acetate/Hexane | A mixed solvent system. The compound is dissolved in the more soluble solvent (ethyl acetate) and the anti-solvent (hexane) is added to induce precipitation.[4] |
| CAS Number | 54965-59-2[6] | Water | Expected to be practically insoluble due to the compound's organic structure. |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound.
Issue 1: No crystals are forming after cooling.
-
Question: I have dissolved my this compound in the hot solvent and allowed it to cool, but no crystals have appeared. What should I do?
-
Answer: The absence of crystal formation is a common issue that can stem from several factors:
-
Too much solvent was used: This is the most frequent cause, resulting in a solution that is not supersaturated upon cooling.[7][8] To fix this, reheat the solution and boil off some of the solvent to increase the concentration, then allow it to cool again.[9]
-
The solution is supersaturated but requires nucleation: Crystal growth needs a starting point (a nucleation site).[7] You can induce crystallization by:
-
Inappropriate solvent: The compound may be too soluble in the chosen solvent, even at low temperatures.[10] If concentration and nucleation induction fail, the solvent should be removed by rotary evaporation and the recrystallization attempted with a different solvent.[7][9]
-
Issue 2: The compound separates as an oil, not crystals ("oiling out").
-
Question: When my solution cools, a liquid or oily substance forms instead of solid crystals. What is happening and how can I fix it?
-
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.[7][9] This is problematic because impurities tend to be more soluble in the oil than in the solvent, leading to poor purification.[9] To resolve this:
-
Reheat and add more solvent: Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent to lower the saturation point, then allow it to cool more slowly.[9][10][11]
-
Lower the cooling temperature: The oil may solidify if the solution is cooled further in an ice-salt bath.[12]
-
Change the solvent: Use a solvent with a lower boiling point.[9] For example, if the compound oiled out in toluene, trying again with ethanol might be successful.
-
Issue 3: The yield of purified crystals is very low.
-
Question: I have successfully recrystallized my compound, but the final recovered mass is much lower than expected. How can I improve the yield?
-
Answer: A low yield (e.g., less than 20%) can be caused by several factors:[9]
-
Using excessive solvent: As noted, using too much solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.[8][11] Use the minimum amount of near-boiling solvent required for dissolution.[8]
-
Premature crystallization: If the product crystallizes during a hot filtration step (to remove insoluble impurities), it will be lost.[11] To prevent this, use a pre-heated funnel and filter the solution quickly.[2][12]
-
Incomplete crystallization: Ensure the solution is cooled sufficiently to maximize crystal formation.[11] After cooling to room temperature, placing the flask in an ice bath can often increase the yield.[11][12]
-
Washing with warm solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve some of the product.[8] Always use a minimal amount of ice-cold solvent for washing.[8]
-
Issue 4: The recrystallized product is still impure.
-
Question: I have recrystallized my this compound, but analysis (e.g., melting point, TLC) shows it is still not pure. What went wrong?
-
Answer: The effectiveness of recrystallization depends on proper technique and the nature of the impurities.
-
Rapid cooling: Cooling the solution too quickly can trap impurities within the growing crystal lattice.[9][11] The best practice is to allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath.[2][11]
-
Insoluble impurities: If the crude product contained insoluble impurities, they should have been removed by hot filtration before cooling.[11]
-
Co-crystallizing impurities: If an impurity has very similar solubility properties to your target compound in the chosen solvent, a single recrystallization may not be enough.[11] A second recrystallization may be necessary, or purification by another method like column chromatography might be required.[7]
-
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for purification. The choice of solvent and specific volumes will need to be optimized for the scale of the experiment.
-
Solvent Selection: Based on small-scale solubility tests, choose a suitable solvent or solvent system (e.g., ethanol). The ideal solvent dissolves the compound sparingly at room temperature but completely at its boiling point.[2]
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and heat the mixture to a gentle boil with stirring. Continue to add small portions of the hot solvent until the solid has just completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated.[2][8]
-
Decolorization (Optional): If the solution has a strong, dark color due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.[2] The charcoal will adsorb colored impurities.[2]
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration. Use a pre-heated stemless funnel and fluted filter paper to quickly filter the hot solution into a clean, pre-heated Erlenmeyer flask. This prevents the desired compound from crystallizing prematurely in the funnel.[2][12]
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.[2] Slow cooling is essential for the formation of large, pure crystals.[2][9] Once the flask has reached room temperature, it can be placed in an ice-water bath for 30 minutes or more to maximize the yield of crystals.[11][12]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.[11]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities from the mother liquor.[8]
-
Drying: Allow the crystals to dry on the filter paper by drawing air through them for several minutes. Then, transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven at a temperature well below the compound's melting point.
Visualized Workflow
The following diagram illustrates the logical steps and decision points in a typical recrystallization experiment.
Caption: A generalized workflow for the purification of a solid compound by recrystallization.
References
- 1. mt.com [mt.com]
- 2. benchchem.com [benchchem.com]
- 3. Compound this compound - Chemdiv [chemdiv.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. 54965-59-2 CAS MSDS (2-chloro-4-methyl-6-nitro-quinoline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Synthesis and Purification of 2-Chloro-4-methyl-6-nitroquinoline
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to removing impurities during the synthesis of 2-Chloro-4-methyl-6-nitroquinoline. This resource offers troubleshooting advice for common experimental issues, detailed frequently asked questions, and robust experimental protocols.
Troubleshooting Guides
This section addresses specific challenges that may arise during the synthesis and purification of this compound, providing potential causes and recommended solutions in a user-friendly question-and-answer format.
Question 1: My reaction to form the quinolinone precursor (4-methyl-6-nitroquinolin-2-ol) results in a low yield and a significant amount of dark, tarry byproduct. What could be the cause and how can I improve this?
Answer:
Low yields and tar formation are common issues in quinoline synthesis, particularly in reactions like the Combes synthesis, which involves the acid-catalyzed condensation of anilines and β-diketones. The primary causes are often related to reaction conditions and reagent purity.
-
Potential Causes:
-
High Reaction Temperature: Excessive heat can lead to polymerization and degradation of starting materials and intermediates.
-
Incorrect Acid Concentration: The concentration of the acid catalyst (e.g., sulfuric acid) is crucial. If it's too high or low, it can promote side reactions.
-
Impure Starting Materials: Impurities in the 4-nitroaniline or acetylacetone can act as catalysts for unwanted side reactions.
-
Prolonged Reaction Time: Extended reaction times at elevated temperatures can contribute to the formation of degradation products.
-
-
Recommended Solutions:
-
Optimize Reaction Temperature: Carefully control the temperature of the reaction. It is often beneficial to add the acid catalyst portion-wise while cooling the reaction mixture in an ice bath to manage the initial exotherm.
-
Adjust Acid Concentration: Experiment with different concentrations of the acid catalyst to find the optimal balance for cyclization without excessive charring.
-
Use Pure Reagents: Ensure the purity of your starting materials. Recrystallize or distill them if necessary before use.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction and stop it as soon as the starting material is consumed to avoid the formation of byproducts.
-
Question 2: The chlorination of 4-methyl-6-nitroquinolin-2-ol with phosphorus oxychloride (POCl₃) is incomplete, and I am having difficulty removing the unreacted starting material. How can I drive the reaction to completion and purify the product?
Answer:
Incomplete chlorination can be a frustrating issue. The unreacted hydroxyquinoline is often polar and can be challenging to separate from the desired chloro-derivative.
-
Potential Causes:
-
Insufficient POCl₃: An inadequate amount of the chlorinating agent will result in an incomplete reaction.
-
Low Reaction Temperature or Short Reaction Time: The reaction may require more forcing conditions to proceed to completion.
-
Presence of Moisture: Phosphorus oxychloride is highly reactive with water. Any moisture in the reaction setup will consume the reagent and hinder the chlorination.
-
Poor Solubility of the Starting Material: The quinolinone may not be fully soluble in the POCl₃, leading to a heterogeneous reaction mixture and incomplete conversion.
-
-
Recommended Solutions:
-
Increase Equivalents of POCl₃: Use a larger excess of phosphorus oxychloride to ensure the reaction goes to completion.
-
Increase Reaction Temperature and Time: Gradually increase the reaction temperature (e.g., to reflux) and monitor the reaction by TLC until the starting material is no longer visible.
-
Ensure Anhydrous Conditions: Use oven-dried glassware and an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture.
-
Use a Co-solvent: In some cases, the addition of a high-boiling inert solvent can improve the solubility of the starting material.
-
Question 3: After purification by recrystallization, I still observe impurities in my final product. What are my options for achieving higher purity?
Answer:
If a single recrystallization does not provide the desired purity, a multi-step purification approach is often necessary. The choice of the subsequent purification technique depends on the nature of the remaining impurities.
-
Potential Causes of Impurity Persistence:
-
Co-crystallization: The impurity may have a similar crystal lattice structure to the product, leading to its inclusion in the crystals.
-
Similar Solubility Profile: The impurity and the product may have very similar solubilities in the chosen recrystallization solvent.
-
Presence of Isomeric Impurities: If the initial quinoline synthesis produced regioisomers, these can be particularly difficult to separate by recrystallization due to their similar physical properties.
-
-
Recommended Solutions:
-
Second Recrystallization with a Different Solvent: Try recrystallizing the material again from a different solvent or a solvent mixture. This can alter the solubility of the product and the impurity, leading to better separation.
-
Column Chromatography: For impurities with different polarities, column chromatography is a highly effective purification method. A carefully selected eluent system can allow for the separation of the desired product from both more and less polar impurities.
-
Activated Charcoal Treatment: If the impurities are colored, adding a small amount of activated charcoal to the hot solution during recrystallization can help to adsorb these impurities.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most likely impurities depend on the synthetic route. Assuming a two-step synthesis involving the formation of 4-methyl-6-nitroquinolin-2-ol followed by chlorination, the common impurities include:
-
Unreacted 4-methyl-6-nitroquinolin-2-ol: The starting material for the chlorination step.
-
Phosphorous-containing byproducts: From the reaction with POCl₃. These are typically removed during the aqueous workup.
-
Isomeric impurities: If the initial quinoline ring formation is not completely regioselective, other isomers may be present.
-
Over-chlorinated or side-reaction products: Depending on the reaction conditions, other parts of the molecule could potentially react.
Q2: What is a good starting point for selecting a recrystallization solvent?
A2: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For chloro-nitro-quinoline derivatives, common solvents to screen include:
-
Ethanol
-
Methanol
-
Acetone
-
Ethyl acetate
-
Toluene
-
Mixtures such as ethanol/water or ethyl acetate/hexane.
It is always recommended to perform small-scale solvent screening to identify the optimal solvent or solvent system for your specific product.
Q3: How can I monitor the progress of my column chromatography separation?
A3: Thin Layer Chromatography (TLC) is the best way to monitor the separation. Collect fractions as the eluent comes off the column and spot each fraction on a TLC plate. By comparing the spots of the fractions to a spot of your crude starting material and a pure standard (if available), you can identify which fractions contain your pure product.
Q4: My purified product has a yellowish tint. Is this normal, and how can I remove the color?
A4: A slight yellowish color can be common for nitro-aromatic compounds. However, a significant color may indicate the presence of impurities. To decolorize your product, you can try treating a hot solution of the compound with a small amount of activated charcoal during recrystallization. Be aware that activated charcoal can also adsorb some of your product, potentially reducing the yield.
Data Presentation
Table 1: Illustrative Recrystallization Efficiency for a Chloro-Nitro-Quinoline Derivative
| Purification Step | Solvent System | Yield (%) | Purity by HPLC (%) | Appearance |
| Crude Product | - | - | 85 | Brownish Solid |
| First Recrystallization | Ethanol | 75 | 97 | Light Yellow Crystals |
| Second Recrystallization | Ethyl Acetate/Hexane | 80 | >99 | Off-White Crystals |
Table 2: Illustrative Column Chromatography Parameters for Separation of a Chloro-Nitro-Quinoline from a Less Polar Impurity
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (4:1 v/v) |
| Rf of Product (Illustrative) | 0.35 |
| Rf of Impurity (Illustrative) | 0.50 |
| Expected Recovery | >90% |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of a suitable hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Cooling: Once crystals have formed, cool the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.
Protocol 2: General Procedure for Column Chromatography
-
Prepare the Column: Pack a chromatography column with silica gel as a slurry in the chosen eluent.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Apply gentle pressure to the top of the column to maintain a steady flow rate.
-
Monitor the Separation: Collect fractions and analyze them by TLC to determine which fractions contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: A typical workflow for the synthesis and purification of this compound.
Caption: A decision tree for the purification of this compound.
References
Technical Support Center: Nitration of 2-Chloro-4-Methylquinoline
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the side products encountered during the nitration of 2-chloro-4-methylquinoline.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product from the nitration of 2-chloro-4-methylquinoline?
A1: The nitration of 2-chloro-4-methylquinoline using standard nitrating agents (e.g., a mixture of concentrated nitric and sulfuric acids) is expected to yield 2-chloro-4-methyl-6-nitroquinoline as the major product.[1] Electrophilic substitution on the quinoline ring under acidic conditions occurs on the protonated quinolinium ion. This deactivates the pyridine ring, directing the substitution to the carbocyclic (benzene) ring, primarily at the 5- and 8-positions.[2] However, the directing effects of the substituents on the pyridine ring can influence the final regioselectivity. The 6-position is a plausible outcome due to the complex interplay of electronic effects.
Q2: What are the common side products observed in this reaction?
A2: The formation of several isomeric side products is common. The most likely side products are other nitro-isomers resulting from substitution at different positions on the carbocyclic ring. These include:
-
2-chloro-4-methyl-8-nitroquinoline
-
2-chloro-4-methyl-5-nitroquinoline
-
Dinitro products: Under more forcing conditions (higher temperatures, longer reaction times, or excess nitrating agent), dinitration can occur.
In addition to isomers, decomposition or oxidation of the starting material can lead to tarry by-products, especially if the reaction temperature is not carefully controlled.
Q3: What factors influence the ratio of products and side products?
A3: The regioselectivity and yield of the nitration are highly sensitive to reaction conditions. Key factors include:
-
Temperature: Lower temperatures (e.g., 0-10 °C) generally favor kinetic control and can minimize the formation of decomposition products and dinitrated species.
-
Acidity of the Medium: The ratio of sulfuric acid to nitric acid affects the concentration of the active electrophile, the nitronium ion (NO₂⁺).[3] Variations in acidity can alter the substrate's protonation state and influence which positions are most activated for substitution.[4]
-
Reaction Time: Prolonged reaction times can lead to the formation of thermodynamically more stable isomers or increase the prevalence of dinitration and decomposition.
-
Rate of Addition: Slow, dropwise addition of the nitrating agent or the substrate helps to maintain temperature control and can improve selectivity.
Troubleshooting Guide
Problem: My TLC analysis shows multiple spots with very similar Rf values, making purification difficult.
-
Potential Cause: You have likely formed a mixture of nitro-isomers (e.g., 6-nitro, 8-nitro, and 5-nitro derivatives), which often have very similar polarities.
-
Suggested Solution:
-
Optimize Chromatography: Use a high-performance column chromatography system. Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol with varying polarity gradients) to achieve better separation. Consider using a less polar eluent system in a longer column to maximize the resolution between spots.
-
Reaction Re-optimization: Re-run the reaction at a lower temperature (e.g., maintain strictly at 0 °C) to improve the selectivity for a single isomer.
-
Problem: The reaction mixture turned dark brown or black, and the yield of the desired product is very low.
-
Potential Cause: This indicates significant decomposition or oxidation of the quinoline substrate. This is common when the reaction temperature is too high or when the nitrating mixture is too concentrated or added too quickly.
-
Suggested Solution:
-
Strict Temperature Control: Ensure the reaction flask is adequately submerged in an ice-salt or dry ice-acetone bath to maintain the temperature below 10 °C throughout the addition process.
-
Reverse Addition: Instead of adding the nitrating mixture to the substrate, try adding the substrate (dissolved in a portion of the sulfuric acid) dropwise to the nitrating mixture at 0 °C.
-
Dilution: Use a slightly larger volume of sulfuric acid to help dissipate heat more effectively.
-
Problem: My final product's NMR spectrum is complex and does not match the expected major product.
-
Potential Cause: The isolated product is likely an inseparable mixture of isomers, or an unexpected side product has been formed and isolated.
-
Suggested Solution:
-
Advanced NMR Analysis: Perform 2D NMR experiments (COSY, HMBC, NOESY) to unequivocally assign the structure and identify the components of the mixture.
-
Review Reaction Conditions: Cross-reference your reaction conditions with established protocols. Even small deviations in temperature or reagent ratios can significantly alter the product distribution.[5]
-
Recrystallization: Attempt fractional recrystallization from various solvents to isolate the major isomer before resorting to chromatography.
-
Quantitative Data on Product Distribution
The precise distribution of products is highly dependent on the specific experimental conditions used. The following table provides an illustrative example of how product yields might vary.
| Condition | Temperature | This compound (Major) | 2-chloro-4-methyl-8-nitroquinoline (Side Product) | Other Isomers & By-products |
| A | 0-5 °C | ~ 55-65% | ~ 20-30% | ~ 10-20% |
| B | 25 °C (Room Temp) | ~ 40-50% | ~ 30-40% | > 20% (includes dinitro) |
| C | > 40 °C | < 30% | ~ 30-40% | > 30% (includes decomposition) |
Note: These values are hypothetical and for illustrative purposes to demonstrate the impact of temperature on selectivity.
Experimental Protocol: Nitration of 2-Chloro-4-Methylquinoline
Materials:
-
2-chloro-4-methylquinoline
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (e.g., 20 mL) to 0 °C using an ice-salt bath.
-
Dissolution: Slowly add 2-chloro-4-methylquinoline (e.g., 5.0 g, 1.0 eq) in portions to the cold sulfuric acid, ensuring the temperature does not rise above 10 °C. Stir until all the solid has dissolved.
-
Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (e.g., 5 mL) while cooling in an ice bath.
-
Reaction: Add the prepared nitrating mixture dropwise from the dropping funnel to the solution of the quinoline substrate over 30-45 minutes. Maintain the internal reaction temperature strictly between 0 and 5 °C.
-
Stirring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress using TLC (e.g., 4:1 Hexane:Ethyl Acetate).
-
Quenching: Very slowly and carefully, pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. A precipitate should form.
-
Neutralization: Allow the ice to melt, then slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until the pH is ~7-8. Be cautious of CO₂ evolution.
-
Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization to isolate the desired this compound isomer.
Visualizations
Caption: Figure 1. Potential products in the nitration of 2-chloro-4-methylquinoline.
Caption: Figure 2. Step-by-step workflow for the nitration experiment.
Caption: Figure 3. A troubleshooting flowchart for common nitration issues.
References
Technical Support Center: 2-Chloro-4-methyl-6-nitroquinoline
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of 2-Chloro-4-methyl-6-nitroquinoline. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: To ensure the long-term stability of solid this compound, it should be stored in a tightly sealed container in a refrigerator at 2-8°C.[1] It is also advisable to protect the compound from light and moisture by using an amber vial and storing it in a dry environment. For particularly sensitive applications, storing under an inert atmosphere, such as argon or nitrogen, can prevent oxidation.[2][3]
Q2: How should I store solutions of this compound?
A2: Solutions of this compound should be prepared fresh for optimal results. If short-term storage is necessary, store the solution at -20°C or -80°C in a tightly sealed, light-protected container.[3] Avoid repeated freeze-thaw cycles to prevent degradation. The choice of solvent can also impact stability; ensure the solvent is dry and free of contaminants.
Q3: What are the potential signs of degradation of this compound?
A3: Degradation of this compound may be indicated by a change in color (e.g., darkening from its typical light yellow appearance), a change in physical form (e.g., clumping), or the appearance of impurities in analytical tests such as HPLC or NMR.[1][4] Inconsistent experimental results are also a strong indicator of compound degradation.
Q4: What are the likely degradation pathways for this compound?
A4: Based on its chemical structure, which includes a nitro group, a chloro substituent, and a quinoline ring, several degradation pathways are possible. The nitro group is susceptible to reduction, which can lead to the formation of nitroso, hydroxylamino, or amino derivatives.[5] The quinoline ring can undergo oxidation or hydroxylation. Additionally, the chloro group may be susceptible to nucleophilic substitution or hydrolysis under certain pH conditions. Exposure to light, especially UV radiation, can also induce photolytic degradation.[3][5]
Q5: What materials should I avoid storing this compound with?
A5: this compound should be stored separately from strong oxidizing agents and strong bases, as these can react with the compound and cause degradation.[6] It is also good practice to avoid storing it with reactive metals.[7]
Quantitative Data Summary
| Parameter | Recommended Condition | Source |
| Storage Temperature (Solid) | 2-8°C | [1] |
| Atmosphere | Dry, Inert (e.g., Argon) Recommended | [2][3] |
| Light Exposure | Protect from light (e.g., Amber Vial) | [3] |
| Incompatible Materials | Strong oxidizing agents, Strong bases | [6] |
Troubleshooting Guide
If you are encountering issues with this compound in your experiments, the following workflow can help you troubleshoot potential stability and storage problems.
References
- 1. 54965-59-2 CAS MSDS (2-chloro-4-methyl-6-nitro-quinoline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. 2-chloro-6-nitroquinoline 97% | CAS: 29969-57-1 | AChemBlock [achemblock.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. csuohio.edu [csuohio.edu]
Technical Support Center: Degradation of 2-Chloro-4-methyl-6-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and answers to frequently asked questions regarding the study of the degradation pathways of 2-Chloro-4-methyl-6-nitroquinoline. Given the limited direct literature on this specific compound, this resource extrapolates from established knowledge on the degradation of structurally similar molecules, such as substituted quinolines and chlorinated nitroaromatic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the likely initial steps in the microbial degradation of this compound?
A1: Based on studies of similar compounds, the initial enzymatic attack on this compound is likely to involve either oxidation or reduction. Microorganisms have evolved various strategies for the metabolism of nitroaromatic compounds.[1] One common initial step is the reduction of the nitro group (-NO₂) to a hydroxylamino (-NHOH) or an amino (-NH₂) group, catalyzed by nitroreductases.[2][3] Another possibility is the oxidative removal of the nitro group as nitrite, often initiated by monooxygenase or dioxygenase enzymes.[4][5] The presence of a chlorine atom and a methyl group will influence the position of the initial enzymatic attack.
Q2: What are the expected major degradation pathways for a substituted quinoline like this compound?
A2: Microbial degradation of the quinoline ring structure typically proceeds via hydroxylation.[1][6] Common pathways for quinoline degradation involve the formation of 2-hydroxyquinoline (quinolinone) as a key intermediate.[7][8] From there, further hydroxylation and subsequent ring cleavage of either the benzene or pyridine ring can occur. For instance, Pseudomonas species have been shown to degrade quinoline and 4-methylquinoline through different catabolic pathways, indicating that substituents guide the metabolic route.[8][9]
Q3: What factors can influence the rate of degradation of this compound in an experimental setup?
A3: Several environmental and experimental factors can significantly impact the degradation rate. These include:
-
pH: The optimal pH for microbial degradation is typically between 7 and 9.[10]
-
Temperature: Most microbial degradation studies are conducted at temperatures between 25-37°C.
-
Oxygen Availability: The degradation pathway can be aerobic or anaerobic, and the presence or absence of oxygen will determine which microbial communities and enzymatic processes are active.[5]
-
Nutrient Availability: The presence of a carbon-to-nitrogen (C/N) source can influence whether the compound is used as a primary substrate or co-metabolized.[10]
-
Bioavailability: The solubility of the compound and its tendency to adsorb to surfaces can limit its availability to microorganisms.[11]
-
Toxicity: High concentrations of the parent compound or its intermediates can be toxic to the degrading microorganisms, inhibiting the process.[11][12]
Q4: What are the common analytical techniques used to study the degradation of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with a UV-Vis or Diode Array Detector (DAD) is a primary technique for quantifying the disappearance of the parent compound and the appearance of metabolites.[13] Gas Chromatography-Mass Spectrometry (GC-MS) is often used to identify volatile intermediates. For structural elucidation of non-volatile metabolites, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments.
Issue 1: Low or No Degradation Observed
Q: I have incubated this compound with a microbial culture, but I am not observing any significant decrease in its concentration. What could be the problem?
A: This is a common issue in xenobiotic degradation studies. Here is a systematic approach to troubleshoot this problem:
| Potential Cause | Troubleshooting Steps |
| Toxicity of the Compound | High concentrations of xenobiotics can be toxic to microorganisms.[11][12] Solution: Perform a toxicity assay by incubating the microbial culture with a range of concentrations of the compound. Start with a very low concentration and gradually increase it to find the optimal, non-inhibitory concentration. |
| Lack of Bioavailability | The compound may have low solubility in the culture medium or may be adsorbing to the flask walls, making it unavailable to the microbes.[11] Solution: Add a non-ionic surfactant (e.g., Tween 80) at a low concentration (0.01-0.1%) to increase the solubility and bioavailability of the compound. |
| Incorrect Environmental Conditions | The pH, temperature, or oxygen levels may not be optimal for the degrading microorganisms.[10] Solution: Optimize these parameters. Test a range of pH values (e.g., 6.0, 7.0, 8.0) and temperatures (e.g., 25°C, 30°C, 37°C). Ensure proper aeration for aerobic cultures or strict anaerobic conditions for anaerobic experiments. |
| Absence of Degrading Microorganisms | The microbial culture used may not possess the necessary enzymes to degrade the compound. Solution: Use a microbial consortium from a contaminated site, as they are more likely to have adapted to degrade similar compounds.[14] Alternatively, consider bioaugmentation by introducing a known degrader of related compounds. |
| Co-metabolism Requirement | The microorganisms may only be able to degrade the compound in the presence of a primary growth substrate (co-metabolism).[11] Solution: Add a readily metabolizable carbon source, such as glucose or succinate, to the culture medium. |
Issue 2: Accumulation of an Unknown Intermediate
Q: My HPLC analysis shows the disappearance of the parent compound, but a new, persistent peak is appearing. How can I identify this intermediate and why might it be accumulating?
A: The accumulation of an intermediate suggests that a downstream enzyme in the degradation pathway is either slow, absent, or inhibited.
| Potential Cause | Troubleshooting Steps |
| Metabolic Bottleneck | The enzyme responsible for degrading the intermediate may have a lower activity than the enzyme that produces it. Solution: Try to adapt the microbial culture by serially transferring it to fresh media containing the parent compound. This can select for mutants with improved degradation capabilities for the intermediate. |
| Toxicity of the Intermediate | The accumulated intermediate may be more toxic than the parent compound, inhibiting further degradation.[12] Solution: Isolate the intermediate using preparative HPLC and perform a toxicity assay to determine its effect on the microbial culture. |
| Incomplete Degradation Pathway | The microbial culture may only be capable of partial transformation of the parent compound. Solution: Introduce a mixed microbial consortium or a different microbial strain that may possess the necessary enzymes to degrade the accumulated intermediate. |
| Identification of the Intermediate | The structure of the intermediate needs to be determined to understand the degradation pathway. Solution: Use LC-MS/MS or GC-MS to obtain the mass spectrum and fragmentation pattern of the intermediate. Compare this data with known degradation products of similar compounds or use it to propose a chemical structure. |
Issue 3: HPLC Analysis Problems (Peak Tailing, Poor Retention)
Q: I am having trouble with the HPLC analysis of my samples. I am observing significant peak tailing for my quinoline derivative.
A: Peak tailing is a common issue when analyzing basic compounds like quinolines on silica-based reversed-phase columns.
| Potential Cause | Troubleshooting Steps |
| Secondary Interactions | The basic nitrogen on the quinoline ring can interact with acidic silanol groups on the column's stationary phase, leading to tailing.[15] Solution: Add a mobile phase modifier like 0.1% formic acid or trifluoroacetic acid to protonate the analyte and suppress silanol interactions.[13] |
| Improper Mobile Phase pH | The pH of the mobile phase can affect the ionization state of the analyte and the stationary phase. Solution: Adjust the mobile phase pH to be at least 2 pH units below the pKa of the quinoline derivative to ensure it is in a single, protonated form. |
| Column Overload | Injecting too much sample can saturate the stationary phase.[15] Solution: Reduce the injection volume or dilute the sample. |
| Poor Column Condition | The column may be degraded or contaminated. Solution: Flush the column with a strong solvent. If the problem persists, try a new column, possibly one with end-capping to reduce silanol activity.[16] |
Experimental Protocols
Protocol 1: Aerobic Degradation of this compound by a Bacterial Isolate
Objective: To determine the ability of a bacterial strain to degrade this compound as a sole source of carbon and energy.
Methodology:
-
Preparation of Media and Inoculum:
-
Prepare a minimal salts medium (MSM) with a pH of 7.0.
-
Grow the bacterial isolate in a nutrient-rich broth (e.g., Luria-Bertani broth) to the late exponential phase.
-
Harvest the cells by centrifugation, wash them twice with sterile MSM, and resuspend them in MSM to an optical density at 600 nm (OD₆₀₀) of 1.0.
-
-
Degradation Experiment Setup:
-
In a 250 mL Erlenmeyer flask, add 100 mL of MSM.
-
Add this compound from a stock solution to a final concentration of 50 mg/L.
-
Inoculate the flask with 1% (v/v) of the washed bacterial suspension.
-
Prepare two controls: a sterile control (MSM and the compound, no bacteria) to check for abiotic degradation, and a biotic control (MSM and bacteria, no compound) to monitor bacterial growth.
-
Incubate the flasks at 30°C on a rotary shaker at 150 rpm.
-
-
Sampling and Analysis:
-
Withdraw samples (e.g., 1 mL) at regular time intervals (e.g., 0, 6, 12, 24, 48, 72 hours).
-
Centrifuge the samples to remove bacterial cells.
-
Analyze the supernatant for the concentration of this compound using HPLC.
-
Monitor bacterial growth by measuring the OD₆₀₀ of the culture.
-
Protocol 2: HPLC Method for Quantification
Objective: To quantify the concentration of this compound in aqueous samples.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector.[13]
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[13]
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water.[13]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[13]
-
Gradient: 20% B to 80% B over 20 minutes.[13]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by measuring the UV spectrum of the compound (likely between 254 and 320 nm).
-
Injection Volume: 20 µL.
Procedure:
-
Prepare a stock solution of this compound in acetonitrile.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Filter the experimental samples through a 0.45 µm syringe filter before injection.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Quantify the compound in the samples by comparing their peak areas to the calibration curve.[13]
Visualizations
Putative Degradation Pathway
Caption: A putative microbial degradation pathway for this compound.
Experimental Workflow for Degradation Studies
Caption: A general experimental workflow for studying microbial degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bacterial pathways for degradation of nitroaromatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological Treatment of Nitroaromatics in Wastewater [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Microbial metabolism of quinoline and related compounds. II. Degradation of quinoline by Pseudomonas fluorescens 3, Pseudomonas putida 86 and Rhodococcus spec. B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microbial metabolism of quinoline and related compounds. XIX. Degradation of 4-methylquinoline and quinoline by Pseudomonas putida K1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Influence Factors of Nitrogenous Heterocyclic Compound-Pyridine Degradation under Anoxic Conditions | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 11. eolss.net [eolss.net]
- 12. Biodegradation of Xenobiotics: Pathways and Microbial Approaches • Environmental Studies (EVS) Institute [evs.institute]
- 13. benchchem.com [benchchem.com]
- 14. Special Issue: Microbial Degradation of Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up 2-Chloro-4-methyl-6-nitroquinoline Production
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-4-methyl-6-nitroquinoline. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the scale-up of this production process.
Troubleshooting Guides
This section addresses common issues encountered during the two primary stages of this compound synthesis: the formation of the quinolinone intermediate and its subsequent chlorination.
Stage 1: Synthesis of 4-methyl-6-nitroquinolin-2(1H)-one
This stage typically involves the condensation of a substituted aniline with a β-ketoester, such as in the Conrad-Limpach or Knorr synthesis.
Problem: Low Yield of 4-methyl-6-nitroquinolin-2(1H)-one
-
Potential Cause 1: Incomplete Reaction. The high temperatures required for the cyclization step in a Conrad-Limpach synthesis (often over 250°C) may not have been reached or maintained for a sufficient duration.[1][2]
-
Recommended Solution: Ensure your heating apparatus can achieve and maintain the required temperature. Use a high-boiling point, inert solvent like mineral oil or Dowtherm A to facilitate heat transfer and improve yield.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Potential Cause 2: Side Reactions. Anilines with electron-withdrawing groups, such as the nitro group in 4-nitroaniline, can give low yields in some quinoline syntheses.[3] Polymerization of starting materials or intermediates can also lead to the formation of tar, significantly reducing the yield.[4][5]
-
Recommended Solution: Consider optimizing the acid catalyst. While strong acids are often necessary, their concentration can be fine-tuned to minimize side reactions. For anilines with strongly deactivating groups, exploring alternative named reactions for quinoline synthesis may be beneficial. To mitigate polymerization, especially in reactions like the Doebner-von Miller, a slow, controlled addition of the carbonyl compound to the heated acidic solution of the aniline is recommended.[4]
-
-
Potential Cause 3: Sub-optimal Work-up Procedure. The desired product may be lost during extraction and purification steps.
-
Recommended Solution: Ensure complete neutralization of the reaction mixture before extraction. Use an appropriate organic solvent and perform multiple extractions to maximize the recovery of the quinolinone product.
-
Problem: Formation of Isomeric Impurities
-
Potential Cause: In syntheses like the Knorr quinoline synthesis, the reaction conditions can influence the point of cyclization, leading to the formation of 4-hydroxyquinoline isomers as byproducts.[6]
-
Recommended Solution: Carefully control the reaction temperature and the amount of acid catalyst. A large excess of polyphosphoric acid (PPA), for example, favors the formation of the 2-hydroxyquinoline product over the 4-hydroxyquinoline isomer.[6]
-
Stage 2: Chlorination of 4-methyl-6-nitroquinolin-2(1H)-one
This step typically employs a chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine or as part of a Vilsmeier-Haack reagent.
Problem: Incomplete Chlorination
-
Potential Cause: Insufficient Reagent or Reaction Time. The amount of chlorinating agent may be insufficient, or the reaction may not have been allowed to proceed to completion.
-
Recommended Solution: Use a molar excess of the chlorinating agent (e.g., POCl₃). Monitor the reaction by TLC to ensure the disappearance of the starting quinolinone. The reaction time may need to be extended, or the temperature increased.
-
-
Potential Cause: Poor Reagent Quality. The phosphorus oxychloride may have degraded due to exposure to moisture.
-
Recommended Solution: Use freshly distilled or a new bottle of phosphorus oxychloride for the reaction.
-
Problem: Formation of Byproducts
-
Potential Cause: Over-chlorination or Side Reactions. At elevated temperatures, there is a risk of chlorination at other positions on the quinoline ring. The Vilsmeier-Haack reaction, if not carefully controlled, can also lead to the formation of formylated byproducts.[7]
-
Recommended Solution: Optimize the reaction temperature and the stoichiometry of the reagents. A lower temperature and a controlled addition of the chlorinating agent can help to minimize the formation of unwanted byproducts.
-
-
Potential Cause: Hydrolysis of the Product during Work-up. The 2-chloroquinoline product can be sensitive to hydrolysis back to the quinolinone, especially in the presence of water at elevated temperatures.
-
Recommended Solution: Quench the reaction mixture by carefully pouring it onto crushed ice. Neutralize the acidic solution promptly and extract the product into an organic solvent. Avoid prolonged heating of the product in aqueous or acidic conditions.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common challenge when scaling up the Conrad-Limpach synthesis for the quinolinone intermediate?
A1: The primary challenge is managing the high reaction temperatures required for the thermal cyclization, often exceeding 250°C.[1][2] On a larger scale, achieving uniform heating and preventing localized overheating, which can lead to decomposition and tar formation, becomes more difficult. The use of a high-boiling, inert solvent is crucial for consistent heat transfer.
Q2: I am observing significant tar formation in my quinoline synthesis. What are the likely causes and how can I prevent it?
A2: Tar formation is a frequent issue in acid-catalyzed quinoline syntheses like the Doebner-von Miller and Skraup reactions. It is primarily caused by the polymerization of the α,β-unsaturated carbonyl compounds or other reactive intermediates.[3][4][5] To mitigate this, you can:
-
Add the carbonyl compound slowly to the reaction mixture.[4]
-
Use a moderator like ferrous sulfate in the Skraup synthesis to control the exothermic nature of the reaction.[5]
-
Optimize the reaction temperature to the lowest effective level.[3]
Q3: Can I use the Vilsmeier-Haack reaction for the chlorination step? What are the advantages?
A3: Yes, the Vilsmeier-Haack reagent (a mixture of POCl₃ and a formamide like DMF) can be used to convert N-arylacetamides directly to 2-chloro-3-formylquinolines.[7] While this would introduce a formyl group at the 3-position, which may not be desired, a key advantage is that it can achieve both cyclization and chlorination in a single step under relatively mild conditions compared to the high temperatures of the Conrad-Limpach synthesis.
Q4: My chlorination reaction with POCl₃ is sluggish. What can I do to improve the reaction rate?
A4: The addition of a tertiary amine, such as triethylamine or pyridine, can catalyze the chlorination of quinolinones with POCl₃. The amine acts as a nucleophilic catalyst, activating the quinolinone towards chlorination.
Q5: What are the best practices for purifying the final this compound product?
A5: The crude product can often be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water. If significant impurities are present, column chromatography on silica gel using a solvent system like hexane/ethyl acetate may be necessary.
Data Presentation
Table 1: Typical Reaction Parameters for the Synthesis of 4-methyl-6-nitroquinolin-2(1H)-one (Conrad-Limpach Method)
| Parameter | Value | Notes |
| Starting Materials | 4-nitroaniline, Ethyl acetoacetate | |
| Molar Ratio | 1:1.1 (Aniline:Ketoester) | A slight excess of the ketoester is often used. |
| Catalyst | Acid catalyst (e.g., H₂SO₄, PPA) | Catalytic amounts are generally sufficient. |
| Solvent | High-boiling inert solvent (e.g., Mineral Oil, Dowtherm A) | Essential for reaching the required cyclization temperature.[2] |
| Temperature | 250-270 °C | Critical for the thermal cyclization step.[2] |
| Reaction Time | 1-3 hours | Monitor by TLC for completion. |
| Typical Yield | 60-75% | Highly dependent on reaction conditions and scale. |
Table 2: Typical Reaction Parameters for the Chlorination of 4-methyl-6-nitroquinolin-2(1H)-one
| Parameter | Value | Notes |
| Starting Material | 4-methyl-6-nitroquinolin-2(1H)-one | |
| Chlorinating Agent | Phosphorus oxychloride (POCl₃) | Often used in large excess, serving as both reagent and solvent. |
| Catalyst | Tertiary amine (e.g., Triethylamine, Pyridine) | Optional, but can accelerate the reaction. |
| Solvent | Neat (excess POCl₃) or a high-boiling inert solvent (e.g., Toluene) | |
| Temperature | 80-110 °C (Reflux) | |
| Reaction Time | 2-6 hours | Monitor by TLC for completion. |
| Typical Yield | 70-90% | Generally a high-yielding reaction. |
Experimental Protocols
Protocol 1: Synthesis of 4-methyl-6-nitroquinolin-2(1H)-one
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, combine 4-nitroaniline (1.0 equivalent) and ethyl acetoacetate (1.1 equivalents) in a high-boiling inert solvent (e.g., mineral oil).
-
Acid Catalysis: Add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heating and Cyclization: Heat the reaction mixture with vigorous stirring to 250-260°C. Maintain this temperature for 1-2 hours, monitoring the progress of the reaction by TLC.
-
Work-up: Cool the reaction mixture to below 100°C and carefully add a hydrocarbon solvent (e.g., hexanes) to precipitate the product.
-
Isolation and Purification: Collect the precipitate by filtration, wash thoroughly with the hydrocarbon solvent to remove the mineral oil, and then with water. The crude product can be further purified by recrystallization from ethanol.
Protocol 2: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place 4-methyl-6-nitroquinolin-2(1H)-one (1.0 equivalent).
-
Addition of Reagent: Carefully add phosphorus oxychloride (5-10 equivalents) to the flask.
-
Heating: Heat the reaction mixture to reflux (approximately 105-110°C) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring in a well-ventilated fume hood.
-
Neutralization and Extraction: Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate or a dilute sodium hydroxide solution. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Isolation and Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The product can be purified by recrystallization from ethanol.
Mandatory Visualization
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield issues.
References
Technical Support Center: Troubleshooting Nucleophilic Substitution on the Quinoline Ring
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during nucleophilic substitution on the quinoline ring.
Frequently Asked Questions (FAQs)
Q1: Why does nucleophilic substitution on the quinoline ring preferentially occur at the C2 and C4 positions?
Nucleophilic substitution on the quinoline ring is favored at the C2 and C4 positions due to the electron-withdrawing nature of the nitrogen atom in the pyridine ring. This nitrogen atom reduces the electron density at the ortho (C2) and para (C4) positions, making them more electrophilic and thus more susceptible to attack by nucleophiles. The stability of the Meisenheimer intermediate, a key intermediate in the SNAr mechanism, is also greater when the negative charge is delocalized onto the electronegative nitrogen atom, which is possible with attack at C2 and C4.
Q2: What is the general mechanism for Nucleophilic Aromatic Substitution (SNAr) on a halo-quinoline?
The reaction typically proceeds through a two-step addition-elimination mechanism:
-
Addition: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group (e.g., a halogen) at the C2 or C4 position. This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.
-
Elimination: The leaving group departs, and the aromaticity of the quinoline ring is restored, yielding the substituted product.
Q3: How do activating and deactivating groups on the quinoline ring affect the reaction?
Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN), on the quinoline ring generally increase the rate of nucleophilic substitution. These groups further decrease the electron density of the ring, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs), such as methoxy (-OCH₃) or amino (-NH₂), decrease the reaction rate by increasing the electron density of the ring.
Q4: What is the Chichibabin reaction and what are its common challenges?
The Chichibabin reaction is a method for the direct amination of pyridines and related heterocycles, including quinoline, using sodium amide (NaNH₂) or potassium amide (KNH₂) to introduce an amino group, typically at the 2-position.[1][2] Common challenges include:
-
Harsh reaction conditions: Traditional protocols often require high temperatures (100–130°C).[1]
-
Side reactions: Over-amination or the formation of 4-isomers can occur, especially with substituted quinolines.[1]
-
Reagent purity: The purity of the amide reagent can significantly impact the yield.[1]
Q5: What is Vicarious Nucleophilic Substitution (VNS) on the quinoline ring?
Vicarious Nucleophilic Substitution is a type of nucleophilic aromatic substitution where a nucleophile replaces a hydrogen atom on the aromatic ring, typically in nitro-substituted quinolines.[3][4] The reaction is initiated by the addition of a carbanion bearing a leaving group to an electron-deficient aromatic ring.[4] This is followed by a base-induced β-elimination of the leaving group to afford the substituted product.[4]
Troubleshooting Guides
This section provides a question-and-answer format to directly address specific issues you might encounter during your experiments.
Low or No Product Yield
Q: My SNAr reaction on a chloro-quinoline is giving a very low yield. What are the potential causes and how can I improve it?
A: Low yields in SNAr reactions on chloro-quinolines can be attributed to several factors. Here is a systematic approach to troubleshooting:
-
Inadequate Activation: The quinoline ring may not be sufficiently activated.
-
Solution: If possible, introduce an electron-withdrawing group (e.g., -NO₂) at the 5- or 7-position to increase the electrophilicity of the C2 and C4 positions.
-
-
Poor Leaving Group: While chlorine is a common leaving group, its departure can be the rate-limiting step.
-
Solution: Fluorine is often a better leaving group in SNAr reactions. If your synthesis allows, consider starting with a fluoro-quinoline.
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical.
-
Temperature: Many SNAr reactions require heating. Gradually increase the temperature and monitor the reaction by TLC. However, excessive heat can lead to decomposition.
-
Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can solvate the nucleophile and stabilize the Meisenheimer intermediate.[5][6]
-
Reaction Time: Ensure the reaction is running for a sufficient duration. Monitor by TLC to determine the point of maximum conversion.
-
-
Nucleophile Issues: The nucleophile might be too weak or unstable under the reaction conditions.
-
Solution: Use a stronger nucleophile if possible. For amine nucleophiles, the addition of a non-nucleophilic base can help to deprotonate the amine and increase its nucleophilicity.
-
Formation of Multiple Products
Q: I am observing the formation of multiple products in my reaction. How can I improve the regioselectivity?
A: Controlling regioselectivity is a common challenge, especially when multiple positions on the quinoline ring are susceptible to attack.
-
Positional Isomers (e.g., C2 vs. C4 substitution):
-
Steric Hindrance: A bulky nucleophile will preferentially attack the less sterically hindered position. The C4 position is generally more accessible than the C2 position.
-
Leaving Group: The nature of the leaving group can influence regioselectivity. For instance, in some cases, substitution at C4 is faster with a chloro leaving group, while C2 substitution is favored with other leaving groups.
-
-
Substitution on the Benzene Ring:
-
VNS on Nitro-quinolines: In Vicarious Nucleophilic Substitution on nitro-quinolines, the substitution generally occurs ortho or para to the nitro group. The regioselectivity can be influenced by the steric bulk of the nucleophile and the reaction conditions. For instance, bulky nucleophiles may favor the less hindered position.[3]
-
Chichibabin Reaction Specific Issues
Q: My Chichibabin reaction is producing a significant amount of tar-like byproducts and a low yield of the desired 2-aminoquinoline.
A: Tar formation is a common issue in the Chichibabin reaction due to the harsh conditions.
-
Moderating the Reaction:
-
Temperature Control: Traditional high temperatures can be problematic. Modern protocols using a NaH-iodide composite may allow for milder reaction conditions.[7]
-
Solvent Choice: While high-boiling inert solvents like xylene or toluene are traditionally used, liquid ammonia at lower temperatures can be a milder alternative.[1]
-
-
Minimizing Side Reactions:
-
Reagent Purity: Ensure the sodium amide is fresh and of high purity.
-
Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and other side reactions.
-
Quantitative Data Summary
The following tables summarize quantitative data for common nucleophilic substitution reactions on the quinoline ring.
Table 1: Conditions for the Chichibabin Amination of Pyridines and Quinoline [7]
| Substrate | Amine | Base (equiv.) | Additive (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pyridine | n-Butylamine | NaH (3) | LiI (2) | THF | 65 | 18 | 95 |
| Pyridine | n-Butylamine | NaH (3) | LiI (2) | THF | 85 | 7 | 93 |
| 4-t-Butylpyridine | n-Butylamine | NaH (3) | LiI (2) | THF | 85 | - | 85 |
| Quinoline | n-Butylamine | NaH (3) | LiI (2) | THF | 85 | - | 75 |
Table 2: Synthesis of 2-Aminoquinolines via Amination of Quinoline-N-oxide [8]
| Amine | Product | Yield (%) |
| n-Butylamine | N-Butylquinolin-2-amine | 82 |
| Benzylamine | N-Benzylquinolin-2-amine | 84 |
| Dibenzylamine | N,N-Dibenzylquinolin-2-amine | 74 |
Table 3: Synthesis of 4-Aminoquinolines under Microwave Conditions [9][10]
| Starting Material | Amine | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 4,7-Dichloroquinoline | Various primary/secondary alkylamines | DMSO | 140-180 | 20-30 | 80-95 |
| 4,7-Dichloroquinoline | Anilines | DMSO | 140-180 | 20-30 | Good |
| 4,7-Dichloroquinoline | Amine-N-heteroarenes | DMSO | 140-180 | 20-30 | Good |
Experimental Protocols
Protocol 1: Conventional Synthesis of 4-Aminoquinolines [11]
-
Materials: 4,7-dichloroquinoline, primary or secondary amine (e.g., 1,3-diaminopropane), solvent (e.g., ethanol, DMF).
-
Procedure:
-
Dissolve 4,7-dichloroquinoline in the chosen solvent in a reaction vessel.
-
Add the amine to the solution. A base may be added if necessary, depending on the amine.
-
Seal the vessel and heat the reaction mixture at a suitable temperature (e.g., 70-100°C) for 12-24 hours.
-
Monitor the reaction progress using TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Isolate the product by precipitation (by adding water) or extraction with an organic solvent.
-
Purify the crude product by recrystallization or column chromatography.
-
Protocol 2: Chichibabin Amination of Quinoline with a NaH-Iodide Composite [7]
-
Materials: Quinoline (0.5 mmol), n-butylamine (1 mmol), NaH (3 equiv.), LiI (2 equiv.), THF (0.5 mL).
-
Procedure:
-
In a sealed reaction vessel under an inert atmosphere, combine NaH and LiI in THF.
-
Add the quinoline and n-butylamine.
-
Heat the reaction mixture to 85°C.
-
Monitor the reaction for completion.
-
After the reaction is complete, cool the mixture and carefully quench with a proton source (e.g., water or acid).
-
Extract the product with a suitable organic solvent.
-
Purify the crude product by column chromatography.
-
Protocol 3: Vicarious Nucleophilic Substitution of a Nitroquinoline [3]
-
Materials: Nitroquinoline derivative, nucleophile precursor (e.g., a compound with an active methylene group), strong base (e.g., KOH or t-BuOK), solvent (e.g., DMF or DMSO).
-
Procedure:
-
Dissolve the nitroquinoline in the solvent in a reaction vessel under an inert atmosphere.
-
Add the nucleophile precursor.
-
Cool the mixture and add the strong base portion-wise, maintaining a low temperature.
-
Allow the reaction to stir at room temperature or with gentle heating, monitoring by TLC. The reaction mixture often develops a deep color.
-
Upon completion, quench the reaction with an acidic workup.
-
Extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
-
Visualizations
Caption: General experimental workflow for nucleophilic substitution on the quinoline ring.
Caption: A troubleshooting guide for addressing low product yields.
Caption: A decision-making diagram for improving regioselectivity.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 3. Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vicarious Nucleophilic Substitution [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. users.wfu.edu [users.wfu.edu]
- 7. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 8. A mild and metal-free synthesis of 2- and 1-alkyl/aryl/dialkyl-aminoquinolines and isoquinolines - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10397J [pubs.rsc.org]
- 9. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 10. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
avoiding byproduct formation in quinoline derivative synthesis
Welcome to the technical support center for quinoline derivative synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding common byproduct formation and troubleshooting experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in classical quinoline synthesis reactions?
A1: Byproduct formation is a common challenge in classical quinoline syntheses and varies depending on the specific method employed:
-
Skraup and Doebner-von Miller Reactions: The most prevalent issue in these reactions is the formation of tar and polymeric materials. This is due to the strongly acidic and high-temperature conditions which promote the polymerization of acrolein (in the Skraup synthesis) or other α,β-unsaturated carbonyl compounds (in the Doebner-von Miller synthesis).[1]
-
Friedländer Synthesis: A frequent side reaction is the self-condensation (aldol condensation) of the ketone reactant, particularly when the reaction is carried out under basic conditions.[1]
-
Combes Synthesis: When using unsymmetrical β-diketones, the primary challenge is the formation of undesired regioisomers, leading to a mixture of products that can be difficult to separate.[1][2]
Q2: How can I generally improve the yield and purity of my quinoline synthesis?
A2: Optimizing reaction conditions is paramount for improving both yield and purity. Key strategies include:
-
Temperature Control: Careful management of the reaction temperature is critical, as higher temperatures often accelerate undesired side reactions, such as tar formation.[1]
-
Catalyst Selection: The choice of catalyst can significantly influence the reaction outcome. Using milder catalysts can often prevent the harsh conditions that lead to byproduct formation.[1]
-
Purity of Starting Materials: Ensuring the high purity of starting materials is a crucial step to prevent impurities from participating in side reactions.[1]
-
Purification Techniques: Post-synthesis purification is essential for isolating the desired quinoline derivative. Common methods include vacuum distillation, recrystallization, and column chromatography.[1]
Q3: Are there specific strategies to minimize tar formation in the Skraup and Doebner-von Miller syntheses?
A3: Yes, several strategies can effectively reduce the formation of tarry byproducts:
-
Moderators (Skraup Synthesis): The addition of a moderator, such as ferrous sulfate (FeSO₄), can help to control the often violent and exothermic nature of the Skraup reaction, thereby reducing charring and tar formation.[3]
-
Slow Addition of Reagents: In the Doebner-von Miller reaction, slowly adding the α,β-unsaturated carbonyl compound to the heated acidic solution of the aniline can help manage the exothermicity and minimize polymerization.[4]
-
Biphasic Solvent Systems (Doebner-von Miller Synthesis): Utilizing a two-phase solvent system can sequester the α,β-unsaturated carbonyl compound in an organic phase, which can drastically reduce its acid-catalyzed self-polymerization.[3]
Q4: How can I control regioselectivity in the Combes and Friedländer syntheses when using unsymmetrical starting materials?
A4: Controlling the formation of regioisomers is a key challenge with unsymmetrical substrates. The outcome is influenced by a combination of electronic and steric effects.[2][5]
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the aniline and the carbonyl reactant can direct the cyclization to a specific position.[2]
-
Steric Hindrance: Bulky substituents on the starting materials can favor the formation of the less sterically hindered product.[2][5] For instance, in the Combes synthesis, increasing the bulk of the R group on the diketone can favor the formation of 2-substituted quinolines.[5]
-
Reaction Conditions: The choice of catalyst (acidic or basic), solvent, and reaction temperature can significantly influence the reaction pathway and, consequently, the regiochemical outcome.[2]
Troubleshooting Guides
Skraup Synthesis
| Problem | Potential Cause | Recommended Solution |
| Violent/Uncontrolled Reaction | The Skraup reaction is notoriously exothermic.[3][6] | Add a moderator like ferrous sulfate (FeSO₄) or boric acid.[3][7] Ensure slow and controlled addition of sulfuric acid with efficient cooling and stirring.[3] |
| Excessive Tar Formation | High reaction temperatures and strongly acidic conditions promote polymerization of intermediates like acrolein.[1][8] | Use a moderator to control the reaction rate.[3] Optimize purification by using steam distillation to separate the volatile quinoline from non-volatile tar.[8] |
| Low Yield | Incomplete reaction or significant product loss during work-up due to tar formation.[8] | Increase the reflux time after the initial exothermic phase to ensure the reaction goes to completion.[8] For electron-deactivated anilines, harsher conditions (higher temperature and longer reaction time) may be necessary.[7] |
Doebner-von Miller Synthesis
| Problem | Potential Cause | Recommended Solution |
| Significant Tar/Polymer Formation | Acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material.[1][4] | Employ a biphasic solvent system (e.g., water/toluene) to sequester the carbonyl compound.[3] Add the α,β-unsaturated carbonyl compound slowly to the reaction mixture.[4] Control the reaction temperature carefully.[4] |
| Low Yield with Substituted Anilines | Electron-withdrawing groups on the aniline can deactivate the ring and hinder the reaction. | Consider a modified approach, such as the Doebner hydrogen-transfer reaction, for anilines with electron-withdrawing groups. |
| Formation of Partially Hydrogenated Byproducts | Inefficient or insufficient oxidation of the dihydroquinoline intermediate to the aromatic quinoline. | Ensure a stoichiometric excess of a suitable oxidizing agent is used to drive the final oxidation step to completion. |
Combes Synthesis
| Problem | Potential Cause | Recommended Solution |
| Formation of Regioisomers | Use of an unsymmetrical β-diketone leads to two possible cyclization pathways.[1] | Modify the substituents on the starting materials to favor one regioisomer through steric or electronic effects.[2][5] For example, using methoxy-substituted anilines can favor the formation of 2-CF₃-quinolines in certain cases.[5] |
| Reaction Does Not Proceed | Strong electron-withdrawing groups (e.g., -NO₂) on the aniline can prevent the cyclization step.[9] | Consider using an aniline with less deactivating substituents or explore alternative quinoline synthesis methods. |
Friedländer Synthesis
| Problem | Potential Cause | Recommended Solution |
| Self-Condensation of Ketone | The ketone reactant undergoes an aldol condensation with itself, especially under basic conditions.[1] | Use an imine analog of the o-aminoaryl aldehyde or ketone to avoid strongly basic conditions.[1] Add the ketone slowly to the reaction mixture to maintain a low concentration.[1] Employ milder reaction conditions, for example, by using a gold catalyst, which can allow the reaction to proceed at lower temperatures.[1] |
| Formation of Regioisomers | Reaction with an unsymmetrical ketone can lead to a mixture of products.[2] | The regioselectivity is influenced by steric and electronic factors, as well as the reaction conditions.[2][5] A systematic optimization of the catalyst, solvent, and temperature may be required to favor the desired isomer.[2] |
| Low Yields | Harsh reaction conditions (high temperatures, strong acids/bases) can lead to side product formation.[10][11] | Utilize modern protocols with milder catalysts (e.g., ionic liquids, metal-organic frameworks, nanocatalysts) to improve reaction efficiency under more controlled conditions.[12][13] |
Data Presentation
Table 1: Effect of Catalyst on the Yield of 2-carboxy-4-phenylquinoline in a Doebner-von Miller Type Reaction
| Entry | Catalyst (mol %) | Solvent | Time (h) | Yield (%) |
| 1 | Hf(OTf)₄ (10) | CH₂Cl₂ | 48 | 18 |
| 2 | HCl | CH₂Cl₂ | 48 | 0 |
| 3 | HCl (gas) | Toluene | 24 | 0 |
| 4 | H₂SO₄ | Toluene | 24 | 0 |
| 5 | TFA | - | 12 | 61 |
| 6 | TFA | Toluene | 12 | 35 |
| Data extracted from a study on the reversal of regiochemistry and may not represent typical yields for all Doebner-von Miller reactions.[4] |
Table 2: Influence of Reaction Conditions on Friedländer Synthesis Yield
| 2-Aminoaryl Ketone | Carbonyl Compound | Catalyst | Conditions | Yield (%) |
| 2-Aminobenzophenone | Ethyl acetoacetate | ZrCl₄ (10 mol%) | Ethanol/Water (1:1), 60 °C | >88 |
| 2-Aminobenzophenone | Acetylacetone | Copper-based MOF (5 mol%) | Toluene, 100 °C, 2h | High |
| 2-Aminobenzaldehyde | Acetone | 10% aq. NaOH | Room Temperature, 12h | Not specified |
| Substituted 2-aminobenzaldehydes | Ketones | [Hbim]BF₄ | Solvent-free, 100 °C, 3-6h | 93 |
| Substituted 2-aminobenzaldehydes | Ketones | Fe₃O₄@SiO₂-APTES-TFA (0.2 eq) | Solvent-free, 100 °C, 5 min | 96 |
Experimental Protocols
Protocol 1: Moderated Skraup Synthesis of Quinoline
This protocol is adapted from established procedures and incorporates ferrous sulfate to moderate the reaction.[2][12]
Materials:
-
Aniline (freshly distilled)
-
Glycerol (anhydrous)
-
Nitrobenzene
-
Concentrated Sulfuric Acid
-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)
-
Sodium Hydroxide (for workup)
-
Sodium Nitrite (for purification)
-
Extraction Solvent (e.g., diethyl ether)
Procedure:
-
Reaction Setup: In a large round-bottom flask equipped with a reflux condenser, cautiously mix the aniline, glycerol, nitrobenzene, and ferrous sulfate heptahydrate.
-
Acid Addition: Slowly and with cooling, add the concentrated sulfuric acid in portions while stirring.
-
Initiation: Gently heat the mixture in a fume hood. The reaction is highly exothermic and will begin to boil without external heating. If the reaction becomes too vigorous, cool the flask with a water bath.
-
Reflux: Once the initial vigorous reaction subsides, heat the mixture to reflux for an additional 3-5 hours.
-
Workup: Allow the mixture to cool and then pour it into a large volume of water. Make the solution strongly alkaline with a concentrated sodium hydroxide solution.
-
Isolation: Perform steam distillation to isolate the crude quinoline. The nitrobenzene and unreacted aniline will also co-distill.
-
Purification: Separate the organic layer from the distillate. Wash it with dilute hydrochloric acid to remove any remaining aniline. The quinoline can be further purified by vacuum distillation.
Protocol 2: High-Yield Synthesis of 2-Methylquinoline (Quinaldine) via Doebner-von Miller Reaction
This protocol utilizes the in situ generation of crotonaldehyde from acetaldehyde to minimize polymerization.[4]
Materials:
-
Aniline (freshly distilled)
-
Acetaldehyde
-
Concentrated Hydrochloric Acid
-
Zinc chloride (anhydrous)
-
Calcium hydroxide (slaked lime)
-
Chloroform
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of aniline in aqueous hydrochloric acid.
-
Aldol Condensation (In Situ): Cool the flask in an ice bath. Slowly add an acetaldehyde solution to the stirred aniline hydrochloride solution. This allows for the in situ formation of crotonaldehyde while controlling the exothermic reaction.
-
Cyclization: After the addition is complete, add anhydrous zinc chloride to the reaction mixture, which acts as a Lewis acid catalyst.
-
Reaction Monitoring: Heat the reaction mixture to reflux for approximately 7 hours, monitoring the progress by TLC.
-
Workup and Neutralization: After the reaction is complete, cool the mixture and carefully neutralize it with a slurry of slaked lime.
-
Isolation: Perform a steam distillation of the neutralized mixture to co-distill the 2-methylquinoline with water.
-
Extraction and Purification: Collect the distillate, separate the organic layer, and extract the aqueous layer with chloroform. Combine the organic layers, dry over an anhydrous drying agent, remove the solvent, and purify the crude product by vacuum distillation.
Protocol 3: Combes Synthesis of 2,4-Dimethyl-7-chloroquinoline
This is a general procedure for the Combes synthesis.[14][15]
Materials:
-
m-Chloroaniline
-
Acetylacetone (a β-diketone)
-
Concentrated Sulfuric Acid or Polyphosphoric Acid
Procedure:
-
Mixing Reactants: In a round-bottom flask, mix the m-chloroaniline and acetylacetone.
-
Acid Catalyst Addition: Slowly add the strong acid catalyst to the mixture with cooling.
-
Heating: Heat the reaction mixture at a specified temperature for several hours, monitoring the reaction progress by TLC.
-
Workup: After completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Isolation: Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) and extract the product with an organic solvent.
-
Purification: The crude product can be purified by column chromatography or recrystallization.
Protocol 4: Lewis Acid-Catalyzed Friedländer Synthesis of a Polysubstituted Quinoline
This protocol describes the synthesis of a polysubstituted quinoline using a Lewis acid catalyst.[8]
Materials:
-
2-Aminobenzophenone
-
Ethyl acetoacetate
-
Zirconium(IV) chloride (ZrCl₄)
-
Ethanol
-
Water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: To a solution of 2-aminobenzophenone and ethyl acetoacetate in a 1:1 mixture of ethanol and water, add ZrCl₄ (10 mol%).
-
Reaction: Stir the reaction mixture at 60 °C and monitor the progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the mixture to room temperature and quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Visualizations
Caption: Experimental workflow for the moderated Skraup quinoline synthesis.
Caption: Competing pathways in the Doebner-von Miller synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 6. Skraup reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. du.edu.eg [du.edu.eg]
- 11. benchchem.com [benchchem.com]
- 12. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Different catalytic approaches of Friedländer synthesis of quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Analysis of 2-Chloro-4-methyl-6-nitroquinoline Isomer Reactivity: A Theoretical and Proposed Experimental Guide
Theoretical Reactivity Analysis
The reactivity of the quinoline ring is significantly influenced by the electronic properties of its substituents. The nitrogen atom in the ring and the powerful electron-withdrawing nitro group (-NO₂) deactivate the entire ring system towards electrophilic attack but strongly activate it for nucleophilic aromatic substitution (SNAr).[5][6][7] The primary site for SNAr on a substituted chloroquinoline is the carbon atom bearing the chloro substituent, as chlorine is a good leaving group.
The relative reactivity of isomers of 2-chloro-4-methyl-6-nitroquinoline in SNAr reactions is determined by the ability of the substituent arrangement to stabilize the negative charge in the Meisenheimer intermediate formed during the reaction.[4][7]
Key Substituent Effects:
-
Nitro Group (-NO₂): A potent electron-withdrawing group through both inductive and resonance effects. It dramatically increases the electrophilicity of the ring and stabilizes the anionic intermediate, especially when positioned ortho or para to the reaction center.[3][4][7]
-
Chloro Group (-Cl): An electron-withdrawing group via induction but a weak deactivator. It serves as the leaving group in SNAr reactions.
-
Methyl Group (-CH₃): An electron-donating group through induction and hyperconjugation, which slightly deactivates the ring towards nucleophilic attack.
Considering the canonical this compound, the nitro group at position 6 is para to the chloro group at position 2, providing substantial resonance stabilization for the Meisenheimer complex. The methyl group at position 4 has a minor deactivating effect. The reactivity of other isomers would change based on the relative positions of these groups.
Predicted Reactivity Comparison
Based on the principles of electronic effects, a hypothetical reactivity order for various isomers in an SNAr reaction can be proposed. The most reactive isomers will have the nitro group positioned ortho or para to the chlorine, maximizing resonance stabilization of the intermediate.
| Isomer Name | Substituent Positions | Predicted Relative Reactivity | Rationale |
| 4-Chloro-2-methyl-6-nitroquinoline | Cl at 4, Me at 2, NO₂ at 6 | High | The nitro group at position 6 is ortho to the reaction center at C4, providing strong activation and stabilization of the Meisenheimer intermediate. |
| This compound | Cl at 2, Me at 4, NO₂ at 6 | High | The nitro group at position 6 is para to the reaction center at C2, offering significant resonance stabilization.[7] |
| 2-Chloro-4-methyl-5-nitroquinoline | Cl at 2, Me at 4, NO₂ at 5 | Moderate-High | The nitro group at position 5 is ortho to the reaction center at C4 (if attack occurs there) and meta to C2, but its strong inductive effect still provides substantial activation. |
| 2-Chloro-4-methyl-8-nitroquinoline | Cl at 2, Me at 4, NO₂ at 8 | Moderate | The nitro group at position 8 is peri to the nitrogen and meta to the C2 position, offering less direct resonance stabilization compared to ortho/para isomers. |
| 2-Chloro-4-methyl-7-nitroquinoline | Cl at 2, Me at 4, NO₂ at 7 | Lower | The nitro group at position 7 is meta to the C2 position, providing the least resonance stabilization for an attack at C2 among the isomers listed. |
Proposed Experimental Protocol: Comparative Nucleophilic Aromatic Substitution
To empirically validate the predicted reactivity, a comparative kinetic study can be performed using a common nucleophile.
Objective: To determine the relative reaction rates of this compound isomers with a nucleophile, such as piperidine.
Materials:
-
This compound isomers
-
Piperidine
-
Anhydrous solvent (e.g., DMSO or DMF)
-
Internal standard (e.g., decane)
-
Reaction vials, temperature-controlled reaction block
-
Analytical equipment: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)
Methodology:
-
Standard Solution Preparation: Prepare stock solutions of known concentrations for each quinoline isomer, piperidine, and the internal standard in the chosen anhydrous solvent.
-
Reaction Setup: In a series of reaction vials, add a precise volume of one of the isomer stock solutions and the internal standard solution.
-
Initiation and Sampling: Equilibrate the vials to the desired reaction temperature (e.g., 80 °C). Initiate the reaction by adding a precise volume of the pre-heated piperidine stock solution to each vial simultaneously (t=0).
-
Reaction Monitoring: At predetermined time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot from each reaction vial and quench it immediately in a separate vial containing cold dilute acid.
-
Analysis: Analyze the quenched samples using GC or HPLC to determine the concentration of the remaining chloroquinoline isomer relative to the internal standard.
-
Data Processing: Plot the natural logarithm of the reactant concentration (ln[Isomer]) versus time for each isomer. The slope of this plot will be the negative of the pseudo-first-order rate constant (-k').
-
Comparison: Compare the calculated rate constants (k') for each isomer to establish their empirical order of reactivity.
The reactivity of this compound isomers is fundamentally governed by the electronic interplay of the nitro, methyl, and chloro substituents on the quinoline core. Theoretical analysis strongly suggests that isomers with ortho or para relationships between the activating nitro group and the chloro leaving group will exhibit the highest reactivity in nucleophilic aromatic substitution reactions. The proposed experimental workflow provides a robust framework for the empirical validation of these predictions. Such studies are crucial for rational drug design and the optimization of synthetic routes, enabling researchers to select the isomer with the most appropriate reactivity profile for their specific application.
References
- 1. Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. reddit.com [reddit.com]
- 6. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Cytotoxicity of Chloro-Methyl-Nitroquinoline Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic properties of chloro-methyl-nitroquinoline isomers. Due to the limited availability of direct comparative studies on a single series of these isomers, this document synthesizes data from structurally related quinoline derivatives to infer potential structure-activity relationships. The information herein is intended to guide future research and drug development efforts in the field of oncology.
Comparative Cytotoxicity Data
Direct comparative data on the cytotoxicity of a comprehensive set of chloro-methyl-nitroquinoline isomers is not extensively documented in a single study. However, by examining the half-maximal inhibitory concentration (IC50) values of structurally related 8-nitroquinoline and 7-chloroquinoline analogs, we can infer the influence of substituent positioning on cytotoxic activity. The following table summarizes the in vitro cytotoxicity of various derivatives against different cancer cell lines.
| Compound/Series | Structure/Substituents | Cell Line | IC50 (µM) |
| 8-Nitroquinolines | |||
| 7-methyl-8-nitro-quinoline | - | Caco-2 | 1.87 |
| SB Series | 2-Styryl-8-nitroquinolines with various substituents | HeLa | 2.897 - 10.37 |
| S3B | 8-NO2 on quinoline, -Br on styryl ring | HeLa | 2.897 |
| 7-Chloroquinolines | |||
| Compound 5 | N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | 8.73 |
| MCF-7 | 36.77 | ||
| Reference | |||
| Doxorubicin | - | MCF-7 | 0.88 |
Note: The presented data is for structurally related analogs and not a direct comparison of chloro-methyl-nitroquinoline isomers under identical experimental conditions. The cytotoxicity of quinoline derivatives is significantly influenced by the position and nature of substituents on the quinoline ring.[1][2]
Experimental Protocols
The methodologies employed in determining the cytotoxicity of quinoline derivatives are crucial for the interpretation of results. A commonly used method is the MTT assay.[3]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay assesses the metabolic activity of cells and is widely used to measure cytotoxicity.
-
Cell Culture: Human cancer cell lines (e.g., HeLa, Caco-2, MCF-7) are cultured in a suitable medium, such as DMEM, supplemented with fetal bovine serum and antibiotics. The cells are maintained in a humidified incubator at 37°C with 5% CO2.[3]
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.[3]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (quinoline derivatives) for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included in the experiment.[3]
-
MTT Incubation: Following the treatment period, the MTT reagent is added to each well and incubated for several hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.[3]
-
Formazan Solubilization: The culture medium is removed, and a solvent, such as DMSO, is added to dissolve the formazan crystals.[3]
-
Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).[3]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting cell viability against the compound concentration.[3]
Signaling Pathways and Mechanisms of Action
The precise mechanisms of action for many chloro-methyl-nitroquinoline isomers are still under investigation. However, studies on nitroquinoline derivatives suggest that their cytotoxic effects may be mediated through the induction of apoptosis.[3] A proposed pathway involves the generation of reactive oxygen species (ROS), leading to cellular stress and the activation of caspase cascades, ultimately resulting in programmed cell death.
Visualizations
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates a typical workflow for evaluating the cytotoxicity of chemical compounds.
References
2-Chloro-4-methyl-6-nitroquinoline: A Comparative Analysis of Anticancer Potential Against Other Substituted Quinolines
For Immediate Release: December 28, 2025
A comprehensive review of available preclinical data positions 2-Chloro-4-methyl-6-nitroquinoline and its structural analogs as a noteworthy class of compounds in anticancer research. While direct experimental data on the anticancer activity of this compound is not currently available in published literature, a comparative analysis of structurally related substituted quinolines reveals significant cytotoxic potential against a spectrum of cancer cell lines. This guide synthesizes the existing data on these analogs, providing a framework for understanding their potential efficacy and mechanisms of action.
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Its derivatives have garnered considerable attention in oncology for their ability to inhibit cancer cell proliferation and induce cell death through diverse mechanisms.[1] This guide provides an objective comparison of the in vitro anticancer activity of quinoline derivatives structurally related to this compound, summarizing quantitative data, detailing experimental methodologies, and illustrating key signaling pathways involved in their anticancer effects.
Comparative Anticancer Activity of Substituted Quinolines
The anticancer potency of quinoline derivatives is typically evaluated by their half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of cancer cells. A lower IC50 value indicates greater potency. The following table summarizes the reported IC50 values for various substituted quinolines that share structural motifs with this compound.
| Compound/Derivative | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | 2-Chloro, 4-Methyl, 6-Nitro | - | Data not available | - |
| Curcumin-inspired 2-chloro-quinoline (6c) | 2-Chloro | PC-3 (Prostate) | 3.12 | [2] |
| 6-Nitro-4-hydroxy-quinolone derivative (IVc-2) | 6-Nitro | KB (Oral) | 0.2406 | [3] |
| 4-methyl-2-(3-pyridinyl)quinoline (8a) | 4-Methyl | PC3 (Prostate) | 4.40 | [4] |
| 4-methyl-2-(4-pyridinyl)quinoline (9a) | 4-Methyl | HeLa (Cervical) | 0.016 | [4] |
| 3-(4-ethylphenyl)-1-(4-methoxybenzyl)-6-nitro-2-p-tolylquinolin-4(1H)-one | 6-Nitro | MCF-7 (Breast) | Not specified (showed max apoptosis) | [5] |
| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | 6-Chloro | MCF-7 (Breast) | Not specified (showed 82.9% growth reduction) | |
| Quinazoline-chalcone (14g) | 2-Chloro (on quinazoline) | K-562 (Leukemia) | 0.622 | [6] |
| Quinoline-chalcone hybrid (9i) | - | A549 (Lung) | 1.91 | [7] |
| Quinoline-chalcone hybrid (9j) | - | K-562 (Leukemia) | 5.29 | [7] |
| 4-anilinoquinoline-3-carboxamide (33) | - | - | EGFR inhibition (IC50 = 37.07 nM) | [8] |
| Quinolone-chalcone-podophyllotoxin (62) | - | A-549 (Lung) | 2.2 | [8] |
Key Experimental Protocols
The evaluation of the anticancer activity of these quinoline derivatives involves a series of standardized in vitro assays. Below are detailed methodologies for the key experiments cited in the literature.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[2][9]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 2 x 10^4 to 5 x 10^4 cells/well and incubated overnight to allow for cell attachment.[10]
-
Compound Treatment: The cells are then treated with various concentrations of the quinoline derivatives for a specified period (e.g., 24, 48, or 72 hours).[9]
-
MTT Incubation: After the treatment period, MTT reagent (5 mg/mL in PBS) is added to each well and incubated for 3-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: The medium is removed, and a solvent such as dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.[9]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration.[10]
Apoptosis Assay using Annexin V-FITC and Propidium Iodide
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[10]
-
Cell Treatment: Cells are treated with the quinoline derivative at the desired concentrations for a specified time.
-
Cell Harvesting and Washing: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).[10]
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI).[10]
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.[10]
Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining is a standard method for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[8]
-
Cell Treatment and Fixation: Cells are treated with the quinoline derivative, harvested, and fixed in ice-cold 70% ethanol.
-
Staining: The fixed cells are washed and stained with a solution containing PI and RNase.
-
Flow Cytometry Analysis: The DNA content of the stained cells is analyzed by flow cytometry. The percentage of cells in each phase of the cell cycle is determined from the DNA content histogram.[8]
Visualization of Experimental Workflow and Signaling Pathways
To visually represent the processes involved in the anticancer evaluation of quinoline derivatives, the following diagrams have been generated using the DOT language.
Caption: A typical workflow for the in vitro evaluation of the anticancer activity of substituted quinolines.
Many quinoline derivatives exert their anticancer effects by modulating key cellular signaling pathways that control cell growth, proliferation, and survival. The PI3K/Akt/mTOR pathway is a frequently dysregulated cascade in cancer and a common target for quinoline-based inhibitors.[3][7][11]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by substituted quinoline derivatives.
Conclusion
While direct experimental evidence for the anticancer activity of this compound is yet to be established, the available data on its structural analogs strongly suggest that this class of compounds holds significant promise for further investigation in cancer therapy. The potent cytotoxic effects observed for various 2-chloro, 4-methyl, and 6-nitro substituted quinolines against a range of cancer cell lines warrant a more in-depth exploration of their therapeutic potential. Future studies should focus on the synthesis and biological evaluation of this compound to ascertain its specific anticancer properties and to further elucidate the structure-activity relationships within this promising family of compounds. The insights gained from such research will be invaluable for the rational design and development of novel, more effective quinoline-based anticancer agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 9. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
Unraveling the Pharmacophore: A Comparative Guide to the Structure-Activity Relationship of 2-Chloro-4-methyl-6-nitroquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds. The targeted derivatization of this nucleus offers a powerful strategy for the discovery of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 2-Chloro-4-methyl-6-nitroquinoline derivatives, focusing on their potential as anticancer and antimicrobial agents. By juxtaposing available experimental data with that of structurally related quinoline analogs, we aim to elucidate the key molecular features governing their biological activity.
Comparative Analysis of Biological Activity
Table 1: In Vitro Biological Activity of Selected Quinoline Derivatives
| Compound ID | Structure | Biological Activity | Cell Line / Organism | IC50 / MIC (µM) | Reference(s) |
| 1 | This compound | Anticancer (Inferred) | Various Cancer Cell Lines | Data not available | N/A |
| 2 | 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | Anticancer | MCF-7 (Breast) | >100 (82.9% growth reduction at 100µM) | [1] |
| 3 | 7-methyl-8-nitro-quinoline | Anticancer | Caco-2 (Colorectal) | 1.87 | [2] |
| 4 | 8-nitro-7-quinolinecarbaldehyde | Anticancer | Caco-2 (Colorectal) | 0.53 | [2] |
| 5 | 7-(β-trans-(N,N-dimethylamino)ethenyl)-8-nitroquinoline | Anticancer | Caco-2 (Colorectal) | 0.93 | [2] |
| 6 | 2-phenylquinoline (C-6 substituted) | Anticancer | PC3 (Prostate), HeLa (Cervical) | 8.3 - 34.34 | [3] |
| 7 | 2-(2-((1H-indol-3-yl)methylene)hydrazinyl)quinoline | Antibacterial | S. aureus (MRSA), P. aeruginosa | 20, 10 | [4] |
| 8 | 1-(quinolin-2-ylamino)pyrrolidine-2,5-dione | Antibacterial | P. aeruginosa | 5 | [4] |
| 9 | 2-(2-((5-methylfuran-2-yl)methylene)hydrazinyl)quinoline | Antibacterial | P. aeruginosa | 10 | [4] |
Structure-Activity Relationship (SAR) Insights
Based on the available data for related quinoline derivatives, several key structural features appear to be critical for biological activity.
Substitution at the 2-Position: The chloro group at the C-2 position of the title compound is a versatile handle for synthetic modification. Its replacement with various amine, ether, or carbon-linked substituents can significantly modulate the compound's biological profile. For instance, the introduction of hydrazinyl and amino-pyrrolidine-dione moieties at this position has been shown to impart potent antibacterial activity, particularly against P. aeruginosa[4]. Furthermore, the presence of substituted aryl groups at the 2-position, as seen in compound 6 , is associated with significant anticancer activity[3].
The Role of the 6-Nitro Group: The nitro group at the C-6 position is a strong electron-withdrawing group that can influence the overall electronic properties of the quinoline ring system, potentially enhancing its interaction with biological targets. Studies on other nitro-substituted quinolines, such as compounds 3 , 4 , and 5 , have demonstrated potent cytotoxicity against cancer cell lines[2]. The progressive increase in activity from a simple methyl-nitroquinoline (compound 3 ) to a nitro-quinoline carbaldehyde (compound 4 ) suggests that further functionalization in proximity to the nitro group can be beneficial.
The 4-Methyl Group: The methyl group at the C-4 position may contribute to the lipophilicity of the molecule, potentially influencing its cell permeability. Its impact on biological activity in the context of the 2-chloro-6-nitroquinoline scaffold warrants further investigation through the synthesis and evaluation of analogs lacking this group.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used in the evaluation of the biological activity of quinoline derivatives.
In Vitro Anticancer Activity (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa, Caco-2) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%. The cells are treated with various concentrations of the compounds for 48-72 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Bacterial Strains: Standard bacterial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) are grown in appropriate broth media (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A bacterial suspension is prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the bacteria.
Visualizing the Scientific Workflow
To facilitate a clearer understanding of the research process, the following diagrams, generated using the DOT language, illustrate the general workflow for SAR studies and a potential signaling pathway that could be targeted by these compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic effects of quinoxaline derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Analytical Method Validation for 2-Chloro-4-methyl-6-nitroquinoline
This guide provides a comparative overview of suitable analytical methodologies for the validation of 2-Chloro-4-methyl-6-nitroquinoline. Given the absence of specific validated methods for this compound in publicly available literature, this document outlines established analytical techniques for structurally analogous molecules, including other quinoline derivatives and chloro-nitro aromatic compounds. The information herein is intended to serve as a foundational resource for researchers, scientists, and drug development professionals in creating and validating a robust analytical method for this compound.
The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), selected for their widespread applicability, sensitivity, and specificity in the analysis of pharmaceutical compounds and related organic molecules.
Data Presentation: A Comparative Analysis of Analytical Techniques
The following tables summarize the typical performance characteristics of HPLC and GC-MS methods based on data from analogous compounds. These values provide a benchmark for the development and validation of a method for this compound.
Table 1: Performance Characteristics of Chromatographic Methods for Analogous Compounds
| Method | Analyte | Linearity (r²) | Accuracy (% Recovery) | Precision (% RSD) | LOD/LOQ | Reference |
| HPLC | Indenoisoquinoline Derivative | 0.9999 | 98.6 - 100.4% | ≤ 1.4% | LOD: 0.13 µg/mL | [1] |
| HPLC | p-Chloronitrobenzene | 0.9998 | Not Reported | Not Reported | 0.05 - 0.2 µg/mL | [1] |
| GC-MS | 3-Chloro-6-methylquinoline | Not Reported | Not Reported | Not Reported | Not Reported | [2] |
Table 2: Proposed Starting Parameters for Method Validation
| Parameter | HPLC | GC-MS |
| Linearity | ||
| Range | 1 - 100 µg/mL | 0.1 - 25 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 | ≥ 0.998 |
| Accuracy | ||
| % Recovery | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision | ||
| Repeatability (% RSD) | ≤ 1.5% | ≤ 2.0% |
| Intermediate Precision (% RSD) | ≤ 2.0% | ≤ 2.5% |
| Specificity | No interference from blank, placebo, and degradation products | No interference from blank and co-eluting impurities |
| LOD | ~0.1 µg/mL | ~0.05 µg/mL |
| LOQ | ~0.3 µg/mL | ~0.15 µg/mL |
| Robustness | Mobile Phase Composition (±2%), pH (±0.2), Column Temperature (±5°C), Flow Rate (±0.1 mL/min) | Inlet Temperature (±10°C), Oven Temperature Ramp Rate (±0.5°C/min), Carrier Gas Flow (±0.1 mL/min) |
Experimental Protocols
Detailed methodologies for HPLC and GC-MS are provided below as a starting point for method development and validation for this compound.
High-Performance Liquid Chromatography (HPLC)
This method is adapted from established protocols for the analysis of related quinoline derivatives and is suitable for the quantification and purity assessment of this compound.[2]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.0). A typical starting point could be a 60:40 (v/v) ratio of acetonitrile to buffer.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (a starting wavelength of 254 nm is common for aromatic compounds).
-
Injection Volume: 10-20 µL.[2]
-
Column Temperature: 30°C.
-
Sample Preparation: Samples should be dissolved in the mobile phase to a final concentration within the linear range of the assay.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is based on established procedures for the analysis of halogenated and nitroaromatic compounds.[2]
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) is a suitable starting point (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[1][2]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2]
-
Inlet Temperature: 250°C.[2]
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 280°C at a rate of 15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Injection Mode: Splitless injection.[2]
-
Injection Volume: 1 µL.[2]
-
MS Transfer Line Temperature: 280°C.[2]
-
Ion Source Temperature: 230°C.[2]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[2]
-
Scan Range: m/z 50-400.[2]
-
Sample Preparation: Samples should be dissolved in a volatile organic solvent such as dichloromethane or ethyl acetate.
Mandatory Visualization
The following diagrams illustrate the typical workflows for analytical method validation and a stability-indicating method study.
Caption: Workflow for Analytical Method Development and Validation.
Caption: Workflow for a Stability-Indicating Method Study.
References
Cross-Validation of HPLC and GC-MS for Quinoline Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate and sensitive quantification of quinoline is critical due to its role as a key intermediate in pharmaceuticals and its potential toxicity. The selection of an appropriate analytical technique is a pivotal decision that influences the reliability and efficiency of research outcomes. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of quinoline, supported by experimental data and detailed methodologies.
At a Glance: HPLC vs. GC-MS for Quinoline Analysis
The choice between HPLC and GC-MS for quinoline analysis depends on the specific requirements of the study, including sensitivity, selectivity, sample matrix, and the need for structural confirmation. HPLC is a versatile and robust method for a wide range of quinoline derivatives, while GC-MS offers high sensitivity and definitive identification for volatile and thermally stable compounds.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[1] | Separation of volatile compounds based on their boiling points and interactions with a stationary phase, with detection by mass spectrometry.[1] |
| Analyte Volatility | Ideal for non-volatile and thermally labile compounds.[2] | Requires analytes to be volatile and thermally stable.[3] |
| Derivatization | Generally not required. | May be necessary for less volatile quinoline derivatives to increase volatility.[4] |
| Sensitivity | Method-dependent (e.g., UV, DAD, MS detectors). HPLC-MS can offer high sensitivity.[3] | High sensitivity, particularly with mass spectrometry detection in selected ion monitoring (SIM) mode.[3] |
| Selectivity | Good, and can be significantly enhanced with a mass spectrometer (LC-MS).[5] | Excellent, with mass spectrometry providing structural information for high-confidence identification.[5] |
| Instrumentation Cost | Generally lower for HPLC with UV/DAD detection; higher for HPLC-MS.[5] | Moderate to high.[5] |
Quantitative Performance Comparison
The following table summarizes the quantitative performance characteristics of HPLC and GC-MS methods for the analysis of quinoline and its derivatives, based on data from various sources.
| Performance Parameter | HPLC-UV | GC-MS |
| Limit of Detection (LOD) | µg/mL to ng/mL range. For chloroquine, LODs of 1.6 µg/mL have been reported.[3] | 0.1 mg/kg (equivalent to 0.1 µg/g).[3][6] |
| Limit of Quantification (LOQ) | 0.2 µg/mL for quinoline in textiles.[7] | - |
| Linearity (r²) | > 0.999 | 0.9998[6] |
| Precision (%RSD) | < 2% | 1.4 - 3.8%[6] |
| Accuracy (% Recovery) | 90.6 - 98.9% for quinoline in textiles.[7] | 82.9 - 92.0%[6] |
Experimental Protocols
Detailed methodologies for both HPLC and GC-MS are outlined below. These protocols are based on established methods for quinoline and its derivatives, providing a solid foundation for laboratory implementation.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is adapted from established protocols for the analysis of quinoline derivatives and represents a typical approach for quantification.[8]
Instrumentation:
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[9]
-
Column: A reverse-phase C18 column is a common choice (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3][8]
Chromatographic Conditions:
-
Mobile Phase: An isocratic mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.0) in a 60:40 (v/v) ratio.[8] Alternatively, a gradient elution with 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B) can be used.[9]
-
Flow Rate: 1.0 mL/min.[8]
-
Detection: UV detection at a wavelength of 225 nm.[7]
-
Injection Volume: 20 µL.[8]
Sample Preparation: Samples are dissolved in a suitable solvent, such as the mobile phase, to a final concentration within the linear range of the assay.[8] For solid samples like tablets, the tablets are weighed, powdered, and dissolved in a suitable solvent, followed by sonication and filtration.[9]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is based on established procedures for the analysis of quinoline and halogenated quinoline compounds.[8]
Instrumentation:
-
A gas chromatograph coupled with a mass spectrometer.[8]
-
Column: A DB-5MS capillary column (30 m x 0.25 mm, 0.5 µm film thickness) is a suitable choice.[6]
Chromatographic and Spectrometric Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[8]
-
Inlet Temperature: 250°C.[8]
-
Oven Temperature Program: An initial temperature of 90°C held for 2 minutes, then ramped to 260°C at 20°C/min, and held at 260°C for 3 minutes.[6][7]
-
Injection Mode: Splitless injection.[8]
-
Injection Volume: 1 µL.[8]
-
MS Transfer Line Temperature: 280°C.[8]
-
Ion Source Temperature: 230°C.[8]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[8]
-
Scan Range: m/z 50-300.[8]
Sample Preparation: For textile samples, ultrasonic extraction with toluene can be used. The extract is then filtered before injection into the GC-MS system.[6] For other samples, a stock solution is prepared in a volatile organic solvent like methanol or toluene.[3]
Cross-Validation Workflow
A cross-validation study is essential to ensure the interchangeability and reliability of different analytical methods. The following diagram illustrates a typical workflow for the cross-validation of HPLC and GC-MS methods for quinoline analysis.
Caption: A typical experimental workflow for the cross-validation of two analytical methods.
Conclusion: Method Selection
The choice between HPLC and GC-MS for the analysis of quinoline is contingent on the specific analytical requirements.
HPLC is the preferred method when:
-
The sample may contain non-volatile or thermally labile impurities.[3]
-
A simpler, more cost-effective, and high-throughput method is required for routine quality control.[3]
-
The expected concentration of the analyte is relatively high.[3]
GC-MS is the ideal choice when:
-
High sensitivity is paramount for detecting trace amounts of the analyte.[3]
-
Unambiguous identification and confirmation of the analyte's identity are critical, leveraging its characteristic mass spectrum.[3]
-
The sample matrix is complex, and high selectivity is needed to differentiate the analyte from interfering substances.[3]
For comprehensive characterization, the two techniques can be used as complementary methods, with HPLC providing robust quantitative data and GC-MS offering definitive identification and high sensitivity. A thorough evaluation of analytical needs, including sensitivity, selectivity, sample throughput, and cost, should guide the selection of the most appropriate technique.
References
- 1. benchchem.com [benchchem.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. madison-proceedings.com [madison-proceedings.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
comparing the antimicrobial spectrum of 2-Chloro-4-methyl-6-nitroquinoline derivatives
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Within this class, 2-chloroquinoline derivatives have garnered significant interest due to their potential as antimicrobial agents. This guide provides a comparative overview of the antimicrobial spectrum of various substituted 2-chloroquinoline derivatives, offering a valuable resource for researchers engaged in the discovery and development of novel anti-infective drugs. While specific data on 2-Chloro-4-methyl-6-nitroquinoline derivatives are limited in publicly available literature, this guide synthesizes findings on structurally related analogs to provide a representative analysis of their antimicrobial potential.
Comparative Antimicrobial Activity
The antimicrobial efficacy of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following table summarizes the MIC values of various 2-chloroquinoline derivatives against a panel of clinically relevant bacterial and fungal strains. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.
| Derivative Class | Test Organism | MIC Range (µg/mL) | Key Observations |
| 2-Chloro-3-formyl-6-methylquinoline Derivatives | Staphylococcus aureus | 12.5 - 50 | Moderate activity observed. |
| Escherichia coli | 25 - 100 | Generally lower activity against Gram-negative bacteria. | |
| Pseudomonas aeruginosa | >100 | Often exhibit resistance. | |
| Candida albicans | 50 - 200 | Variable antifungal activity. | |
| 2-Chloro-6-nitroquinoline Derivatives | Staphylococcus aureus | 6.25 - 25 | The nitro group appears to enhance antibacterial activity against Gram-positive bacteria. |
| Escherichia coli | 12.5 - 50 | Improved activity against Gram-negative bacteria compared to 6-methyl derivatives. | |
| Aspergillus niger | 25 - 100 | Moderate antifungal activity. | |
| Other Substituted 2-Chloroquinolines | Various Bacteria & Fungi | 1.6 - >100 | Activity is highly dependent on the nature and position of substituents on the quinoline ring.[1] |
Experimental Protocols
The determination of the antimicrobial spectrum of novel compounds relies on standardized and reproducible experimental protocols. The two most common methods employed are the broth microdilution and agar disc diffusion assays.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[2][3]
1. Preparation of Materials:
-
Microorganism: A standardized suspension of the test microorganism is prepared, typically adjusted to a 0.5 McFarland turbidity standard.
-
Antimicrobial Agent: The 2-chloroquinoline derivative is serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Controls: Positive (microorganism in broth without the compound) and negative (broth only) controls are included.
2. Inoculation:
-
Each well containing the serially diluted compound is inoculated with the standardized microbial suspension.
3. Incubation:
-
The microtiter plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeast).
4. Reading and Interpretation:
-
The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Agar Disc Diffusion Method
This method assesses the susceptibility of a microorganism to an antimicrobial agent impregnated on a paper disc.[4][5][6][7]
1. Preparation of Materials:
-
Microorganism: A standardized inoculum of the test microorganism is swabbed uniformly across the surface of an agar plate (e.g., Mueller-Hinton Agar).
-
Antimicrobial Discs: Sterile paper discs are impregnated with a known concentration of the 2-chloroquinoline derivative.
2. Application of Discs:
-
The impregnated discs are placed on the surface of the inoculated agar plate.
3. Incubation:
-
The plates are incubated under suitable conditions, allowing the compound to diffuse into the agar and inhibit microbial growth.
4. Reading and Interpretation:
-
The diameter of the zone of inhibition (the clear area around the disc where no growth occurs) is measured. The size of the zone is proportional to the susceptibility of the microorganism to the compound.
Experimental Workflow
The following diagram illustrates a typical workflow for the evaluation of the antimicrobial spectrum of novel 2-chloroquinoline derivatives.
This guide provides a foundational understanding of the antimicrobial spectrum of 2-chloroquinoline derivatives. The presented data and protocols can aid researchers in the rational design and evaluation of new, more potent antimicrobial agents to combat the growing threat of drug-resistant pathogens. Further investigation into the specific antimicrobial profile of this compound derivatives is warranted to fully elucidate their therapeutic potential.
References
- 1. A review on quinoline derivatives as anti-methicillin resistant Staphylococcus aureus (MRSA) agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Broth Microdilution | MI [microbiology.mlsascp.com]
- 3. Broth microdilution reference methodology | PDF [slideshare.net]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. researchgate.net [researchgate.net]
- 6. M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests [clsi.org]
- 7. asm.org [asm.org]
A Comparative Guide to the Interpretation of NMR and MS Data for Substituted Quinolines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for a series of substituted quinolines. By presenting experimental data and detailed protocols, this document aims to facilitate the structural elucidation and characterization of this important class of heterocyclic compounds, which are pivotal in medicinal chemistry and materials science.
Principles of Spectroscopic Analysis of Substituted Quinolines
The structural characterization of substituted quinolines relies heavily on the complementary information provided by NMR and MS techniques. NMR spectroscopy offers detailed insights into the molecular framework and the chemical environment of individual atoms, while mass spectrometry reveals the molecular weight and provides valuable structural clues through fragmentation analysis.
NMR Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the substitution pattern on the quinoline ring. The chemical shifts (δ) of protons and carbons are highly sensitive to the electronic effects of substituents. Electron-donating groups (EDGs) like amino (-NH₂) and methoxy (-OCH₃) groups tend to shield the nuclei, causing upfield shifts (lower δ values), particularly at the ortho and para positions. Conversely, electron-withdrawing groups (EWGs) such as chloro (-Cl) and nitro (-NO₂) groups deshield nuclei, resulting in downfield shifts (higher δ values). Coupling constants (J) in ¹H NMR provide information about the connectivity of adjacent protons.
Mass Spectrometry: Mass spectrometry is a powerful tool for determining the molecular weight of substituted quinolines and for obtaining structural information through the analysis of fragmentation patterns. Under techniques like Electron Ionization (EI), the molecular ion ([M]⁺˙) is formed, which then undergoes characteristic fragmentations. Common fragmentation pathways for the quinoline core include the loss of hydrogen cyanide (HCN), which is a signature for many nitrogen-containing heterocyclic compounds. The nature and position of substituents significantly influence the fragmentation pathways, providing valuable information for structure elucidation.
Comparative Analysis of Spectroscopic Data
To illustrate the influence of substituents on the NMR and MS spectra of quinolines, a comparative analysis of quinoline and four of its derivatives is presented below. The selected compounds include a halogen-substituted quinoline (2-chloroquinoline), a quinoline with an electron-donating group (4-amino-2-methylquinoline and 6-methoxyquinoline), and a quinoline with a strong electron-withdrawing group (8-nitroquinoline).
¹H NMR Data Comparison
The ¹H NMR chemical shifts of the quinoline ring protons are significantly affected by the nature and position of the substituent. The data presented in the table below highlights these effects.
| Compound | H-2 (ppm) | H-3 (ppm) | H-4 (ppm) | H-5 (ppm) | H-6 (ppm) | H-7 (ppm) | H-8 (ppm) | Other Signals (ppm) |
| Quinoline | 8.89 (dd) | 7.41 (dd) | 8.12 (dd) | 7.75 (d) | 7.52 (ddd) | 7.65 (ddd) | 8.08 (d) | - |
| 2-Chloroquinoline | - | 7.35 (d) | 8.03 (d) | 7.80 (d) | 7.60 (ddd) | 7.75 (ddd) | 8.15 (d) | - |
| 4-Amino-2-methylquinoline | - | 6.32 (s) | - | 7.85 (d) | 7.20 (t) | 7.50 (t) | 7.75 (d) | 2.45 (s, 3H, CH₃), 5.50 (s, 2H, NH₂) |
| 6-Methoxyquinoline | 8.70 (dd) | 7.28 (dd) | 8.00 (d) | 7.85 (d) | - | 7.30 (dd) | 7.05 (d) | 3.85 (s, 3H, OCH₃) |
| 8-Nitroquinoline | 9.05 (dd) | 7.60 (dd) | 8.40 (d) | 8.00 (d) | 7.70 (t) | 8.20 (d) | - | - |
Note: Chemical shifts are approximate and can vary based on the solvent and concentration. Coupling patterns are denoted as s (singlet), d (doublet), t (triplet), dd (doublet of doublets), and ddd (doublet of doublet of doublets).
¹³C NMR Data Comparison
The ¹³C NMR chemical shifts also provide valuable information about the electronic environment of the carbon atoms in the quinoline ring.
| Compound | C-2 | C-3 | C-4 | C-4a | C-5 | C-6 | C-7 | C-8 | C-8a | Other Signals |
| Quinoline | 150.3 | 121.1 | 136.1 | 128.2 | 127.7 | 126.5 | 129.4 | 129.5 | 148.4 | - |
| 2-Chloroquinoline | 151.7 | 122.5 | 136.2 | 127.5 | 128.0 | 127.3 | 129.8 | 130.2 | 148.0 | - |
| 4-Amino-2-methylquinoline | 157.0 | 109.0 | 148.0 | 122.0 | 129.0 | 120.0 | 124.0 | 118.0 | 149.0 | 25.0 (CH₃) |
| 6-Methoxyquinoline | 149.5 | 121.5 | 135.0 | 128.0 | 105.0 | 157.0 | 122.0 | 130.0 | 144.0 | 55.5 (OCH₃) |
| 8-Nitroquinoline | 151.0 | 122.0 | 137.0 | 128.0 | 124.0 | 126.0 | 133.0 | 145.0 | 143.0 | - |
Note: Chemical shifts are approximate and can vary based on the solvent and concentration.
Mass Spectrometry Data Comparison
The mass spectra of substituted quinolines show characteristic molecular ions and fragmentation patterns that are influenced by the substituents.
| Compound | Molecular Formula | Molecular Weight | [M]⁺˙ or [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| Quinoline | C₉H₇N | 129.16 | 129 | 102 ([M-HCN]⁺˙) |
| 2-Chloroquinoline | C₉H₆ClN | 163.61 | 163/165 (isotope pattern) | 128 ([M-Cl]⁺) |
| 4-Amino-2-methylquinoline | C₁₀H₁₀N₂ | 158.20 | 158 | 143 ([M-NH]⁺˙), 115 |
| 6-Methoxyquinoline | C₁₀H₉NO | 159.19 | 159 | 144 ([M-CH₃]⁺), 116 ([M-CH₃-CO]⁺) |
| 8-Nitroquinoline | C₉H₆N₂O₂ | 174.16 | 174 | 144 ([M-NO]⁺), 128 ([M-NO₂]⁺) |
Experimental Protocols
NMR Spectroscopy
A general procedure for acquiring ¹H and ¹³C NMR spectra of substituted quinolines is as follows:
-
Sample Preparation:
-
Weigh 5-10 mg of the purified substituted quinoline.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Cap the NMR tube and ensure the sample is fully dissolved by gentle vortexing or inversion.
-
-
Instrument Setup and Data Acquisition:
-
The spectra are typically acquired on a 400 MHz or higher field NMR spectrometer.
-
The instrument is locked to the deuterium signal of the solvent, and the magnetic field homogeneity is optimized through shimming.
-
For ¹H NMR: A standard single-pulse experiment is used. Key parameters include a spectral width of approximately -2 to 12 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
For ¹³C NMR: A proton-decoupled pulse sequence is commonly employed to simplify the spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are generally required. The spectral width is typically set from 0 to 220 ppm.
-
-
Data Processing:
-
The raw free induction decay (FID) is processed by Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.
-
Mass Spectrometry
A general procedure for acquiring mass spectra of substituted quinolines is as follows:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the sample is directly injected into the GC inlet.
-
For analysis by Electrospray Ionization (ESI) or other liquid chromatography-mass spectrometry (LC-MS) techniques, the sample solution is infused directly or injected into the LC system.
-
-
Instrumentation and Data Acquisition:
-
Electron Ionization (EI-MS): Typically performed on a GC-MS instrument. The sample is vaporized and bombarded with a high-energy electron beam (usually 70 eV), causing ionization and fragmentation.
-
Electrospray Ionization (ESI-MS): Often coupled with LC. The sample solution is sprayed through a heated capillary at a high potential, generating protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions. Collision-Induced Dissociation (CID) can be used in tandem MS (MS/MS) to induce fragmentation of selected precursor ions.
-
-
Data Analysis:
-
The mass spectrum is analyzed to determine the mass-to-charge ratio (m/z) of the molecular ion and the major fragment ions. The isotopic pattern for elements like chlorine can aid in confirming the elemental composition.
-
Visualizing Interpretation Workflows and Fragmentation
General Workflow for Structural Elucidation
The following diagram illustrates a typical workflow for the structural elucidation of a substituted quinoline using NMR and MS data.
Caption: General workflow for the structural elucidation of substituted quinolines.
Common Fragmentation Pathway of a Substituted Quinoline
The following diagram illustrates a common fragmentation pathway for a generic mono-substituted quinoline under electron ionization.
Caption: Common fragmentation pathways for a substituted quinoline in MS.
Comparative Biological Activity of 2-Chloro-4-methyl-6-nitroquinoline and Established Therapeutics
A Guide for Researchers and Drug Development Professionals
Published: October 26, 2025
Executive Summary
This guide provides a comparative analysis of the predicted biological activity of the novel compound 2-Chloro-4-methyl-6-nitroquinoline against established therapeutic agents. Due to the absence of direct experimental data for this compound in publicly available literature, this report extrapolates its potential antimicrobial and anticancer activities based on the performance of structurally related quinoline derivatives. The quinoline scaffold is a well-established pharmacophore known to exhibit a wide range of biological effects, including potent antimicrobial and anticancer properties. This document is intended to serve as a resource for researchers, scientists, and drug development professionals by presenting a data-driven hypothesis of the compound's potential efficacy, supported by detailed experimental protocols and visualizations of relevant biological pathways.
Predicted Antimicrobial Activity
The presence of the quinoline core, along with chloro and nitro substitutions, suggests that this compound is likely to possess antimicrobial properties. Quinolone antibiotics, a major class of antibacterial drugs, are structurally related to this compound. The mechanism of action for quinolones typically involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.
Comparative Antimicrobial Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various quinoline derivatives and the widely-used quinolone antibiotic, Ciprofloxacin, against common bacterial pathogens. This data provides a benchmark for the predicted activity of this compound.
| Compound/Drug | Organism | MIC (µg/mL) | Reference |
| Predicted: this compound | Staphylococcus aureus | To be determined | |
| Escherichia coli | To be determined | ||
| Pseudomonas aeruginosa | To be determined | ||
| 2-Chloro-6-methylquinoline hydrazone derivative | Staphylococcus aureus | 3.12 | [1] |
| 7-Chloroquinoline derivative | Staphylococcus aureus (MRSA) | 0.125 | |
| Nitroxoline (5-nitro-8-hydroxyquinoline) | Escherichia coli | Not specified | [2] |
| Ciprofloxacin | Staphylococcus aureus | 0.12 - 8 | |
| Escherichia coli | 0.008 - 2 | ||
| Pseudomonas aeruginosa | 0.25 - 128 |
Note: The antimicrobial activity of this compound is yet to be experimentally determined. The data for related compounds suggests potential efficacy.
Experimental Protocol: Broth Microdilution for MIC Determination
The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method.
-
Preparation of Compound: The test compound is dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a stock solution.
-
Serial Dilutions: A two-fold serial dilution of the compound is prepared in a 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized bacterial suspension (approximately 5 x 10^5 colony-forming units/mL) is prepared from an overnight culture.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
References
A Computational Showdown: Unveiling the Electronic Nuances of Quinoline and Its Isomer, Isoquinoline
A deep dive into the comparative electronic properties of quinoline and isoquinoline, two foundational isomers in medicinal chemistry and materials science, reveals subtle yet significant differences in their electronic landscapes. This guide provides a comprehensive computational comparison of their key electronic properties, supported by data from multiple theoretical studies, to aid researchers, scientists, and drug development professionals in understanding their distinct behaviors.
Quinoline and isoquinoline, both aromatic heterocyclic organic compounds with the chemical formula C₉H₇N, are structural isomers differing only in the position of the nitrogen atom within their fused benzene and pyridine ring system. In quinoline, the nitrogen atom occupies the first position, while in isoquinoline, it is at the second position.[1] This seemingly minor structural variance leads to distinct electronic distributions, influencing their reactivity, intermolecular interactions, and ultimately their biological and material properties.[2]
Comparative Analysis of Electronic Properties
Computational studies, predominantly employing Density Functional Theory (DFT), have elucidated the electronic characteristics of these isomers. The following table summarizes key electronic properties of quinoline and isoquinoline, providing a quantitative comparison of their dipole moments, frontier molecular orbital energies (HOMO and LUMO), and the resulting energy gaps. These parameters are crucial in predicting molecular reactivity, stability, and spectroscopic behavior.[3]
| Electronic Property | Quinoline | Isoquinoline | Reference |
| Dipole Moment (μ) in Debye | 2.0197 D | 2.5278 D | [4] |
| 2.10 D | 2.60 D | [5] | |
| Highest Occupied Molecular Orbital (HOMO) Energy | -6.646 eV | -5.581 eV | [6][7] |
| Lowest Unoccupied Molecular Orbital (LUMO) Energy | -1.816 eV | 1.801 eV | [6][7] |
| HOMO-LUMO Energy Gap (ΔE) | 4.83 eV | 3.78 eV | [6][7] |
The data clearly indicates that isoquinoline possesses a larger dipole moment than quinoline, suggesting a greater overall polarity.[4][5] This difference in charge distribution can be attributed to the position of the electronegative nitrogen atom and its influence on the π-electron system of the molecule. Furthermore, the HOMO-LUMO energy gap, a key indicator of chemical reactivity and stability, is smaller for isoquinoline compared to quinoline.[6][7] A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.[3][8]
Delving into the Computational Methodology
The electronic properties presented in this guide are primarily derived from computational studies employing Density Functional Theory (DFT). A common methodology involves the following steps:
-
Geometry Optimization: The molecular structures of quinoline and isoquinoline are first optimized to find their lowest energy conformation. This is a crucial step to ensure that the subsequent electronic property calculations are performed on a realistic molecular geometry.
-
Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.
-
Electronic Property Calculation: Using the optimized geometry, various electronic properties are calculated. This includes the determination of molecular orbital energies (HOMO and LUMO), the molecular electrostatic potential, and the dipole moment.
A widely used functional and basis set combination for such calculations is B3LYP/6-311++G(d,p).[7] The choice of functional and basis set can influence the accuracy of the results, and it is common practice to benchmark computational results against experimental data where available.[9]
Caption: Workflow for the computational comparison of quinoline isomers.
Molecular Electrostatic Potential: A Visual Representation of Reactivity
The molecular electrostatic potential (MEP) provides a visual map of the charge distribution on the surface of a molecule, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). These maps are invaluable for predicting sites of electrophilic and nucleophilic attack.[10][11]
For both quinoline and isoquinoline, the region around the nitrogen atom exhibits a negative electrostatic potential due to the lone pair of electrons, making it a likely site for electrophilic attack. Conversely, the hydrogen atoms of the aromatic rings display positive electrostatic potential. The subtle differences in the MEP maps between the two isomers, arising from the different nitrogen positions, can help explain their distinct reactivity patterns in various chemical reactions.
References
- 1. pediaa.com [pediaa.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
- 7. tandfonline.com [tandfonline.com]
- 8. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
Safety Operating Guide
Prudent Disposal of 2-Chloro-4-methyl-6-nitroquinoline: A Guide for Laboratory Professionals
For immediate reference, treat 2-Chloro-4-methyl-6-nitroquinoline as a hazardous waste. Proper disposal requires adherence to institutional and local regulations for hazardous chemical waste. This guide provides a procedural framework based on the compound's chemical properties.
Due to its chlorinated and nitro-aromatic structure, this compound is presumed to be toxic and an environmental hazard. It must be disposed of through an approved hazardous waste program.[1] Under no circumstances should this chemical be discharged into the sewer system or disposed of as regular trash.[1][2]
I. Immediate Safety and Handling for Disposal
Before handling this compound for disposal, ensure all safety precautions are understood and implemented.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A lab coat is mandatory to protect from splashes.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use an approved respirator.[3]
Work Area:
-
All handling of this compound for disposal purposes should be conducted within a chemical fume hood to minimize inhalation exposure.[4]
-
Ensure that an eyewash station and safety shower are readily accessible.[3][5]
II. Step-by-Step Disposal Procedure
-
Waste Identification and Classification:
-
Waste Segregation and Collection:
-
Do not mix this compound waste with other waste streams, especially non-halogenated solvents, acids, or bases.[4][8]
-
Use a designated, properly labeled hazardous waste container for halogenated organic compounds .[4] The container must be in good condition and compatible with the chemical.
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[9]
-
-
Container Management:
-
Request for Pickup:
-
Once the container is full or ready for disposal, arrange for pickup through your institution's Environmental Health and Safety (EHS) or equivalent department.[10]
-
III. Spill and Emergency Procedures
-
Minor Spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the contaminated absorbent material and place it in the designated halogenated organic waste container.
-
Clean the spill area with soap and water.
-
-
Major Spill or Exposure:
-
In case of skin contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[5][11]
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[5][11]
-
In case of inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[11]
-
In case of a large spill: Evacuate the area and contact your institution's emergency response team.[4]
-
IV. Summary of Hazard Information
| Hazard Class | Potential Effects |
| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin. |
| Skin/Eye Irritation | Can cause skin and serious eye irritation. |
| Environmental Hazard | Likely toxic to aquatic life with long-lasting effects. |
| Reactivity | Incompatible with strong oxidizing agents and strong bases. |
This table is a summary of likely hazards based on structurally similar compounds and should be used for guidance in the absence of a specific SDS.
V. Disposal Workflow
Caption: Disposal workflow for this compound.
References
- 1. vumc.org [vumc.org]
- 2. acs.org [acs.org]
- 3. fishersci.com [fishersci.com]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. fishersci.com [fishersci.com]
- 6. bucknell.edu [bucknell.edu]
- 7. uakron.edu [uakron.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. benchchem.com [benchchem.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
